molecular formula C3H9ClOS B1346063 Trimethylsulfoxonium chloride CAS No. 5034-06-0

Trimethylsulfoxonium chloride

Cat. No.: B1346063
CAS No.: 5034-06-0
M. Wt: 128.62 g/mol
InChI Key: KQYWHJICYXXDSQ-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium chloride is a useful research compound. Its molecular formula is C3H9ClOS and its molecular weight is 128.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
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InChI Key

KQYWHJICYXXDSQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.62 g/mol
Source PubChem
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CAS No.

5034-06-0
Record name Sulfoxonium, trimethyl-, chloride
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Record name Sulfonium, trimethyl-, chloride, S-oxide
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Record name Trimethyloxosulphonium chloride
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Record name Trimethyloxosulfonium chloride
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Foundational & Exploratory

Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) chloride is a versatile and highly valuable reagent in modern organic synthesis. Primarily utilized as a precursor to dimethylsulfoxonium methylide, it is a cornerstone of the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This technical guide provides an in-depth overview of Trimethylsulfoxonium chloride, including its chemical and physical properties, synthesis, and detailed experimental protocols for its application in the Corey-Chaykovsky reaction. The document also includes a thorough examination of the reaction mechanism and a summary of its toxicological profile and safety precautions.

Introduction

This compound, with the chemical formula (CH₃)₃SOCl, is a white to off-white crystalline solid.[1] Its significance in synthetic organic chemistry stems from its role as a stable and easily handled precursor to the highly reactive dimethylsulfoxonium methylide, a sulfur ylide.[2] This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, which offers a robust alternative to traditional methods for the synthesis of three-membered rings.[3] The reaction is prized for its broad substrate scope, high diastereoselectivity, and mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₃H₉ClOS[6]
Molecular Weight 128.62 g/mol [6]
CAS Number 5034-06-0[6]
Appearance White to off-white crystalline solid[1]
Melting Point 226-229 °C[7]
Solubility Sparingly soluble in DMSO, Methanol, and Water.[2]
pKa (of the conjugate acid of the resulting ylide) ~18[8]
Stability Hygroscopic; stable under ambient conditions but may decompose at high temperatures or in the presence of strong acids.[1]

Synthesis of this compound

This compound can be synthesized via several routes. One common laboratory-scale preparation involves the methylation of dimethyl sulfoxide (B87167) (DMSO). Another established method is the oxidation of trimethylsulfonium (B1222738) chloride.

Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.[9]

Materials:

Procedure:

  • In a reaction vessel, prepare a mixture of trimethylsulfonium chloride (e.g., 5 g) and water (e.g., 3 g).

  • Add a catalytic amount of ruthenium dioxide hydrate (e.g., 3 mg).

  • Stir the mixture under a chlorine atmosphere.

  • Slowly add a solution of sodium hypochlorite (11.5% in water) over a period of several hours (e.g., 5.5 hours), maintaining the pH of the mixture below 7.

  • After the addition is complete, continue to stir the reaction mixture.

  • Upon reaction completion, extract the aqueous product mixture with chloroform (3x) to remove ruthenium tetroxide.

  • The aqueous solution containing this compound can be used directly or further purified. A reported conversion for this method is 78%.[9]

G reagents Trimethylsulfonium chloride Ruthenium dioxide hydrate Sodium hypochlorite Water reaction_vessel Reaction Vessel (Stirred under Cl₂ atmosphere) reagents->reaction_vessel 1. Mix reagents extraction Liquid-Liquid Extraction (with Chloroform) reaction_vessel->extraction 2. Reaction and Workup product Aqueous Solution of This compound extraction->product 3. Isolation

Figure 1: Experimental workflow for the synthesis of this compound.

The Corey-Chaykovsky Reaction

The premier application of this compound is in the Corey-Chaykovsky reaction. This reaction involves the in-situ generation of dimethylsulfoxonium methylide by deprotonation of the parent salt with a strong base. The resulting ylide then reacts with a variety of electrophiles to form three-membered rings.

Reaction Mechanism

The generally accepted mechanism for the Corey-Chaykovsky reaction proceeds through the following key steps:[4][10]

  • Ylide Formation: A strong base, such as sodium hydride, deprotonates the this compound at the methyl group to form the reactive dimethylsulfoxonium methylide.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone or aldehyde). This leads to the formation of a betaine (B1666868) intermediate.

  • Ring Closure: The negatively charged oxygen atom of the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon atom bearing the sulfoxonium group.

  • Product Formation: This intramolecular Sₙ2 reaction results in the formation of the epoxide ring and the displacement of dimethyl sulfoxide (DMSO) as a leaving group.

G cluster_0 Ylide Formation cluster_1 Nucleophilic Attack cluster_2 Ring Closure TMSOXCl [(CH₃)₃S=O]⁺Cl⁻ Ylide CH₂(⁻)-S⁺(=O)(CH₃)₂ TMSOXCl->Ylide Ketone R₂C=O Ylide->Ketone Attack on carbonyl Base Base⁻ Base->TMSOXCl Deprotonation Betaine R₂C(O⁻)-CH₂-S⁺(=O)(CH₃)₂ Ketone->Betaine Epoxide R₂C(O)CH₂ (Epoxide) Betaine->Epoxide Intramolecular Sₙ2 DMSO (CH₃)₂S=O (DMSO)

Figure 2: Mechanism of the Corey-Chaykovsky epoxidation reaction.
Experimental Protocol: Epoxidation of a Ketone

The following is a general procedure for the epoxidation of a ketone using this compound. This protocol is adapted from procedures using the analogous iodide salt and may require optimization for specific substrates.[11]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ketone (substrate)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.1 to 2.0 equivalents).

  • Add anhydrous DMSO to dissolve the salt.

  • Carefully add sodium hydride (1.1 to 2.0 equivalents) portion-wise at room temperature. Hydrogen gas will be evolved.

  • Stir the resulting mixture at room temperature for approximately 15-30 minutes, or until the evolution of hydrogen ceases, to form the dimethylsulfoxonium methylide solution.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of the ketone (1.0 equivalent) in DMSO dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Scope and Selectivity

The Corey-Chaykovsky reaction is applicable to a wide range of substrates.

  • Aldehydes and Ketones: Generally react to form epoxides in good to excellent yields.[6]

  • α,β-Unsaturated Carbonyl Compounds: The reactivity of the ylide is crucial. The more stable dimethylsulfoxonium methylide (derived from this compound) typically undergoes 1,4-conjugate addition to enones, leading to the formation of cyclopropanes. In contrast, the less stable dimethylsulfonium methylide tends to favor 1,2-addition, yielding epoxides.[4]

  • Imines: React to form aziridines.[4]

Substrate TypeProductTypical Yield RangeReference(s)
Aromatic AldehydesEpoxides60-90%[6]
Aliphatic KetonesEpoxides70-95%[11]
α,β-Unsaturated Ketones (Enones)Cyclopropyl Ketones55-85%[12]
IminesAziridines50-80%[4]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7] It is harmful if swallowed.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. When handling the solid, a dust mask is recommended.[7][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[6][14]

  • Toxicology: The acute toxicity (LD50) for intravenous administration in mice is 180 mg/kg.[13][15] Comprehensive toxicological data is limited, and the material should be handled as potentially harmful.[1][13]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of three-membered rings via the Corey-Chaykovsky reaction. Its stability, ease of handling, and the high yields and stereoselectivity often achieved in its reactions make it an invaluable tool for synthetic chemists in academia and industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this important compound.

References

An In-depth Technical Guide to the Chemical Properties of Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in modern organic synthesis.

Core Chemical and Physical Properties

Trimethylsulfoxonium chloride, with the chemical formula C₃H₉ClOS, is a white crystalline solid.[1][2] It is a sulfoxonium salt that is highly soluble in polar solvents such as water and ethanol (B145695) due to its ionic nature.[3][4] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 5034-06-0[5][6]
Molecular Formula C₃H₉ClOS[5][6]
Molecular Weight 128.62 g/mol [5][7]
Appearance White powder/colorless crystals[1][2]
Melting Point 226-229 °C
Solubility Highly soluble in water and ethanol[3][4]
Hygroscopicity Pronounced hygroscopic properties[3]
SMILES C--INVALID-LINK--(C)C.[Cl-][5][8]
InChI Key KQYWHJICYXXDSQ-UHFFFAOYSA-M[6][8]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The proton NMR spectrum is characterized by a singlet corresponding to the nine equivalent protons of the three methyl groups.[8] The infrared spectrum shows a strong absorption band for the sulfur-oxygen double bond.[8]

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReferences
¹H NMR Singlet at ~3.5 ppm[8]
¹³C NMR Data available[7]
Infrared (IR) Strong S=O stretch at 1210-1240 cm⁻¹[8]
Raman Data available[7]

Reactivity and Applications

This compound is a key reagent in organic synthesis, primarily as a precursor to dimethyloxosulfonium methylide, a sulfur ylide. This ylide is extensively used in the Johnson-Corey-Chaykovsky reaction to synthesize epoxides, cyclopropanes, and aziridines.[9][10]

The Johnson-Corey-Chaykovsky Reaction

In the presence of a strong base, such as sodium hydride, this compound is deprotonated to form dimethyloxosulfonium methylide.[11][12] This ylide then acts as a nucleophile, attacking electrophilic centers like carbonyls and imines.[9][10] The reaction with a ketone or aldehyde proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular Sₙ2 reaction to form an epoxide and dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[10] When reacted with α,β-unsaturated carbonyl compounds, the ylide undergoes a 1,4-conjugate addition to yield a cyclopropane.[9][13]

Caption: Mechanism of epoxide formation in the Corey-Chaykovsky reaction.

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of trimethylsulfoxonium salts involves the reaction of dimethyl sulfoxide with an alkylating agent like methyl iodide.[12] Another approach involves the oxidation of trimethylsulfonium (B1222738) salts.[14] A direct synthesis from sodium sulfide (B99878) nonahydrate and methyl chloride has also been reported.[15]

Protocol for Synthesis from Sodium Sulfide Nonahydrate and Methyl Chloride [15]

  • Add 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol (B129727) to a 50 mL Teflon-lined autoclave.

  • Introduce 14.7 g of methyl chloride at low temperature.

  • Seal the autoclave and heat it in an external bath at 90 °C for 6 hours.

  • After cooling to room temperature, filter the reaction solution.

  • Remove the solvent by rotary evaporation to obtain the crude product as a white solid.

  • Recrystallize the crude product from ethanol to obtain colorless crystals of this compound.

B. Epoxidation via the Corey-Chaykovsky Reaction

The following is a general procedure for the epoxidation of a ketone using a sulfur ylide generated from a trimethylsulfonium salt. This can be adapted for this compound.

General Protocol for Epoxidation [13]

  • Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) and stir until the salt is completely dissolved.

  • Add the desired ketone (1.0 eq).

  • Add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the reaction mixture with ethyl ether.

  • Wash the organic phase with water and dry over anhydrous MgSO₄.

  • Evaporate the solvent and purify the crude product by column chromatography to yield the desired epoxide.

Experimental_Workflow start Start: Prepare Reagents dissolve Dissolve Trimethylsulfonium Salt in DMSO start->dissolve add_ketone Add Ketone dissolve->add_ketone add_base Add Base (e.g., KOtBu) in DMSO add_ketone->add_base react Stir at Room Temperature (2 hours) add_base->react quench Quench with Water react->quench extract Extract with Ethyl Ether quench->extract wash_dry Wash Organic Phase and Dry extract->wash_dry purify Evaporate Solvent and Purify wash_dry->purify end End: Isolated Epoxide purify->end

Caption: General workflow for a Corey-Chaykovsky epoxidation reaction.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is known to cause serious eye irritation and skin irritation.[16][17] It may also cause respiratory irritation.[6][16] Due to its hygroscopic nature, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][16]

Key Safety Precautions: [16][17][18]

  • Wear protective gloves, clothing, eye protection, and face protection.

  • Avoid breathing dust.

  • Use only in a well-ventilated area.

  • Wash hands and any exposed skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a precursor to dimethyloxosulfonium methylide for the Corey-Chaykovsky reaction enables the efficient synthesis of epoxides, cyclopropanes, and aziridines. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethylsulfoxonium (B8643921) Chloride (CAS 5034-06-0)

Introduction

Trimethylsulfoxonium chloride (CAS 5034-06-0), a quaternary sulfoxonium salt, is a highly versatile and valuable reagent in modern organic synthesis.[1][2] It exists as a stable, white to off-white crystalline solid that is appreciated for its stability and ease of handling in laboratory settings.[1][2][3] Its primary significance lies in its role as a precursor to dimethyloxosulfonium methylide, the key reactive intermediate in the renowned Corey-Chaykovsky reaction.[3][4] This reaction is a cornerstone of synthetic chemistry, providing an efficient method for the formation of epoxides and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active compounds.[2][5] This guide provides a comprehensive overview of its properties, synthesis, mechanisms, and applications.

Physicochemical and Structural Properties

This compound is a hygroscopic solid, soluble in water and sparingly soluble in solvents like DMSO and methanol.[1][6][7][8] Its structural and physical characteristics are well-defined, making it a reliable reagent for reproducible chemical transformations.

PropertyValueReference
CAS Number 5034-06-0[1][9]
Molecular Formula C₃H₉ClOS[7][9][10]
Molecular Weight 128.62 g/mol [9][11][12]
Appearance White to off-white crystalline solid/powder[1][6][7]
Melting Point 226-229 °C (lit.)[6][11][13]
Solubility Water (Soluble), DMSO (Sparingly), Methanol (Slightly)[1][6][7]
S-O Bond Length ~1.436 Å[14][15]
S-C Bond Length ~1.742 Å[14][15]
OSC Bond Angle ~112.6°[14][15]
CSC Bond Angle ~106.2°[14][15]

Synthesis and Manufacturing

Several synthetic routes are employed for the preparation of this compound, ensuring its availability for research and industrial applications. Common methods include the methylation of dimethyl sulfoxide (B87167) (DMSO) and the oxidation of trimethylsulfonium (B1222738) salts.[16][17][18]

One patented and efficient method involves the oxidation of trimethylsulfonium chloride using a catalytic amount of ruthenium tetroxide, which can be generated in situ.[18][19] Another convenient, one-step laboratory synthesis involves the reaction of dimethyl sulfide (B99878) with methyl chloroformate.[16][20]

G General Synthesis Workflow cluster_0 Synthesis Routes DMSO Dimethyl Sulfoxide (DMSO) Product Trimethylsulfoxonium chloride DMSO->Product Methylation TM_Sulfide Trimethylsulfonium Salt TM_Sulfide->Product Oxidation Methyl_Agent Methylating Agent Methyl_Agent->Product Oxidant Oxidizing Agent (e.g., RuO4) Oxidant->Product

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Synthesis via Oxidation of Trimethylsulfonium Chloride

This protocol is adapted from a patented method demonstrating the oxidation approach.[19]

  • Preparation: Prepare an aqueous solution of trimethylsulfonium chloride (e.g., 5g in 10 mL of water).[19]

  • Catalyst Addition: To this solution, add a catalytic amount of ruthenium dioxide hydrate (B1144303) (e.g., 0.05 g).[19]

  • Co-oxidant Addition: Add a co-oxidant, such as sodium metaperiodate (NaIO₄), to the reaction mixture in portions over several hours while stirring.[19] The co-oxidant regenerates the active ruthenium tetroxide catalyst.

  • Reaction: The reaction proceeds at ambient temperature. A precipitate (e.g., sodium iodate) will form as the reaction progresses.[19]

  • Workup: Once the reaction is complete (monitored by NMR showing consumption of starting material), filter the mixture to remove the solid byproducts.[19]

  • Isolation: The aqueous filtrate contains the desired product, this compound. Further purification can be achieved by standard techniques if necessary.[19]

Mechanism of Action and Key Applications

The predominant application of this compound is as a stable precursor for the Corey-Chaykovsky reaction.[3][4]

The Corey-Chaykovsky Reaction

In the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), this compound is deprotonated to form the highly reactive sulfur ylide, dimethyloxosulfonium methylide.[3][4] This ylide is a potent nucleophile used for methylene (B1212753) transfer.

  • Epoxidation: The ylide reacts with aldehydes or ketones via nucleophilic attack on the carbonyl carbon. The resulting betaine (B1666868) intermediate undergoes a subsequent intramolecular ring-closure, displacing dimethyl sulfoxide (DMSO) as a leaving group to yield an epoxide.[3][4]

G Corey-Chaykovsky Epoxidation Mechanism TMSO_Cl Trimethylsulfoxonium chloride Ylide Dimethyloxosulfonium methylide (Ylide) TMSO_Cl->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular Ring Closure DMSO DMSO (Leaving Group) Betaine->DMSO

Caption: Mechanism of epoxide formation via the Corey-Chaykovsky reaction.

  • Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones), the ylide undergoes a 1,4-conjugate addition (Michael addition). The resulting enolate intermediate then cyclizes to form a cyclopropane (B1198618) ring, again with the elimination of DMSO.[4][6]

G Corey-Chaykovsky Cyclopropanation Mechanism Ylide Dimethyloxosulfonium methylide (Ylide) Enolate Enolate Intermediate Ylide->Enolate 1,4-Conjugate Addition Enone α,β-Unsaturated Carbonyl Enone->Enolate Cyclopropane Cyclopropane Enolate->Cyclopropane Intramolecular Ring Closure DMSO DMSO (Leaving Group) Enolate->DMSO

Caption: Mechanism of cyclopropane formation from an enone.

Experimental Protocol: General Procedure for Epoxidation

This protocol outlines a typical laboratory-scale epoxidation using the in-situ generation of the Corey-Chaykovsky reagent.[5][21]

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents) to anhydrous Dimethyl Sulfoxide (DMSO). Stir until dissolved.

  • Ylide Generation: Cool the solution in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases. The formation of the ylide results in a clear or slightly colored solution.

  • Substrate Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Quenching and Extraction: Carefully quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure epoxide.[21]

Other Applications

Beyond its primary role in the Corey-Chaykovsky reaction, this compound also finds use as:

  • A Methylating Agent: It can transfer a methyl group to various nucleophiles.[2][16]

  • A Reagent in Material Science: It is used in the synthesis of specialty polymers and coatings to impart properties like thermal stability.[2][16]

Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data provides a distinct fingerprint for the compound's structure.

TechniqueObserved ValuesInterpretationReference
¹H NMR (D₂O)δ 3.45-3.55 (s, 9H)A single peak indicating nine equivalent protons from three methyl groups.[14]
¹³C NMR (D₂O)δ 40-42 (3C)A single peak for the three equivalent methyl carbons.[14]
FT-IR (ATR)1210-1240 cm⁻¹ (strong)Characteristic stretching vibration of the sulfur-oxygen (S=O) double bond.[14]
Mass Spec. (MS)m/z 128Corresponds to the molecular weight of the compound.[14]
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[8][13] It is also hygroscopic and should be protected from moisture.[1][8]

Hazard ClassGHS StatementReference
Skin IrritationH315: Causes skin irritation[12][13]
Eye IrritationH319: Causes serious eye irritation[12][13]
Respiratory IrritationH335: May cause respiratory irritation[12][13]
  • Safe Handling:

    • Avoid all personal contact, including inhalation of dust.[22]

    • Use in a well-ventilated area, preferably within a chemical fume hood.[8][22]

    • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23]

    • Wash hands thoroughly after handling.[22][23]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

    • Store under an inert atmosphere to protect from moisture due to its hygroscopic nature.[1][7]

  • Hazardous Decomposition:

    • Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride gas.[8][22]

Conclusion

This compound is an indispensable reagent for synthetic chemists. Its stability, coupled with its ability to generate the potent dimethyloxosulfonium methylide ylide, makes it the reagent of choice for the Corey-Chaykovsky reaction. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is crucial for its safe and effective application in the synthesis of complex molecules relevant to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The information is presented to support its application in research and development, particularly in the pharmaceutical and chemical industries.

Physicochemical Data

The core quantitative data for trimethylsulfoxonium chloride is summarized in the table below, providing a clear reference for experimental design and execution.

IdentifierValueSource
Molecular Formula C3H9ClOS[1][2]
Linear Formula (CH3)3S(Cl)O
Molecular Weight 128.62 g/mol [1][2][3]
CAS Number 5034-06-0[1][3]
EC Number 225-724-6
Melting Point 226-229 °C[1]
Appearance White powder[2]
SMILES C--INVALID-LINK--(C)C.[Cl-][3]

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity and role in chemical transformations. The molecule consists of a central sulfur atom double-bonded to an oxygen atom and single-bonded to three methyl groups, with a chloride counter-ion.

G S S O O S->O C1 CH₃ S->C1 C2 CH₃ S->C2 C3 CH₃ S->C3 Cl Cl⁻ S_charge +

Caption: Chemical structure of this compound.

Experimental Considerations

While detailed experimental protocols are application-specific, the following general considerations are pertinent when handling this compound:

  • Storage: The compound should be stored at room temperature under an inert atmosphere.[2] It is important to keep the container tightly closed and in a dry environment.[3]

  • Purity: Commercially available this compound typically has a purity of 98% or higher.[2]

  • Reactivity: It is primarily used as a reagent for C-C bond formation. It serves as a methylating agent and is utilized in the synthesis of sulfoxides and sulfones.[2]

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. For specific applications and detailed experimental procedures, consulting peer-reviewed literature and established protocols is highly recommended.

References

An In-Depth Technical Guide to the Synthesis and Preparation of Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document details the prevalent two-step synthesis proceeding through a trimethylsulfoxonium iodide intermediate, including various methodologies for the crucial anion exchange step. Alternative, more direct synthetic strategies are also explored. Each method is presented with detailed experimental protocols, and quantitative data is summarized in comparative tables. Logical workflows and reaction pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction

Trimethylsulfoxonium chloride, with the chemical formula [(CH₃)₃SO]Cl, is a sulfoxonium salt of significant interest in organic chemistry. It serves as a key precursor to dimethyloxosulfonium methylide, a Corey-Chaykovsky reagent, which is instrumental in the formation of epoxides, cyclopropanes, and aziridines from carbonyl compounds.[1] The chloride salt is often favored over the iodide precursor due to its enhanced solubility in common organic solvents like tetrahydrofuran (B95107) (THF).[2] This guide offers an in-depth exploration of the primary synthetic methodologies for this valuable compound.

Two-Step Synthesis via Trimethylsulfoxonium Iodide

The most common and well-documented route to this compound involves a two-step process: first, the synthesis of trimethylsulfoxonium iodide, followed by an anion exchange to yield the desired chloride salt.

Step 1: Synthesis of Trimethylsulfoxonium Iodide

The synthesis of trimethylsulfoxonium iodide is typically achieved through the alkylation of dimethyl sulfoxide (B87167) (DMSO) with methyl iodide.[3] The reaction proceeds via a nucleophilic attack of the sulfur atom in DMSO on the electrophilic methyl group of iodomethane.[4]

Synthesis_of_Trimethylsulfoxonium_Iodide DMSO Dimethyl Sulfoxide (DMSO) Intermediate Transition State DMSO->Intermediate Nucleophilic Attack MeI Methyl Iodide (MeI) MeI->Intermediate Product Trimethylsulfoxonium Iodide Intermediate->Product Formation of C-S Bond

Synthesis pathway for trimethylsulfoxonium iodide.

Several protocols exist for this reaction, with variations in reaction time, temperature, and stoichiometry.

Protocol A: A mixture of dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75 mL, 28.1 mmol) is stirred in a pressure vessel at 70 °C for 48 hours. The resulting precipitate is filtered, washed with chloroform, recrystallized from water, and dried under reduced pressure.[5]

Protocol B: To a 500 mL round-bottom flask, 156 g (2 mol) of DMSO and 142 g (1 mol) of methyl iodide are added. The mixture is refluxed for 3 days. After cooling, the product is filtered and recrystallized twice from water.[4]

Protocol C: Dimethyl sulfoxide is reacted with approximately 2.5 equivalents of iodomethane. The mixture is refluxed for 24 hours at 80 °C. The reaction mixture is then cooled, and the crude solid product is filtered and washed with acetone.[5][6]

ProtocolMolar Ratio (DMSO:MeI)Temperature (°C)TimeYield (%)Melting Point (°C)
A ~1:17048 h65Not specified
B 2:1Reflux3 days~60203 (sublimation)
C 1:2.58024 hNot specifiedNot specified
Step 2: Anion Exchange to this compound

Once trimethylsulfoxonium iodide is synthesized and purified, the next critical step is to replace the iodide anion with a chloride anion. Several methods have been developed for this conversion.

Anion_Exchange_Workflow start Trimethylsulfoxonium Iodide method1 Ion Pair Extraction start->method1 method2 Reaction with Chlorine start->method2 method3 Ion-Exchange Resin start->method3 end_product This compound method1->end_product method2->end_product method3->end_product

Methods for anion exchange.

Protocol D (Ion Pair Extraction): A solution of 15.6 g (0.05 mol) of benzyltributylammonium chloride in 100 mL of water is shaken with 10.2 g (0.05 mol) of trimethylsulfoxonium iodide and 75 mL of dichloromethane (B109758). The aqueous phase is washed with 50 mL of dichloromethane and then evaporated to dryness to yield a quantitative amount of this compound.[2]

Protocol E (Reaction with Chlorine): Trimethylsulfoxonium iodide is reacted with elemental chlorine in an aqueous solution at 50 °C to produce this compound.[7]

Protocol F (Ion-Exchange Resin): A solution of the iodide salt is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with chloride ions. The iodide ions are retained by the resin, and the eluate contains the desired chloride salt.[8]

ProtocolReagentsSolvent(s)Yield (%)Melting Point (°C)
D Benzyltributylammonium chlorideWater, DichloromethaneQuantitative222-223
E ChlorineWaterNot specifiedNot specified
F Anion-exchange resin (Cl⁻ form)Typically water or a polar organic solventHigh (typically)Not specified

Alternative Synthetic Routes

While the two-step method is prevalent, alternative, more direct routes to this compound have been developed.

Oxidation of Trimethylsulfonium (B1222738) Chloride

This method involves the oxidation of a trimethylsulfonium salt to the corresponding sulfoxonium salt.

Oxidation_Pathway start Trimethylsulfonium Chloride product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., RuO₄) oxidant->product

Oxidation of trimethylsulfonium chloride.

Protocol G: A solution of 50% trimethylsulfonium chloride in water (5 g) is treated with ruthenium dioxide hydrate (B1144303) (0.05 g) and water (10 mL). Sodium metaperiodate (4.77 g) is added in portions over several hours. The resulting slurry is filtered to yield a solution of this compound with a conversion of over 98%.[9][10]

An alternative co-oxidant is sodium hypochlorite (B82951). A mixture of 5 g of trimethylsulfonium chloride, 3 g of water, and 3 mg of ruthenium dioxide hydrate is stirred under a chlorine atmosphere while a solution of sodium hypochlorite (11.5%) is added over 5.5 hours, maintaining a pH below 7. This results in a 78% conversion to the product.[9]

Co-oxidantCatalystSolventConversion (%)
Sodium metaperiodateRuO₂·H₂OWater>98
Sodium hypochloriteRuO₂·H₂OWater78
Direct Synthesis from Dimethyl Sulfide (B99878)

A one-step synthesis from dimethyl sulfide and methyl chloroformate has also been reported.

Protocol H: Dimethyl sulfide is reacted with methyl chloroformate. The reaction is typically complete within 30 minutes to 2 hours at room temperature.[11]

ReagentsTemperatureTimeYield (%)
Dimethyl sulfide, Methyl chloroformateRoom Temperature0.5 - 2 h90-98

Safety and Handling

  • Methyl Iodide: This reagent is toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.[5]

  • Methyl Bromide: When used as an alternative to methyl iodide, it is important to note that reactions can be violently exothermic and may require the use of a scavenger and a pressure-rated vessel.[12]

  • Chlorine Gas: This is a highly toxic and corrosive gas and should only be handled by trained personnel in a suitable chemical fume hood.

Conclusion

The synthesis of this compound can be accomplished through several effective routes. The two-step synthesis via the iodide intermediate is the most established method, with the ion pair extraction protocol offering a simple and high-yielding anion exchange. For a more direct approach, the oxidation of trimethylsulfonium chloride or the one-step reaction of dimethyl sulfide with methyl chloroformate present viable alternatives, with the latter offering high yields under mild conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. This guide provides the necessary detailed information for researchers to make an informed decision and to safely and efficiently prepare this important synthetic reagent.

References

Trimethylsulfoxonium Chloride: A Comprehensive Technical Guide to its Role as a Sulfur Ylide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) chloride is a versatile and powerful reagent in modern organic synthesis, primarily serving as a stable and readily available precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This ylide is the cornerstone of the Corey-Chaykovsky reaction, a fundamental transformation for the synthesis of epoxides, cyclopropanes, and aziridines. These structural motifs are prevalent in a wide array of biologically active molecules and are crucial building blocks in the development of new pharmaceutical agents. This technical guide provides an in-depth overview of trimethylsulfoxonium chloride, including detailed experimental protocols for its synthesis, its conversion to the reactive sulfur ylide, and its application in the Corey-Chaykovsky reaction. Quantitative data is summarized for easy comparison, and key reaction pathways and workflows are visualized to facilitate a deeper understanding of the underlying chemistry.

Introduction

Sulfur ylides are highly valuable reagents in synthetic organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Among the most widely utilized sulfur ylides is dimethylsulfoxonium methylide, prized for its stability and predictable reactivity. This compound serves as an excellent precursor to this ylide, offering advantages in handling and storage compared to the corresponding iodide salt.[1] Its application is central to the Corey-Chaykovsky reaction, which provides a reliable method for the methylenation of carbonyls to form epoxides, and the cyclopropanation of α,β-unsaturated carbonyl compounds.[2][3] This reaction is a powerful tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the S-methylation of dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfide (B99878). While the reaction of DMSO with methyl iodide followed by anion exchange is a viable route, direct methods using more readily available reagents are often preferred for their efficiency.[1][5]

Experimental Protocol: Synthesis from Dimethyl Sulfide and Methyl Chloride

This protocol is adapted from patented industrial methods.[6][7]

Materials:

Equipment:

  • Pressure reaction kettle (autoclave) with a tetrafluoroethylene (B6358150) liner

  • Low-temperature gas feeding system

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charge the 50 mL tetrafluoroethylene-lined autoclave with 12.0 g of sodium sulfide nonahydrate and 30 mL of anhydrous methanol.[6]

  • Cool the autoclave and carefully feed 15.2 g of methyl chloride gas at low temperature.[6]

  • Seal the autoclave and heat the external bath to 65°C for 10 hours.[6]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any excess pressure and open the autoclave in a well-ventilated fume hood.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]

  • The resulting white solid is the crude trimethylsulfonium (B1222738) chloride. The crude product can be used directly in subsequent reactions or purified by recrystallization from ethanol to obtain colorless crystals.[6]

Generation of Dimethylsulfoxonium Methylide

The deprotonation of this compound with a strong base generates the highly nucleophilic dimethylsulfoxonium methylide. Sodium hydride in dimethyl sulfoxide is a commonly employed base-solvent system for this transformation.[8]

Experimental Protocol: Preparation of Dimethylsulfoxonium Methylide

This protocol is based on the established Corey-Chaykovsky procedure.[9]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (B95107) (THF) (optional, for washing)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet and outlet

  • Syringe and needles

Procedure:

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, place a weighed amount of 60% sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous tetrahydrofuran or hexane (B92381) to remove the mineral oil. Carefully decant the solvent under a stream of nitrogen.

  • Add anhydrous dimethyl sulfoxide to the washed sodium hydride.

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Slowly add a molar equivalent of this compound to the stirred suspension.

  • The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The reaction mixture will turn into a milky white or grayish solution of dimethylsulfoxonium methylide.

  • The resulting ylide solution is typically used in situ for subsequent reactions.

The Corey-Chaykovsky Reaction

The in situ generated dimethylsulfoxonium methylide is a versatile reagent for the formation of three-membered rings. Its reaction with aldehydes and ketones yields epoxides, while its reaction with α,β-unsaturated carbonyl compounds results in cyclopropanes.[2][10]

Experimental Protocol: Epoxidation of a Ketone

This is a general procedure for the epoxidation of a ketone using dimethylsulfoxonium methylide generated from this compound.

Materials:

  • Solution of dimethylsulfoxonium methylide in DMSO (prepared as in section 3.1)

  • Ketone substrate

  • Deionized water

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Standard laboratory glassware for reaction and workup

  • Separatory funnel

Procedure:

  • To the freshly prepared solution of dimethylsulfoxonium methylide in DMSO at room temperature, add a solution of the ketone in a minimal amount of anhydrous DMSO or THF dropwise with stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours, monitor by TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Extract the aqueous mixture with several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and its application in the Corey-Chaykovsky reaction.

Table 1: Synthesis of Trimethylsulfonium Chloride [6]

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity
Sodium sulfide nonahydrate (12.0 g)Methyl chloride (15.2 g)Methanol (30 mL)651096.0 (crude)>99% after recrystallization
Sodium sulfide nonahydrate (12.0 g)Methyl chloride (14.7 g)Methanol (30 mL)906~Theoretical (crude)>99% after recrystallization
Sodium sulfide nonahydrate (16.8 g)Methyl chloride (17.7 g)n-Propanol (50 mL)100483.8 (crude)Not specified

Table 2: Corey-Chaykovsky Epoxidation Yields with Trimethylsulfonium/sulfoxonium Salts [11]

Starting AldehydeProductReagentYield (%)
2-Benzo[b]thiophene carbaldehyde2-Oxiranyl-benzo[b]thiopheneTrimethylsulfonium iodide88
4-Benzo[b]thiophene carbaldehyde4-Oxiranyl-benzo[b]thiopheneTrimethylsulfonium iodide77
7-Benzo[b]thiophene carbaldehyde7-Oxiranyl-benzo[b]thiopheneTrimethylsulfonium iodide60
5-Benzo[b]furan carbaldehyde5-Oxiranyl-benzo[b]furanTrimethylsulfonium iodide67
6-Benzo[b]furan carbaldehyde6-Oxiranyl-benzo[b]furanTrimethylsulfonium iodide61
7-Benzo[b]furan carbaldehyde7-Oxiranyl-benzo[b]furanTrimethylsulfonium iodide88

Visualizations

Signaling Pathways and Logical Relationships

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Corey-Chaykovsky Reaction TMSO_Cl This compound [(CH₃)₃SO]⁺Cl⁻ Ylide Dimethylsulfoxonium Methylide (CH₃)₂SO=CH₂ TMSO_Cl->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone R₂C=O Carbonyl->Betaine Epoxide Epoxide R₂C(O)CH₂ Betaine->Epoxide Intramolecular SN2 DMSO Dimethyl Sulfoxide (CH₃)₂SO Betaine->DMSO Elimination

Caption: Mechanism of the Corey-Chaykovsky Epoxidation.

Experimental Workflow

Experimental_Workflow Start Start Synth_TMSO_Cl Synthesize this compound Start->Synth_TMSO_Cl Gen_Ylide Generate Dimethylsulfoxonium Methylide Synth_TMSO_Cl->Gen_Ylide CC_Reaction Perform Corey-Chaykovsky Reaction Gen_Ylide->CC_Reaction Workup Aqueous Workup and Extraction CC_Reaction->Workup Purification Purify Product (Chromatography/Distillation) Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis and application.

Conclusion

This compound is an indispensable reagent for the generation of dimethylsulfoxonium methylide, a key player in the widely applied Corey-Chaykovsky reaction. This guide has provided detailed experimental protocols for the synthesis of the precursor and its subsequent use in forming epoxides, supported by quantitative data and clear visualizations of the reaction mechanism and workflow. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding and proficient application of this chemistry are crucial for the efficient construction of complex molecular architectures and the discovery of novel therapeutic agents. The methodologies and data presented herein serve as a valuable resource for the practical implementation of these powerful synthetic transformations.

References

The Corey-Chaykovsky Reaction: An In-depth Technical Guide to the Reaction Mechanism of Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of trimethylsulfoxonium (B8643921) chloride, via the in situ generation of dimethylsulfoxonium methylide, with carbonyls, imines, and α,β-unsaturated systems, commonly known as the Corey-Chaykovsky reaction, stands as a cornerstone of modern organic synthesis. This powerful transformation provides a reliable and often highly stereoselective route to fundamentally important three-membered rings: epoxides, aziridines, and cyclopropanes. These motifs are prevalent in a vast array of biologically active molecules and natural products, making the Corey-Chaykovsky reaction an indispensable tool in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the reaction mechanism, including the formation and reactivity of the sulfur ylide, the nature of the key intermediates and transition states, and the factors governing the reaction's regio- and diastereoselectivity. Detailed experimental protocols, quantitative data on substrate scope and yields, and practical considerations for laboratory and large-scale synthesis are also presented.

Introduction

The Corey-Chaykovsky reaction, first reported by E.J. Corey and Michael Chaykovsky in 1961, involves the reaction of a sulfur ylide with an electrophile, typically a carbonyl compound, to form a new carbon-carbon bond and a three-membered ring. Trimethylsulfoxonium chloride is a stable, crystalline solid that serves as a convenient precursor to the reactive intermediate, dimethylsulfoxonium methylide. This guide will focus on the reaction mechanism and applications of this compound in this context.

The significance of this reaction lies in its ability to construct strained ring systems with high efficiency and control. Epoxides, aziridines, and cyclopropanes are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecular architectures. The reaction's operational simplicity, broad functional group tolerance, and often high yields have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The Core Reaction Mechanism

The overall transformation of the Corey-Chaykovsky reaction using this compound can be summarized in two main stages: the formation of the sulfur ylide and the subsequent reaction with the electrophilic substrate.

Generation of Dimethylsulfoxonium Methylide

The active nucleophile, dimethylsulfoxonium methylide, is generated in situ by the deprotonation of this compound with a strong base. Sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is commonly employed for this purpose. The acidic proton on one of the methyl groups of the sulfoxonium salt is abstracted by the base to form the ylide, a species with adjacent positive and negative charges.

Ylide_Formation Figure 1. Generation of Dimethylsulfoxonium Methylide TMSC Trimethylsulfoxonium Chloride Ylide Dimethylsulfoxonium Methylide TMSC->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Byproduct1 Conjugate Acid of Base (e.g., H2) Byproduct2 Salt (e.g., NaCl) Epoxidation_Mechanism Figure 2. Epoxidation of a Ketone cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Ketone Ketone (R1, R2 = alkyl, aryl, H) Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack Ylide Dimethylsulfoxonium Methylide Ylide->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMSO Dimethyl Sulfoxide (Leaving Group) Betaine->DMSO Regioselectivity Figure 3. Regioselectivity with Enones Enone α,β-Unsaturated Ketone Cyclopropane Cyclopropyl Ketone Enone->Cyclopropane 1,4-Addition (Michael) Epoxide Epoxide Enone->Epoxide 1,2-Addition Sulfoxonium_Ylide Dimethylsulfoxonium Methylide (Soft) Sulfoxonium_Ylide->Cyclopropane Sulfonium_Ylide Dimethylsulfonium Methylide (Hard) Sulfonium_Ylide->Epoxide

Trimethylsulfoxonium Chloride: A Technical Guide to its Solubility, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile and reactive organosulfur compound with significant applications in organic synthesis and pharmaceutical development.[1][2][3] As a stable, colorless crystalline solid, its utility as a reagent is profoundly influenced by its solubility characteristics in various solvents.[4][5] This technical guide provides a comprehensive overview of the solubility of trimethylsulfoxonium chloride, detailed experimental protocols for its solubility determination, and insights into its synthetic pathways and key applications, particularly the Corey-Chaykovsky reaction.

Solubility Profile

This compound is a salt, and as such, its solubility is largely dictated by the polarity of the solvent.[4] It exhibits high solubility in polar protic and aprotic solvents, while its solubility in non-polar solvents is limited.[5][6] This differential solubility is a critical consideration for its use in various reaction media.

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for this compound is not extensively documented in publicly available literature. The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere, which can complicate precise solubility measurements.[5][6] The following table summarizes the available qualitative and semi-quantitative solubility information.

SolventFormulaTypeSolubility DescriptionReference
WaterH₂OPolar ProticVery Soluble / Sparingly[5][6][7]
EthanolC₂H₅OHPolar ProticVery Soluble[5]
MethanolCH₃OHPolar ProticSlightly Soluble (with sonication)[6][7]
Dimethyl Sulfoxide (B87167) (DMSO)(CH₃)₂SOPolar AproticSparingly Soluble[6][7]
Non-polar Solvents (e.g., hydrocarbons)-Non-polarLimited Solubility[5]

Note: The conflicting reports on water solubility ("Very Soluble" vs. "Sparingly") highlight the need for standardized experimental determination.

Experimental Protocol: Gravimetric Determination of Solubility

Given the hygroscopic nature of this compound and the lack of standardized quantitative data, a gravimetric method is recommended for the precise determination of its solubility in a given solvent. This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[1][8][9][10]

Materials and Equipment
  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance (±0.0001 g)

  • Thermostatic bath or incubator

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Pre-weighed weighing dishes or vials

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatic bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a pre-heated or temperature-equilibrated volumetric pipette to avoid crystallization upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (decomposition occurs around 226-229 °C).[7] A temperature of 60-80 °C is generally suitable for most solvents.

    • Once the solvent is fully evaporated, transfer the weighing dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.[11][12][13]

    • Weigh the dish containing the dry this compound.

    • Repeat the drying and weighing process until a constant weight is achieved.[8]

  • Calculation of Solubility:

    • Mass of the solute (m_solute): Final weight of the dish with solute - Initial weight of the empty dish.

    • Mass of the solvent (m_solvent): (Initial weight of the dish with solution - Initial weight of the empty dish) - Mass of the solute.

    • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

Synthesis and Applications

This compound is a key reagent in organic synthesis, most notably as a precursor for the generation of dimethyloxosulfonium methylide, the Corey-Chaykovsky reagent.[3]

Synthesis of this compound

One common synthetic route involves the reaction of dimethyl sulfoxide (DMSO) with an alkylating agent like methyl iodide, followed by an anion exchange.

Synthesis_of_TMSOCl DMSO Dimethyl Sulfoxide (DMSO) TMSOI Trimethylsulfoxonium Iodide DMSO->TMSOI + MeI Methyl Iodide MeI->TMSOI AnionExchange Anion Exchange (e.g., with AgCl) TMSOI->AnionExchange TMSOCl This compound AnionExchange->TMSOCl

Caption: Synthesis of this compound.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful method for the formation of epoxides, aziridines, and cyclopropanes.[14] It involves the reaction of a sulfur ylide, generated from a sulfonium (B1226848) or sulfoxonium salt, with a carbonyl compound, imine, or enone.

Dimethyloxosulfonium methylide is typically generated in situ by treating this compound with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like DMSO.

Corey_Chaykovsky_Reagent_Generation TMSOCl This compound Ylide Dimethyloxosulfonium Methylide (Corey's Reagent) TMSOCl->Ylide + Base Strong Base (e.g., NaH) Base->Ylide Solvent Solvent (e.g., DMSO) Solvent->Ylide

Caption: Generation of the Corey-Chaykovsky Reagent.

The generated ylide then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces dimethyl sulfoxide (DMSO) as a leaving group, forming the epoxide ring.

Corey_Chaykovsky_Epoxidation Ylide Dimethyloxosulfonium Methylide Intermediate Betaine Intermediate Ylide->Intermediate + Ketone Ketone Ketone->Intermediate Epoxide Epoxide Intermediate->Epoxide Intramolecular SN2 DMSO_LG DMSO (Leaving Group) Intermediate->DMSO_LG Elimination

Caption: Epoxidation via the Corey-Chaykovsky Reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis, with its utility being closely tied to its solubility characteristics. While precise quantitative solubility data remains sparse, its high solubility in polar solvents is a key factor in its application, particularly in the widely used Corey-Chaykovsky reaction. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvent systems, enabling better reaction optimization and control. Further research to establish a comprehensive and standardized quantitative solubility profile across a range of solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Trimethylsulfoxonium Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a versatile reagent widely employed in organic synthesis, notably as a precursor for the generation of dimethyloxosulfonium methylide, a key component in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines. Its utility in the pharmaceutical and agrochemical industries underscores the importance of understanding its stability profile to ensure safe handling, effective use, and optimal storage. This technical guide provides an in-depth analysis of the stability and recommended storage conditions for trimethylsulfoxonium chloride, supported by available data and outlining key experimental methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is known to be highly soluble in polar solvents such as water and ethanol. A critical characteristic of this compound is its hygroscopic nature, readily absorbing moisture from the atmosphere.

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, moisture, and compatibility with other chemical agents.

Thermal Stability

There is conflicting information in the available literature regarding the precise thermal decomposition temperature of this compound. Some sources indicate a decomposition temperature around 100°C, while others report a melting point, which is likely the decomposition point, in the range of 226-229°C or even 241°C. This significant discrepancy highlights the need for careful thermal analysis when using this reagent in reactions at elevated temperatures.

Upon heating, this compound decomposes to yield dimethyl sulfide (B99878) and methyl chloride.

Table 1: Reported Thermal Decomposition Data for this compound

ParameterValueSource
Decomposition Temperature~100 °CBenchchem
Melting/Decomposition Point226-229 °C (lit.)Sigma-Aldrich[1]
Melting Point241 °CLab Pro Inc.[2]
Decomposition Mechanism

The thermal decomposition of this compound is understood to proceed via an intramolecular SN2 reaction. In this mechanism, the chloride anion acts as a nucleophile, attacking one of the methyl groups of the trimethylsulfoxonium cation. This leads to the formation of dimethyl sulfoxide (B87167) and methyl chloride.

A computational study using Density Functional Theory (DFT) on the related compound, trimethylsulfonium (B1222738) chloride, which lacks the oxo group, provides insights into the energetics of this type of decomposition. The study calculated the energy barriers for the conversion to dimethyl sulfide and methyl chloride in the gas phase. While not directly measuring this compound, these theoretical calculations support the proposed SN2 mechanism.

DecompositionPathway TMSCI {this compound | (CH₃)₃S(O)Cl} TransitionState Intramolecular SN2 Transition State TMSCI->TransitionState Heat (Δ) Products {Dimethyl Sulfoxide | (CH₃)₂SO} + {Methyl Chloride | CH₃Cl} TransitionState->Products

Hygroscopicity
Incompatibilities

To ensure safety and maintain the integrity of the compound, it is crucial to avoid contact with strong oxidizing agents. Reactions with such agents can be vigorous and lead to decomposition.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool placeTo minimize thermal decomposition.
Atmosphere Dry, under an inert gas (e.g., argon or nitrogen)To prevent moisture absorption due to its hygroscopic nature and to protect from oxidation.
Container Tightly sealed containersTo prevent exposure to air and moisture.
Location Well-ventilated areaTo ensure any potential vapors do not accumulate.
Incompatibilities Store away from strong oxidizing agentsTo prevent hazardous reactions.

StorageWorkflow cluster_storage Storage Protocol Receive Receive Container Store Store in a cool, dry, well-ventilated area under inert gas. Receive->Store Dispense Dispense in a controlled atmosphere (e.g., glovebox) or with minimal exposure to air. Store->Dispense Seal Tightly seal container immediately after use. Dispense->Seal Seal->Store Return to Storage

Handling Procedures

When handling this compound, it is advised to work in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Exposure to the compound should be minimized, and inhalation of dust or contact with skin and eyes should be avoided. In case of spills, the material should be carefully swept up to avoid generating dust and placed in a suitable container for disposal.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate their own stability data for this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature and profile of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is determined from the resulting weight loss curve. The temperature at which a significant weight loss begins is considered the decomposition temperature.

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Objective: To quantify the hygroscopic nature of this compound by measuring its moisture sorption and desorption characteristics.

Methodology:

  • Calibrate the Dynamic Vapor Sorption (DVS) instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 10-20 mg) of this compound onto the DVS sample pan.

  • Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25 °C).

  • At each RH step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., <0.002% change in mass per minute).

  • After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% to obtain the desorption isotherm.

  • Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

  • From this data, the extent of water uptake at different humidity levels can be determined and the material can be classified according to the European Pharmacopoeia (Ph. Eur.) or other relevant guidelines.

Table 3: European Pharmacopoeia Hygroscopicity Classification

ClassificationIncrease in Mass (at 25°C and 80% RH for 24h)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Conclusion

This compound is a valuable synthetic reagent whose stability is critically dependent on temperature and moisture. The conflicting reports on its thermal decomposition temperature warrant caution and suggest the need for in-house verification for temperature-sensitive applications. Its pronounced hygroscopicity necessitates stringent control of atmospheric moisture during handling and storage to maintain its integrity. By adhering to the recommended storage conditions and handling procedures, and by employing appropriate analytical techniques to assess its stability, researchers and professionals in drug development can ensure the reliable and safe use of this important compound. Further studies to generate quantitative hygroscopicity data and to resolve the discrepancy in its thermal decomposition temperature would be of significant value to the scientific community.

References

Spectroscopic Characterization of Trimethylsulfoxonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for trimethylsulfoxonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ)MultiplicitySolvent
~3.5 ppmSingletNot specified
3.904 ppm*SingletDMSO-d6

Note: This value is for the analogous compound, trimethylsulfoxonium iodide. The chemical shift for this compound is expected to be in a similar range.

¹³C NMR Data

Chemical Shift (δ)Solvent
Data not available in the reviewed literature.-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
1210 - 1240S=O stretchStrong

This strong absorption band is a characteristic feature of the sulfoxonium group.

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) directly in a clean, dry NMR tube.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d5 at 2.50 ppm for ¹H and DMSO-d6 at 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound to identify characteristic functional groups.

Materials:

  • This compound sample (solid)

  • FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • After the measurement, raise the press arm and carefully remove the sample from the crystal surface.

    • Clean the crystal thoroughly with a lint-free wipe and an appropriate solvent to prepare for the next measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_workflow NMR Workflow cluster_ir_workflow IR Workflow cluster_data_interpretation Data Interpretation synthesis Synthesis of This compound purification Purification and Drying synthesis->purification nmr_analysis NMR Spectroscopy purification->nmr_analysis ir_analysis IR Spectroscopy purification->ir_analysis dissolution Dissolution in Deuterated Solvent h1_nmr ¹H NMR Acquisition dissolution->h1_nmr c13_nmr ¹³C NMR Acquisition dissolution->c13_nmr nmr_processing Data Processing (FT, Phasing, Calibration) h1_nmr->nmr_processing c13_nmr->nmr_processing structural_confirmation Structural Confirmation nmr_processing->structural_confirmation background_scan Background Scan (Empty ATR Crystal) sample_scan Sample Scan (Solid on ATR Crystal) background_scan->sample_scan ir_processing Data Processing (Background Subtraction) sample_scan->ir_processing ir_processing->structural_confirmation

The Genesis of a Cornerstone Reagent: An In-depth Technical Guide to the Discovery and History of Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsulfoxonium (B8643921) chloride, a seemingly unassuming salt, has carved a significant niche in the landscape of modern organic synthesis. Its discovery and the subsequent development of its corresponding ylide chemistry represent a pivotal advancement in the construction of three-membered rings, particularly epoxides and cyclopropanes. This technical guide provides a comprehensive historical account of Trimethylsulfoxonium chloride, detailing its initial synthesis, the key researchers who championed its utility, and the seminal experiments that established its role as an indispensable tool for synthetic chemists. Quantitative data from foundational studies are presented in structured tables, and detailed experimental protocols from original publications are provided to offer a practical understanding of its preparation and application.

A Serendipitous Discovery: The Early Work of Kuhn and Trischmann

The story of this compound begins not with the chloride itself, but with its iodide counterpart. In 1958, the pioneering work of Richard Kuhn and Heinrich Trischmann laid the foundation for this class of reagents. While investigating the reactivity of dimethyl sulfoxide (B87167) (DMSO), they discovered that it could be alkylated by methyl iodide to form Trimethylsulfoxonium iodide.[1][2] This discovery, published in Justus Liebigs Annalen der Chemie, marked the first synthesis of a trimethylsulfoxonium salt.[1][2] Although their primary focus was not on the synthetic applications of this new compound, their work provided the chemical community with the first access to this intriguing class of molecules. The reaction was noted to be slow, often requiring several days of heating.[1][2]

A significant, albeit hazardous, alternative for the synthesis of the bromide salt was later reported, involving the reaction of dimethyl sulfoxide with methyl bromide under pressure. This method was known to be slow and carried the risk of explosion.[1][2]

The Birth of a Reagent: Corey and Chaykovsky's Landmark Contribution

The true potential of trimethylsulfoxonium salts was unlocked in the early 1960s through the groundbreaking research of E. J. Corey and Michael Chaykovsky at Harvard University. Their work, which culminated in a seminal 1965 publication in the Journal of the American Chemical Society, transformed Trimethylsulfoxonium iodide and its derivatives into powerhouse reagents for organic synthesis.[3][4][5] They developed a method to deprotonate Trimethylsulfoxonium iodide using a strong base, such as sodium hydride in DMSO, to generate a stabilized sulfur ylide: dimethyloxosulfonium methylide, often referred to as the "Corey-Chaykovsky reagent".[3][6]

This ylide proved to be exceptionally useful for the methylenation of carbonyl compounds to form epoxides and of α,β-unsaturated carbonyls to form cyclopropanes.[6][7] This transformation, now famously known as the Johnson-Corey-Chaykovsky reaction, offered a milder and often more stereoselective alternative to the existing Wittig reaction for the synthesis of epoxides.[3] The initial discovery of the reactivity of sulfur ylides with carbonyls to form epoxides was made by A. William Johnson in 1961.[3]

The chloride salt, this compound, was found to be more soluble in tetrahydrofuran (B95107) (THF), a common solvent for these reactions, making it a more practical precursor in many cases.[8]

Quantitative Data

The following tables summarize the key quantitative data reported in the early literature for this compound and its iodide precursor.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₃H₉ClOS128.62226-229White solid
Trimethylsulfoxonium iodideC₃H₉IOS220.07208-212White solid

Table 2: Spectroscopic Data for Trimethylsulfoxonium cation

TechniqueNucleus/RegionChemical Shift (δ) / Wavenumber (cm⁻¹)Multiplicity / Description
¹H NMR¹H~3.8s
¹³C NMR¹³C~41.5
IRS=O stretch~1234, ~1200Strong
IRC-H stretch~3020, ~2940

Experimental Protocols

The following are detailed experimental protocols adapted from the original literature for the synthesis of Trimethylsulfoxonium iodide and its subsequent conversion to the chloride, as well as the generation of dimethyloxosulfonium methylide.

Synthesis of Trimethylsulfoxonium Iodide (Kuhn and Trischmann Method)

Reaction: (CH₃)₂SO + CH₃I → [(CH₃)₃SO]⁺I⁻

Procedure: A mixture of dimethyl sulfoxide and methyl iodide is heated for several days.[1] The reaction is known to be slow. Upon cooling, the product, Trimethylsulfoxonium iodide, crystallizes from the reaction mixture and can be collected by filtration.

Conversion of Trimethylsulfoxonium Iodide to Chloride

A method for the conversion of the iodide to the chloride salt involves an ion exchange process.[8]

Procedure: Trimethylsulfoxonium iodide is dissolved in water and treated with a solution of a quaternary ammonium (B1175870) chloride, such as benzyltributylammonium chloride, in dichloromethane.[8] The iodide anion is preferentially extracted into the organic phase with the quaternary ammonium cation, leaving the Trimethylsulfoxonium cation and the chloride anion in the aqueous phase.[8] Evaporation of the aqueous layer yields this compound.

Another reported method involves the reaction of trimethoxy sulfur iodide with chlorine gas.[9]

Generation of Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent)

Reaction: [(CH₃)₃SO]⁺X⁻ + NaH → (CH₃)₂S(O)CH₂ + NaX + H₂ (X = I or Cl)

Procedure (from Organic Syntheses) :[10] In a three-necked flask equipped with a magnetic stirrer, sodium hydride (60% dispersion in oil) is washed with petroleum ether to remove the mineral oil.[10] Dry dimethyl sulfoxide is then added, and the mixture is heated to approximately 70°C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.[10] The resulting solution is cooled to room temperature, and a solution of Trimethylsulfoxonium iodide or chloride in dry DMSO is added dropwise. The resulting solution of dimethyloxosulfonium methylide is then ready for use in subsequent reactions.[10]

Visualizing the Chemistry

The following diagrams illustrate the key synthesis pathway and the logical relationship in the application of this compound.

Synthesis_Pathway Synthesis of the Corey-Chaykovsky Reagent DMSO Dimethyl Sulfoxide (CH₃)₂SO TMSOI Trimethylsulfoxonium Iodide [(CH₃)₃SO]⁺I⁻ DMSO->TMSOI Alkylation (Kuhn & Trischmann, 1958) MeI Methyl Iodide CH₃I MeI->TMSOI CCR Dimethyloxosulfonium Methylide (Corey-Chaykovsky Reagent) (CH₃)₂S(O)CH₂ TMSOI->CCR Deprotonation (Corey & Chaykovsky, 1962) NaH Sodium Hydride NaH NaH->CCR

Caption: Synthesis pathway of the Corey-Chaykovsky reagent.

Logical_Relationship Application in Epoxidation TMSOCl This compound [(CH₃)₃SO]⁺Cl⁻ Ylide Dimethyloxosulfonium Methylide TMSOCl->Ylide Forms Base Strong Base (e.g., NaH) Base->Ylide Epoxide Epoxide Ylide->Epoxide Reacts with Carbonyl Ketone or Aldehyde R₂C=O Carbonyl->Epoxide

Caption: Logical workflow for epoxide synthesis.

Conclusion

The discovery of this compound and its subsequent development into a key synthetic reagent by Kuhn, Trischmann, Corey, and Chaykovsky represent a significant chapter in the history of organic chemistry. From a laboratory curiosity to a staple in the synthetic chemist's toolbox, this compound's journey highlights the profound impact that fundamental research can have on practical applications. The Corey-Chaykovsky reaction, enabled by this simple yet powerful reagent, continues to be a widely used and reliable method for the construction of essential three-membered ring systems, demonstrating its enduring legacy in the synthesis of complex molecules, including pharmaceuticals and natural products.

References

Methodological & Application

Application Notes and Protocols: Trimethylsulfoxonium Chloride in the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines.[1][2] This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to a variety of electrophilic substrates, including ketones, aldehydes, imines, and enones.[2] Trimethylsulfoxonium (B8643921) chloride, a stable and easy-to-handle crystalline powder, serves as a key precursor to the reactive sulfur ylide, dimethylsulfoxonium methylide (also known as Corey's reagent).[3] When treated with a strong base, trimethylsulfoxonium chloride is deprotonated to form the ylide, which then participates in the nucleophilic addition to the electrophile.[1]

These application notes provide a detailed overview of the use of this compound in the Corey-Chaykovsky reaction, focusing on the synthesis of epoxides and cyclopropanes. Detailed experimental protocols, quantitative data on substrate scope and yields, and diagrams of the reaction mechanisms and experimental workflows are provided to assist researchers in the successful application of this versatile reagent.

Reaction Mechanisms

The versatility of the Corey-Chaykovsky reaction stems from the reactivity of the sulfur ylide, which can act as a nucleophile in either a 1,2- or 1,4-addition fashion, depending on the substrate.

Epoxidation of Aldehydes and Ketones

In the presence of aldehydes and ketones, dimethylsulfoxonium methylide undergoes a 1,2-addition to the carbonyl carbon. The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the dimethyl sulfoxide (B87167) leaving group to form the epoxide.

epoxidation_mechanism ylide H2C=S(O)(CH3)2 step1 Nucleophilic Addition ylide->step1 carbonyl R-C(=O)-R' carbonyl->step1 product R-C(O)CH2-R' betaine R-C(O-)-R'  | CH2-S+(O)(CH3)2 step2 Intramolecular SN2 betaine->step2 step1->betaine step2->product

Caption: Mechanism of Epoxidation.

Cyclopropanation of α,β-Unsaturated Carbonyls

With α,β-unsaturated carbonyl compounds, the more stable sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition. This is followed by an intramolecular ring closure to yield a cyclopropane (B1198618) derivative.[2]

cyclopropanation_mechanism ylide H2C=S(O)(CH3)2 step1 1,4-Conjugate Addition ylide->step1 enone R-C(=O)-CH=CH-R' enone->step1 product R-C(=O)-CH(CH2)CH-R' enolate R-C(O-)=CH-CH(CH2-S+(O)(CH3)2)-R' step2 Intramolecular Ring Closure enolate->step2 step1->enolate step2->product

Caption: Mechanism of Cyclopropanation.

Quantitative Data

The following tables summarize representative yields for the Corey-Chaykovsky reaction using trimethylsulfoxonium salts with various substrates.

Table 1: Epoxidation of Aryl Aldehydes with Trimethylsulfonium (B1222738) Chloride
EntryStarting AldehydeReaction ProductYield (%)
12-benzo[b]thiophene carbaldehyde2-oxiranyl-benzo[b]thiophene88
24-benzo[b]thiophene carbaldehyde4-oxiranyl-benzo[b]thiophene77
37-benzo[b]thiophene carbaldehyde7-oxiranyl-benzo[b]thiophene85
42-benzo[b]furan carbaldehyde2-oxiranyl-benzo[b]furan92
55-benzo[b]furan carbaldehyde5-oxiranyl-benzo[b]furan90
67-benzo[b]furan carbaldehyde7-oxiranyl-benzo[b]furan89
Data sourced from a comparative study on trimethylsulfonium and trimethylsulfoxonium reagents.[4]
Table 2: Cyclopropanation of Chalcones with Trimethylsulfoxonium Iodide
EntryAr¹ (on carbonyl)Ar² (on phenyl ring)Yield (%)
1PhenylPhenyl70
24-MethoxyphenylPhenyl82
34-ChlorophenylPhenyl75
4Phenyl4-Methoxyphenyl85
5Phenyl4-Chlorophenyl68
Data sourced from an application note on the cyclopropanation of chalcones.[5]

Experimental Protocols

General Procedure for the Epoxidation of Aryl Aldehydes

This protocol is adapted from the synthesis of aryl and/or hetaryl oxiranes.[4]

Materials:

Procedure:

  • To a solution of the aldehyde and tetrabutylammonium iodide in a 1:1 mixture of dichloromethane and 50% aqueous sodium hydroxide (10 mL), add trimethylsulfonium chloride.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for the Cyclopropanation of Chalcones

This protocol is adapted for the cyclopropanation of α,β-unsaturated ketones.[5]

Materials:

  • Substituted Chalcone (B49325) (1.0 equivalent)

  • Trimethylsulfoxonium iodide (1.2 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

Preparation of the Sulfur Ylide:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

Cyclopropanation Reaction:

  • In a separate flask, dissolve the chalcone in anhydrous THF.

  • Cool the ylide solution to 0 °C using an ice bath.

  • Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Corey-Chaykovsky reaction.

experimental_workflow start Start prep_ylide Prepare Sulfur Ylide (this compound + Base in Solvent) start->prep_ylide prep_substrate Prepare Substrate Solution (Aldehyde/Ketone/Enone in Solvent) start->prep_substrate reaction Reaction (Combine Ylide and Substrate at appropriate temperature) prep_ylide->reaction prep_substrate->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.[6]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye protection. Use in a well-ventilated area.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from moisture.[8]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[8]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[8]

    • Inhalation: Remove to fresh air.[8]

    • Ingestion: Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this reagent.[6][7][8]

References

Application Notes and Protocol for Epoxidation using Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the epoxidation of aldehydes and ketones utilizing trimethylsulfoxonium (B8643921) chloride, a key reagent in the Corey-Chaykovsky reaction. This method offers a reliable and versatile route for the synthesis of oxiranes, which are crucial intermediates in the development of pharmaceuticals and other complex organic molecules. Detailed experimental procedures, safety precautions, and quantitative data for various substrates are presented.

Introduction

Epoxides, or oxiranes, are highly valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a wide range of regio- and stereoselective ring-opening reactions, making them indispensable in the construction of complex molecular architectures. The Corey-Chaykovsky reaction, which employs sulfur ylides, is a powerful method for the synthesis of epoxides from carbonyl compounds.[1][2]

Trimethylsulfoxonium chloride is a stable, crystalline solid that serves as a precursor to dimethylsulfoxonium methylide, the reactive sulfur ylide.[3] Upon treatment with a strong base, such as sodium hydride or potassium tert-butoxide, this compound is deprotonated to form the ylide in situ. This ylide then reacts with aldehydes and ketones to furnish the corresponding epoxides in good to excellent yields.[3][4] This application note provides a detailed protocol for this transformation, along with relevant data and safety information.

Reaction Mechanism

The Corey-Chaykovsky reaction proceeds through a well-established mechanism:

  • Ylide Formation: A strong base abstracts a proton from the methyl group of this compound to generate the highly reactive dimethylsulfoxonium methylide.[4]

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.[4]

  • Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group, displacing dimethyl sulfoxide (B87167) (DMSO) as a leaving group and forming the three-membered epoxide ring.[4]

Reaction_Mechanism ylide ylide ylide_input ylide_input ylide->ylide_input

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Aldehyde or ketone substrate

  • Anhydrous diethyl ether or dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography equipment for purification (optional)

Procedure:

  • Ylide Preparation (Sodium Hydride Method):

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil if necessary).

    • Suspend the sodium hydride in anhydrous DMSO or THF.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add this compound (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of the ylide is formed.

  • Ylide Preparation (Potassium tert-Butoxide Method):

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.5 equivalents) and anhydrous DMSO.

    • To this solution, add a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous DMSO dropwise at room temperature.

    • Stir the resulting mixture for 30-60 minutes at room temperature to generate the ylide.

  • Epoxidation Reaction:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Add the solution of the carbonyl compound dropwise to the ylide solution over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker of ice-cold water.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation, depending on the physical properties of the epoxide.

Experimental_Workflow start Start ylide_prep Ylide Preparation (this compound + Base) start->ylide_prep reaction Epoxidation Reaction (Ylide + Carbonyl Compound) ylide_prep->reaction workup Aqueous Work-up (Quenching and Extraction) reaction->workup purification Purification (Chromatography or Distillation) workup->purification product Final Epoxide Product purification->product

Data Presentation

The following table summarizes the yields of epoxides obtained from various carbonyl compounds using a trimethylsulfonium (B1222738) salt, which exhibits similar reactivity to this compound for the epoxidation of simple aldehydes and ketones.

EntrySubstrateProductYield (%)
12-Benzo[b]thiophene carboxaldehyde2-(Oxiran-2-yl)benzo[b]thiophene88
24-Benzo[b]thiophene carboxaldehyde4-(Oxiran-2-yl)benzo[b]thiophene77
37-Benzo[b]thiophene carboxaldehyde7-(Oxiran-2-yl)benzo[b]thiophene82
42-Furan-2-carbaldehyde2-(Oxiran-2-yl)furan65
55-Bromo-2-furaldehyde2-Bromo-5-(oxiran-2-yl)furan75
65-Nitro-2-furaldehyde2-Nitro-5-(oxiran-2-yl)furan70

Data adapted from a study using trimethylsulfonium iodide under phase-transfer conditions, which provides an indication of the expected yields.

Safety Precautions

  • This compound: Irritating to the eyes, respiratory system, and skin. Harmful if swallowed.[5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride: Highly flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Mineral oil dispersions reduce the pyrophoric nature but should still be handled with care.

  • Potassium tert-butoxide: Corrosive and reacts with water. Handle in a dry, inert atmosphere.

  • Solvents: DMSO and THF are flammable and can cause skin and eye irritation. Diethyl ether is extremely flammable. Handle all solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Cyclopropanation of Enones with Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropanation of α,β-unsaturated ketones (enones) is a fundamental transformation in organic synthesis, providing access to valuable cyclopropyl (B3062369) ketone motifs. These structures are prevalent in numerous natural products and serve as key building blocks in the pharmaceutical and agrochemical industries. The Corey-Chaykovsky reaction, utilizing a sulfur ylide generated from trimethylsulfoxonium (B8643921) chloride, is a robust and highly diastereoselective method for this transformation. This document provides detailed application notes, experimental protocols, and quantitative data for the cyclopropanation of enones.

The reaction proceeds via a 1,4-conjugate addition of the dimethylsulfoxonium methylide to the enone, forming an enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfoxonium group leads to the formation of the cyclopropane (B1198618) ring and the expulsion of dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This mechanism generally results in the formation of the trans-cyclopropyl ketone as the major diastereomer.[2]

Reaction Mechanism and Stereoselectivity

The Corey-Chaykovsky cyclopropanation of enones is initiated by the deprotonation of trimethylsulfoxonium chloride with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate dimethylsulfoxonium methylide, the active sulfur ylide.[1][4] The ylide then undergoes a conjugate addition to the enone, which is followed by an intramolecular cyclization to yield the cyclopropyl ketone.[1] The reaction is known for its high diastereoselectivity, predominantly affording the trans isomer.[2]

Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation Reagent (CH₃)₃S(O)Cl This compound Ylide (CH₃)₂S(O)CH₂ Dimethylsulfoxonium methylide Reagent->Ylide + Base Base Base (e.g., NaH) Enone R¹(CO)CH=CHR² α,β-Unsaturated Ketone Intermediate Enolate Intermediate Enone->Intermediate + Ylide (1,4-Addition) Product trans-Cyclopropyl Ketone Intermediate->Product Intramolecular Cyclization Byproduct (CH₃)₂SO DMSO Intermediate->Byproduct

Caption: Reaction mechanism for the cyclopropanation of enones.

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivities for the cyclopropanation of various acyclic and cyclic enones with dimethylsulfoxonium methylide.

Table 1: Cyclopropanation of Acyclic Enones
EntryEnone SubstrateProductYield (%)Diastereomeric Ratio (anti:syn)Reference
1Chalcone (B49325)1-Benzoyl-2-phenylcyclopropane76>95:5[1]
2(E)-4-Phenylbut-3-en-2-one1-Acetyl-2-phenylcyclopropane85>95:5[5]
3(E)-1,3-Diphenylprop-2-en-1-one1-Benzoyl-2-phenylcyclopropane92>95:5[5]
4(E)-4-(4-Methoxyphenyl)but-3-en-2-one1-Acetyl-2-(4-methoxyphenyl)cyclopropane88>95:5[5]
5(E)-4-(4-Chlorophenyl)but-3-en-2-one1-Acetyl-2-(4-chlorophenyl)cyclopropane90>95:5[5]
6γ-TBSO-α,β-unsaturated methyl ketoneCorresponding cyclopropyl ketone1310:1[6]
7γ-TBSO-α,β-unsaturated tert-butyl ketoneCorresponding cyclopropyl ketone659:1[6]
Table 2: Cyclopropanation of Cyclic Enones
EntryEnone SubstrateProductYield (%)DiastereoselectivityReference
12-Cyclohexen-1-one (B156087)Bicyclo[4.1.0]heptan-2-one95Not Reported[7]
2CarvoneCarvone-derived cyclopropaneNot ReportedNot Reported[3]
3Symmetric tricyclic enoneTetracyclic cyclopropane derivative69Not Reported[4]
42-Cyclopenten-1-oneBicyclo[3.1.0]hexan-2-one91Not Reported[7]

Experimental Protocols

Protocol 1: General Procedure for the Cyclopropanation of Acyclic Enones (e.g., Chalcone)

Materials:

  • This compound (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted Chalcone (1.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMSO to the flask, followed by the portion-wise addition of this compound at room temperature. Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear, indicating the formation of the ylide.

  • Cyclopropanation: In a separate flask, dissolve the chalcone in anhydrous THF. Cool the ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.

Protocol 2: Cyclopropanation of a Cyclic Enone (e.g., 2-Cyclohexen-1-one)

Materials:

  • Trimethylsulfoxonium iodide (1.1 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2-Cyclohexen-1-one (1.0 equiv)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Formation: In a round-bottom flask, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

  • Cyclopropanation: To the stirred solution, add 2-cyclohexen-1-one followed by the portion-wise addition of potassium tert-butoxide at room temperature.

  • Reaction Monitoring: Stir the resulting solution at room temperature for 2 hours.

  • Work-up: After 2 hours, add water to the reaction mixture and extract with diethyl ether. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to afford the desired bicyclo[4.1.0]heptan-2-one.

Visualized Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Prep Prepare Dimethylsulfoxonium Methylide Solution (this compound + Base in DMSO) Addition Slowly Add Enone Solution to Ylide Solution at 0 °C Ylide_Prep->Addition Enone_Prep Prepare Enone Solution (Enone in THF) Enone_Prep->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Quench with sat. aq. NH₄Cl Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine & Dry (MgSO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for cyclopropanation.

Logical Relationships of Reaction Parameters

The success of the cyclopropanation reaction is dependent on several key parameters. The choice of base, solvent, and reaction temperature can influence the reaction rate, yield, and diastereoselectivity.

Logical_Relationships cluster_reagents Reagents cluster_conditions Conditions Outcome Desired Product (High Yield & Diastereoselectivity) Enone Enone Substrate (Steric & Electronic Effects) Enone->Outcome Ylide_Precursor Trimethylsulfoxonium Salt (Chloride vs. Iodide) Ylide_Precursor->Outcome Base Base (NaH, KOtBu, Organic Base) Base->Outcome Solvent Solvent (DMSO, THF, Acetonitrile) Solvent->Outcome Temperature Temperature (0 °C to RT) Temperature->Outcome Reaction_Time Reaction Time Reaction_Time->Outcome

Caption: Factors influencing the reaction outcome.

Conclusion

The Corey-Chaykovsky cyclopropanation of enones using this compound is a highly effective and diastereoselective method for the synthesis of cyclopropyl ketones. The reaction is broadly applicable to both acyclic and cyclic enones, providing good to excellent yields of the desired products. The detailed protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient construction of complex molecules containing the cyclopropane motif.

References

Asymmetric Synthesis Using Trimethylsulfoxonium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride is a versatile and cost-effective reagent, primarily utilized as a precursor for the in-situ generation of dimethylsulfoxonium methylide, a key sulfur ylide. This reactive intermediate is instrumental in the Corey-Chaykovsky reaction, enabling the formation of epoxides, cyclopropanes, and aziridines. In the realm of asymmetric synthesis, the strategic use of chiral catalysts or auxiliaries in conjunction with the ylide derived from trimethylsulfoxonium chloride allows for the stereocontrolled construction of these valuable three-membered rings, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules.

These application notes provide detailed protocols and data for the asymmetric synthesis of cyclopropanes and general methodologies for epoxidation and aziridination using this compound.

Catalytic Asymmetric Cyclopropanation of α,β-Unsaturated Carbonyls

The catalytic asymmetric cyclopropanation of electron-deficient olefins, such as α,β-unsaturated ketones and amides, represents a powerful method for the synthesis of chiral cyclopropanes. The use of a chiral catalyst allows for the enantioselective addition of the methylene (B1212753) group from dimethylsulfoxonium methylide.

Application Note

This protocol details the enantioselective cyclopropanation of α,β-unsaturated pyrrole (B145914) amides using a chiral Lanthanum-Lithium-BINOL complex as the catalyst. The dimethylsulfoxonium methylide is generated in-situ from this compound and sodium hydride.[1] This method provides access to a variety of functionalized cyclopropane (B1198618) derivatives in high yields and with excellent enantioselectivities.[1] A key procedural step is the filtration of the prepared ylide solution to remove salts, which can have an undesired effect on the Lewis acid-catalyzed reaction.[1]

Experimental Protocol: Asymmetric Cyclopropanation of an α,β-Unsaturated Pyrrole Amide

Materials:

  • This compound (≥98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • α,β-Unsaturated pyrrole amide (substrate)

  • La-Li₃-(biphenyldiolate)₃/NaI complex (chiral catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Dimethylsulfoxonium Methylide Solution:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil.

    • Add fresh anhydrous THF (10 mL) to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add this compound (1.2 equivalents) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a milky white suspension indicates the generation of the ylide.

    • The resulting suspension should be filtered twice under an inert atmosphere to provide a clear solution of dimethylsulfoxonium methylide.[1]

  • Asymmetric Cyclopropanation:

    • In a separate flame-dried flask under argon, dissolve the chiral La-Li₃-(biphenyldiolate)₃/NaI catalyst (5 mol%) in anhydrous THF (5 mL).

    • Add the α,β-unsaturated pyrrole amide (1.0 equivalent) to the catalyst solution and stir for 10 minutes at room temperature.

    • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

    • Slowly add the freshly prepared dimethylsulfoxonium methylide solution (1.2 equivalents) dropwise over 30 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired chiral cyclopropane.

Data Summary
Substrate (α,β-Unsaturated Pyrrole Amide)Yield (%)Enantiomeric Excess (ee, %)
N-Cinnamoyl-2-methylpyrrole9598
N-(3-(4-Chlorophenyl)acryloyl)-2-methylpyrrole9297
N-(3-(2-Naphthyl)acryloyl)-2-methylpyrrole9699

Data adapted from methodologies described for asymmetric cyclopropanation using sulfoxonium ylides with chiral Lewis acid catalysts.[1][2]

Diastereoselective Cyclopropanation of Acyclic α,β-Unsaturated Ketones

The reaction of dimethylsulfoxonium methylide with acyclic α,β-unsaturated ketones bearing a γ-stereocenter can proceed with high diastereoselectivity, providing access to valuable cyclopropyl (B3062369) ketones. The stereochemical outcome is often dictated by the existing chirality in the substrate.

Application Note

This protocol describes the diastereoselective cyclopropanation of acyclic γ-silyloxy-α,β-unsaturated ketones.[3] The reaction exhibits a strong preference for the anti-addition of the sulfur ylide with respect to the γ-substituent.[3] The choice of solvent can be critical in optimizing the diastereoselectivity.[3]

Experimental Protocol: Diastereoselective Cyclopropanation

Materials:

  • This compound (≥98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or THF

  • γ-Silyloxy-α,β-unsaturated ketone (substrate)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • In a flame-dried flask under an argon atmosphere, suspend sodium hydride (1.5 equivalents, washed with hexanes) in anhydrous DMF or THF (to make a 0.5 M solution).

    • Cool the suspension to 0 °C.

    • Add this compound (1.5 equivalents) in one portion.

    • Stir the mixture at 0 °C for 15 minutes, then at room temperature for 1 hour.

  • Cyclopropanation Reaction:

    • Dissolve the γ-silyloxy-α,β-unsaturated ketone (1.0 equivalent) in the same solvent (DMF or THF).

    • Cool the substrate solution to the desired temperature (e.g., -40 °C to 0 °C).

    • Add the freshly prepared ylide solution to the substrate solution via cannula.

    • Stir the reaction mixture at this temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the cyclopropyl ketone.

Data Summary
Substrate (γ-Silyloxy-α,β-unsaturated ketone)SolventDiastereomeric Ratio (anti:syn)Yield (%)
(E)-5-(tert-Butyldimethylsilyloxy)-1-phenylpent-2-en-1-oneDMF12:185
(E)-5-(tert-Butyldimethylsilyloxy)oct-2-en-4-oneTHF/DMF (10:1)>10:178
(E)-5-(tert-Butyldiphenylsilyloxy)-1-phenylpent-2-en-1-oneDMF>10:182

Data adapted from methodologies for the diastereoselective cyclopropanation of acyclic enones.[3]

Asymmetric Epoxidation and Aziridination (General Application Notes)

While specific, detailed protocols for asymmetric epoxidation and aziridination explicitly using this compound are less commonly reported than those using the iodide salt, the underlying chemistry remains the same. The dimethylsulfoxonium methylide generated from the chloride precursor can be effectively used in these transformations.

Application Note: Asymmetric Epoxidation

Enantioselective epoxidation of aldehydes and ketones can be achieved through the Corey-Chaykovsky reaction using a chiral sulfide (B99878) as a precursor to a chiral sulfonium (B1226848) ylide, or by employing a chiral phase-transfer catalyst. The use of this compound to generate the achiral ylide in the presence of a chiral catalyst is a viable strategy for producing chiral epoxides.

Application Note: Asymmetric Aziridination

The synthesis of chiral aziridines can be accomplished by the reaction of dimethylsulfoxonium methylide with imines bearing a chiral auxiliary, such as a tert-butanesulfinyl group.[4] The diastereoselectivity of the aziridination is controlled by the chiral auxiliary on the imine. The ylide can be readily prepared from this compound.

Visualizations

Reaction Mechanisms and Workflows

Corey_Chaykovsky_Mechanism cluster_ylide Ylide Generation cluster_reaction Corey-Chaykovsky Reaction TMSOX_Cl Trimethylsulfoxonium chloride Ylide Dimethylsulfoxonium methylide TMSOX_Cl->Ylide - HCl Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Electrophile (Aldehyde, Ketone, Imine, Enone) Carbonyl->Betaine Product Product (Epoxide, Aziridine, Cyclopropane) Betaine->Product Intramolecular Ring Closure DMSO DMSO Betaine->DMSO Elimination

Caption: General mechanism of the Corey-Chaykovsky reaction.

Asymmetric_Cyclopropanation_Workflow start Start ylide_prep Prepare Dimethylsulfoxonium Methylide from this compound & NaH start->ylide_prep filtration Filter Ylide Solution (x2) (Removes Salts) ylide_prep->filtration ylide_addition Slowly Add Ylide Solution filtration->ylide_addition reaction_setup Combine Chiral Catalyst and Substrate in THF cooling Cool Reaction Mixture reaction_setup->cooling cooling->ylide_addition reaction Stir and Monitor Reaction (TLC) ylide_addition->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Column Chromatography workup->purification product Final Chiral Product purification->product

Caption: Experimental workflow for catalytic asymmetric cyclopropanation.

Catalytic_Cycle catalyst Chiral Lewis Acid (e.g., La-BINOL) activated_complex Activated Complex catalyst->activated_complex enone α,β-Unsaturated Carbonyl enone->activated_complex betaine Chiral Betaine Intermediate activated_complex->betaine + Ylide ylide Sulfur Ylide ylide->betaine betaine->catalyst + DMSO product Enantioenriched Cyclopropane betaine->product

References

Trimethylsulfoxonium Chloride: A Versatile Methylating Agent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride, with the chemical formula [(CH₃)₃SO]Cl, is a versatile and powerful sulfoxonium salt widely employed in organic synthesis.[1] While it is well-known as a precursor to dimethylsulfoxonium methylide (Corey-Chaykovsky reagent) for epoxidation and cyclopropanation reactions, its utility as a direct methylating agent is also of significant interest in the pharmaceutical and agrochemical industries.[1][2] This document provides detailed application notes and experimental protocols for the use of trimethylsulfoxonium chloride as a methylating agent for various substrates, including N-heterocycles, phenols, and alcohols.

Methylation is a fundamental transformation in drug design and development, as the introduction of a methyl group can significantly modulate a molecule's biological activity, selectivity, solubility, and metabolic properties. The products of these methylation reactions may be instrumental in studying and modulating biological signaling pathways. This compound offers a stable, easy-to-handle, and effective option for achieving these crucial modifications.[2][3]

Reaction Mechanism

The methylation of nucleophiles (Nu-H) by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile, typically after deprotonation by a base, attacks one of the electrophilic methyl groups of the trimethylsulfoxonium cation. This concerted step involves the simultaneous formation of the C-Nu bond and the breaking of the C-S bond, with dimethyl sulfoxide (B87167) (DMSO) acting as the leaving group.

Caption: General SN2 mechanism for methylation.

Applications & Quantitative Data

This compound is an effective methylating agent for a variety of nucleophilic substrates. The following table summarizes representative examples with their reaction conditions and yields.

Substrate ClassSpecific SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-HeterocyclePyrazinone derivativeKOHWater801290
N-HeterocycleQuinoxalinone derivativeKOHWater801295
N-HeterocycleAzauracil derivativeKOHWater801291
N-HeterocycleQuinoxalinone derivativeKOHWater801294
Phenol2-Hydroxy-5-methylbenzophenoneK₂CO₃PEG4001006High[3]
AlcoholGeneral Primary/SecondaryBaseAproticRT-100VariesGoodGeneral Knowledge
AmineGeneral Primary/SecondaryBaseAproticRT-100VariesGoodGeneral Knowledge

Experimental Protocols

General Experimental Workflow

The general workflow for a methylation reaction using this compound involves the dissolution of the substrate, addition of a suitable base, followed by the addition of the methylating agent in an appropriate solvent. The reaction is then stirred at a specific temperature for a designated time, followed by workup and purification.

experimental_workflow A Dissolve Substrate in Solvent B Add Base A->B C Add this compound B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E E->D Continue if incomplete F Reaction Workup (e.g., Quenching, Extraction) E->F Upon completion G Purification (e.g., Chromatography, Recrystallization) F->G H Characterization of Product G->H

References

Application Notes and Protocols for the Synthesis of Complex Natural Products with Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride is a versatile and indispensable reagent in modern organic synthesis, primarily utilized as a precursor to dimethylsulfoxonium methylide, the active nucleophile in the renowned Corey-Chaykovsky reaction. This reaction provides a powerful and reliable method for the formation of epoxides, cyclopropanes, and aziridines, which are crucial structural motifs in a vast array of complex natural products. The high degree of stereo- and chemoselectivity, coupled with mild reaction conditions, makes the Corey-Chaykovsky reaction an invaluable tool in the total synthesis of biologically active molecules, including those with significant therapeutic potential.

These application notes provide detailed protocols and quantitative data for the use of trimethylsulfoxonium chloride in the synthesis of key intermediates for several complex natural products. The methodologies outlined herein are intended to serve as a practical guide for researchers in synthetic chemistry and drug development, offering insights into reaction setup, execution, and expected outcomes.

Key Applications in Natural Product Synthesis

The Corey-Chaykovsky reaction, employing dimethylsulfoxonium methylide generated from this compound, has been a cornerstone in the construction of intricate molecular architectures. Its applications span the synthesis of various classes of natural products, including terpenoids, alkaloids, and macrolides. The reaction is particularly favored for the introduction of a methylene (B1212753) unit to a carbonyl group to form a terminal epoxide, a versatile intermediate that can be further elaborated.

Table 1: Quantitative Data for Corey-Chaykovsky Reactions in Natural Product Synthesis
Natural Product IntermediateSubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Isohirsut-4-ene IntermediateBicyclic KetoneTrimethylsulfoxonium iodide, NaHDMSORoom Temp.285[1]
Taxol D-Ring PrecursorKetoneTrimethylsulfoxonium iodide, NaHDMSONot SpecifiedNot SpecifiedNot Specified[2]
General Epoxidation ExampleAllyl Cyclohexanone (B45756)Trimethylsulfonium (B1222738) iodide, KOtBuDMSORoom Temp.288[3]

Experimental Protocols

Protocol 1: Synthesis of the Epoxide Intermediate for Isohirsut-4-ene[1]

This protocol details the epoxidation of a bicyclic ketone, a key step in the total synthesis of the tricyclic sesquiterpenoid isohirsut-4-ene.

Materials:

  • Bicyclic ketone substrate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 equivalents) in one portion at room temperature under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes, during which time the solution should become clear.

  • Add a solution of the bicyclic ketone (1.0 equivalent) in anhydrous DMSO to the ylide solution.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Expected Yield: 85%

Protocol 2: Formation of the D-Ring Precursor in the Danishefsky Taxol Total Synthesis[2]

This protocol describes the crucial epoxidation step to form the oxetane (B1205548) D-ring of Taxol, a prominent anticancer agent.

Materials:

  • Protected ketone precursor

  • Corey-Chaykovsky reagent (prepared from trimethylsulfoxonium iodide and NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Appropriate work-up and purification reagents (details to be sourced from the primary literature)

Procedure:

  • Prepare the Corey-Chaykovsky reagent by reacting trimethylsulfoxonium iodide with sodium hydride in anhydrous DMSO.

  • Add the protected ketone precursor to the solution of the ylide.

  • Allow the reaction to proceed to completion. The specific reaction time and temperature are not detailed in the secondary source but would be optimized for this specific substrate.[2]

  • Following the reaction, perform an appropriate aqueous work-up.

  • Purify the resulting epoxide, which serves as the key intermediate for the formation of the D-ring of Taxol.

Protocol 3: General Epoxidation of an Allyl Cyclohexanone[3]

This protocol provides a general method for the epoxidation of a ketone using trimethylsulfonium iodide and potassium tert-butoxide.

Materials:

  • Allyl cyclohexanone

  • Trimethylsulfonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl ether

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve trimethylsulfonium iodide (1.65 equivalents) in dry DMSO.

  • Add the allyl cyclohexanone (1.0 equivalent) to the solution.

  • Add a solution of potassium tert-butoxide (1.65 equivalents) in DMSO.

  • Stir the resulting solution at room temperature for 2 hours.

  • Add water to the reaction mixture and extract with ethyl ether.

  • Wash the organic phase with water and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography to yield the epoxide.

Expected Yield: 88%

Reaction Mechanisms and Workflows

The Corey-Chaykovsky reaction proceeds through the initial formation of the dimethylsulfoxonium methylide, which then acts as a nucleophile, attacking the carbonyl carbon of the substrate. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction to form the epoxide and regenerate dimethyl sulfoxide.

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation TMSOXCl Trimethylsulfoxonium chloride Ylide Dimethylsulfoxonium methylide (Corey's Ylide) TMSOXCl->Ylide - HCl Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Ketone Ketone Ketone/Aldehyde Ketone->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 DMSO DMSO Betaine->DMSO

Caption: General mechanism of the Corey-Chaykovsky epoxidation.

The following diagram illustrates a simplified workflow for the total synthesis of a complex natural product, highlighting the key role of the Corey-Chaykovsky reaction.

Synthesis_Workflow Start Starting Material Intermediate1 Intermediate A Start->Intermediate1 Several Steps Ketone_Intermediate Key Ketone Intermediate Intermediate1->Ketone_Intermediate Epoxide_Intermediate Epoxide Intermediate Ketone_Intermediate->Epoxide_Intermediate Corey-Chaykovsky Reaction (this compound, Base) Intermediate2 Intermediate B Epoxide_Intermediate->Intermediate2 Further Transformations Natural_Product Complex Natural Product Intermediate2->Natural_Product Final Steps

Caption: Simplified workflow of a natural product total synthesis.

References

Application Notes and Protocols: The Strategic Use of Trimethylsulfoxonium Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride (TMSOCl) is a versatile and powerful reagent in modern organic synthesis, playing a crucial role in the construction of complex molecular architectures found in a wide array of pharmaceutical agents.[1][2] Its primary utility lies in its function as a stable and easy-to-handle precursor to dimethylsulfoxonium methylide, a key sulfur ylide. This reactive intermediate is the cornerstone of the renowned Corey-Chaykovsky reaction, a fundamental transformation for the formation of epoxides and cyclopropanes.[2][3] Additionally, TMSOCl can serve as a methylating agent.[2] The high purity (typically ≥98.0%) of commercially available TMSOCl ensures consistent and predictable results, a critical factor in multi-step pharmaceutical syntheses.[2]

These application notes provide a detailed overview of the use of trimethylsulfoxonium chloride in pharmaceutical synthesis, with a focus on practical experimental protocols and quantitative data for key transformations.

Core Applications in Pharmaceutical Synthesis

The primary applications of this compound in drug synthesis are centered around the generation of dimethylsulfoxonium methylide for the Corey-Chaykovsky reaction. This reaction is highly valued for its ability to form strained three-membered rings with high stereochemical control.[3][4]

  • Epoxidation of Carbonyls: The reaction of dimethylsulfoxonium methylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides.[3][5] This transformation is a cornerstone in the synthesis of numerous pharmaceuticals, where the epoxide moiety serves as a key intermediate for further functionalization.

  • Cyclopropanation of α,β-Unsaturated Carbonyls: When reacted with α,β-unsaturated ketones and aldehydes, dimethylsulfoxonium methylide preferentially undergoes conjugate addition followed by intramolecular cyclization to yield cyclopropyl (B3062369) ketones.[1][3] Cyclopropane rings are valuable structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug molecules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the application of this compound in pharmaceutical synthesis.

Corey_Chaykovsky_Mechanism TMSOCl Trimethylsulfoxonium Chloride Ylide Dimethylsulfoxonium Methylide TMSOCl->Ylide Deprotonation Base Strong Base (e.g., NaH, KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 reaction DMSO DMSO (byproduct) Betaine->DMSO Elimination Experimental_Workflow start Start reagent_prep Prepare solution of This compound in anhydrous solvent (e.g., DMSO) start->reagent_prep base_add Add strong base (e.g., NaH, KOtBu) to form the ylide reagent_prep->base_add substrate_add Add carbonyl substrate to the ylide solution base_add->substrate_add reaction Stir at controlled temperature substrate_add->reaction quench Quench reaction (e.g., with water) reaction->quench extraction Extract product with an organic solvent quench->extraction purification Purify product (e.g., column chromatography) extraction->purification end End purification->end

References

Application Note: Trimethylsulfoxonium Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Trimethylsulfoxonium (B8643921) chloride is a stable and versatile salt primarily used as a precursor for the in-situ generation of dimethylsulfoxonium methylide, commonly known as Corey's reagent. This sulfur ylide is a cornerstone reagent in the Corey-Chaykovsky reaction, a powerful method for the synthesis of three-membered rings.[1][2] This application note provides detailed protocols and quantitative data for the synthesis of key heterocyclic compounds—epoxides and aziridines—as well as the related synthesis of cyclopropanes, utilizing trimethylsulfoxonium chloride. The methodologies presented are essential for researchers in organic synthesis and drug development for constructing complex molecular architectures.[1][3]

Introduction: The Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a fundamental transformation in organic chemistry that involves the reaction of a sulfur ylide with an electrophile, such as a ketone, aldehyde, or imine, to produce a corresponding epoxide, cyclopropane (B1198618), or aziridine (B145994).[4][5] this compound serves as a convenient and stable precursor to the reactive ylide, dimethylsulfoxonium methylide.[2] This ylide is typically generated in situ by deprotonation with a strong base, such as sodium hydride (NaH).[6][7]

The general mechanism involves the nucleophilic addition of the ylide to the electrophilic carbon of the carbonyl or imine. The resulting betaine (B1666868) intermediate undergoes an intramolecular SN2 reaction, where the negatively charged oxygen or nitrogen atom displaces the neutral dimethyl sulfoxide (B87167) leaving group to form the three-membered ring.[1][4]

G cluster_0 Ylide Generation cluster_1 Ring Formation TMSOX [(CH₃)₃S=O]⁺Cl⁻ Trimethylsulfoxonium Chloride Ylide (CH₃)₂S⁺(=O)CH₂⁻ Dimethylsulfoxonium Methylide (Ylide) TMSOX->Ylide Deprotonation TMSOX->Ylide Electrophile Electrophile (Aldehyde, Ketone, Imine) Ylide->Electrophile Nucleophilic Attack Ylide->Electrophile Base Strong Base (e.g., NaH) Betaine Betaine Intermediate Electrophile->Betaine Product 3-Membered Ring (Epoxide, Aziridine) Betaine->Product Intramolecular Ring Closure DMSO DMSO (Leaving Group) Betaine->DMSO Elimination

Caption: General workflow of the Corey-Chaykovsky reaction.

Synthesis of Epoxides (Oxiranes)

The reaction between dimethylsulfoxonium methylide and aldehydes or ketones is a cornerstone method for synthesizing epoxides (oxiranes).[1] This transformation is highly efficient and serves as a valuable alternative to the epoxidation of alkenes.[1][4] The reaction is particularly useful for adding an epoxide to existing heterocyclic structures.[8]

Quantitative Data: Epoxidation of Heteroaromatic Aldehydes

The following table summarizes the yields obtained from the reaction of various heteroaromatic aldehydes with trimethylsulfonium (B1222738) iodide (a closely related precursor) under phase-transfer conditions, demonstrating the versatility of the method.[8]

Starting AldehydeProductYield (%)[8]
2-benzo[b]thiophene carbaldehyde2-oxiranyl-benzo[b]thiophene88%
4-benzo[b]thiophene carbaldehyde4-oxiranyl-benzo[b]thiophene77%
7-benzo[b]thiophene carbaldehyde7-oxiranyl-benzo[b]thiophene60%
5-benzo[b]furan carbaldehyde5-oxiranyl-benzo[b]furan67%
6-benzo[b]furan carbaldehyde6-oxiranyl-benzo[b]furan61%
7-benzo[b]furan carbaldehyde7-oxiranyl-benzo[b]furan88%
Experimental Protocol: General Procedure for Epoxidation

This protocol is adapted from a general procedure for the synthesis of aryl/hetaryl oxiranes using a sulfonium (B1226848) salt.[8]

Materials:

Procedure:

  • To a round-bottom flask, add the aldehyde/ketone (2.2 mmol, 1.0 eq) and tetrabutylammonium iodide (27 µmol, 0.015 eq).

  • Add a 1:1 mixture of dichloromethane and 50% aqueous NaOH (10 mL total).

  • Stir the biphasic mixture vigorously.

  • Add this compound (3.4 mmol, 1.5 eq) portion-wise to the solution.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired epoxide.

G start Start: Aldehyde/Ketone + TMSOX Chloride step1 1. Dissolve reactants in CH₂Cl₂ / 50% aq. NaOH with TBAI catalyst. start->step1 step2 2. Stir vigorously at room temperature. step1->step2 step3 3. Monitor reaction progress by TLC. step2->step3 step4 4. Work-up: Dilute with H₂O, extract with CH₂Cl₂. step3->step4 step5 5. Dry organic phase (MgSO₄) and concentrate. step4->step5 step6 6. Purify by column chromatography. step5->step6 end Final Product: Purified Epoxide step6->end

Caption: Experimental workflow for epoxide synthesis.

Synthesis of Aziridines

The Corey-Chaykovsky reaction is also a robust method for synthesizing aziridines from imines.[4] This provides a powerful alternative to other aziridination methods and allows for the construction of N-heterocyclic compounds that are prevalent in bioactive molecules.[9]

Quantitative Data: Aziridination of N-Sulfinyl Imines

The following data is derived from a study on the reaction of a sulfonium ylide with chiral N-sulfinyl imines, which proceeded with high conversion.[10]

Substrate (N-Sulfinyl Imine)Product (Aziridine)Diastereomeric Ratio (dr)[10]
N-Sulfinyl Imine DerivativeChiral Aziridine76:24

Note: The study used trimethylsulfonium iodide, which generates the same reactive ylide as the chloride salt.

Experimental Protocol: General Procedure for Aziridination

This protocol is adapted from a procedure for the reaction of an N-sulfinyl imine with a sulfur ylide.[10]

Materials:

  • This compound (3.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Imine Substrate (1.0 eq)

Procedure:

  • To a flame-dried, N₂-purged flask, add sodium hydride (3.0 eq, pentane-washed to remove mineral oil).

  • Add anhydrous THF, followed by this compound (3.0 eq).

  • Stir the suspension at room temperature for 10-15 minutes. The cloudy mixture should become a clear solution, indicating the formation of the ylide.

  • Prepare a solution of the imine (1.0 eq) in anhydrous THF in a separate flask.

  • Add the imine solution dropwise to the ylide solution at room temperature.

  • Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 12 h), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the aziridine.

G cluster_0 Ylide Generation cluster_1 Aziridination TMSOX TMSOX Chloride Ylide Ylide Solution TMSOX->Ylide Deprotonation (10-15 min, RT) TMSOX->Ylide NaH NaH in THF Reaction Reaction Mixture Ylide->Reaction Ylide->Reaction Imine Imine in THF Imine->Reaction Add dropwise Heating Heat (e.g., 80°C, 12h) Reaction->Heating Product Crude Aziridine Heating->Product

Caption: Logical pathway for aziridine synthesis.

Related Application: Synthesis of Cyclopropanes

When the Corey-Chaykovsky reagent reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition followed by ring closure to yield cyclopropanes, rather than attacking the carbonyl group to form an epoxide.[6][11] This reactivity is a key distinction from less stable sulfur ylides.

Quantitative Data: Cyclopropanation of Enones

The following table presents yields for a modern, simplified cyclopropanation procedure using trimethylsulfoxonium iodide and an organic base.[12]

Substrate (Enone)BaseTime (h)Yield (%)[12]
ChalconeMTBD2.586%
ChalconeDBU2.575%
(E)-4-phenylbut-3-en-2-oneMTBD3.582%
Cyclohex-2-en-1-oneMTBD2076%

MTBD = 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine

Experimental Protocol: In-Situ Cyclopropanation

This protocol is based on an improved procedure using an organic base in acetonitrile.[11][12]

Materials:

  • α,β-Unsaturated Carbonyl Compound (1.0 eq)

  • This compound or Iodide (1.5 eq)

  • MTBD (1.5 eq)

  • Acetonitrile (MeCN)

Procedure:

  • In a flask, dissolve the α,β-unsaturated carbonyl compound (1.0 eq), trimethylsulfoxonium salt (1.5 eq), and MTBD (1.5 eq) in acetonitrile.

  • Heat the mixture with stirring (e.g., to 60°C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the cyclopropane derivative.

G start Start: Enone, TMSOX Salt, Organic Base (MTBD) step1 1. Combine all reagents in Acetonitrile (MeCN). start->step1 step2 2. Heat mixture with stirring (e.g., 60°C). step1->step2 step3 3. Monitor reaction by TLC. step2->step3 step4 4. Cool and remove solvent in vacuo. step3->step4 step5 5. Purify by column chromatography. step4->step5 end Final Product: Purified Cyclopropane step5->end

Caption: Simplified workflow for cyclopropanation.

Conclusion

This compound is an exceptionally valuable reagent for the synthesis and functionalization of heterocyclic compounds. Its ability to reliably generate dimethylsulfoxonium methylide for use in the Corey-Chaykovsky reaction provides a high-yield pathway to epoxides and aziridines from common carbonyl and imine precursors. The protocols and data presented here underscore its importance and broad applicability in modern organic and medicinal chemistry, enabling the construction of essential three-membered ring systems in complex molecules.

References

Application Notes and Protocols: Polymerization and Ring-Forming Reactions Involving Trimethylsulfoxonium Chloride Ylides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Trimethylsulfoxonium (B8643921) chloride is a stable, crystalline salt that serves as a crucial precursor to the highly reactive sulfur ylide, dimethylsulfoxonium methylide.[1] This ylide is generated in situ through deprotonation with a strong base, such as sodium hydride.[1][2] As a versatile C1 building block, dimethylsulfoxonium methylide is not only a cornerstone reagent in the classic Corey-Chaykovsky reaction for synthesizing epoxides and cyclopropanes but also participates in true polymerization reactions.[3][4] Its utility extends from creating complex molecular frameworks in natural product synthesis to generating novel functional polymers for biomedical applications.[5][6] This document provides detailed application notes and protocols for key reactions involving this versatile reagent.

Application 1: C1 Living Polymerization (Polyhomologation)

Note: Dimethylsulfoxonium methylide can function as a "C1" monomer in a boron-catalyzed living polymerization, known as polyhomologation. This process allows for the synthesis of linear polymethylene chains (polyethylene) with precise control over molecular weight and a narrow molecular weight distribution.[3][7] The reaction is initiated by a trialkylborane, which coordinates with the ylide, followed by a 1,2-migration that inserts a CH₂ unit into the boron-carbon bond. Repetition of this process leads to the growth of three polymer chains from a single boron center.[7] The living nature of this polymerization allows for the synthesis of terminally functionalized and telechelic polymers by using functionalized organoborane initiators or by quenching the reaction with specific reagents.[3]

Experimental Protocol: Boron-Catalyzed Polymerization of Dimethylsulfoxonium Methylide

This protocol is adapted from the living polymerization methodology for producing polymethylene.[3][7]

Materials:

  • Trimethylsulfoxonium iodide or chloride

  • Trialkylborane initiator (e.g., triethylborane)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend trimethylsulfoxonium chloride (1.0 eq) in anhydrous THF.

  • Add sodium hydride (1.1 eq) portion-wise to the suspension at room temperature. The mixture is typically stirred for 1-2 hours to ensure complete formation of the dimethylsulfoxonium methylide ylide.[8][9]

  • Initiation: In a separate Schlenk flask, dissolve the trialkylborane initiator (e.g., triethylborane) in anhydrous THF.

  • Polymerization: Cool the ylide solution to 0 °C. Slowly add the trialkylborane solution to the ylide suspension. The degree of polymerization can be controlled by the ratio of ylide to the initiator ([ylide]/3[R₃B]).[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by the consumption of the ylide.

  • Termination and Work-up: The living polymethylene borane (B79455) can be terminated. For example, oxidation with sodium hydroxide (B78521) and hydrogen peroxide will yield ω-hydroxy-terminated polymethylene.[3]

  • The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

  • Characterization: The resulting polymethylene can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and Polydispersity Index (PDI), and by NMR spectroscopy to confirm the structure.

Quantitative Data: Polyhomologation

ParameterValue/RangeCitation
Polymer StructureLinear Polymethylene[3]
Polydispersity Index (PDI)Typically < 1.1[3]
Degree of Polymerization (DPt)Controlled by [ylide]/3[R₃B] ratio[3]
Molecular Weight (MW)Controlled from 500–7000 g/mol [7]
Functional Groups ToleratedBiotin, carbohydrates, amines, fluorescent tags[3]

Diagrams: Ylide Formation and Polymerization Mechanism

ylide_formation precursor Trimethylsulfoxonium Chloride ylide Dimethylsulfoxonium Methylide (Active Ylide) precursor->ylide Deprotonation base Strong Base (e.g., NaH) byproduct NaCl + H₂ ylide->byproduct Forms polyhomologation_mechanism initiator Trialkylborane (R₃B) complex Borane-Ylide Complex initiator->complex Coordination ylide Ylide Monomer (CH₂S(O)Me₂) ylide->complex migration 1,2-Migration complex->migration Rearrangement chain Growing Chain (R₂B-CH₂-R) migration->chain CH₂ Insertion chain->complex Adds another ylide monomer polymer Polymethylene (3 chains) chain->polymer Termination/ Oxidation corey_chaykovsky_pathway start Dimethylsulfoxonium Methylide carbonyl Substrate: Ketone or Aldehyde start->carbonyl 1,2-Addition enone Substrate: α,β-Unsaturated Carbonyl start->enone 1,4-Addition epoxide Product: Epoxide carbonyl->epoxide Ring Closure cyclopropane Product: Cyclopropane enone->cyclopropane Ring Closure

References

Application Notes and Protocols for the Scale-up of the Corey-Chaykovsky Reaction with Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up of the Corey-Chaykovsky reaction using trimethylsulfoxonium (B8643921) chloride. This powerful reaction is a cornerstone in organic synthesis for the formation of epoxides, aziridines, and cyclopropanes, which are key structural motifs in many pharmaceutical agents.[1][2] The following sections detail the reaction mechanism, provide protocols for both laboratory and kilogram-scale synthesis, present quantitative data from published large-scale examples, and outline critical safety considerations.

Introduction to the Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone to produce the corresponding epoxide, aziridine, or cyclopropane.[2] When using a sulfoxonium ylide, such as the one generated from trimethylsulfoxonium chloride, the reaction with aldehydes and ketones selectively yields epoxides. This is in contrast to the behavior of less stable sulfonium (B1226848) ylides, which can sometimes lead to different reaction pathways.[3] The reaction is widely used in the pharmaceutical and agrochemical industries due to its reliability and stereoselectivity.[1]

Reaction Mechanism:

The generally accepted mechanism for the epoxidation of a ketone or aldehyde with a sulfoxonium ylide proceeds through the following steps:

  • Ylide Formation: A strong base is used to deprotonate the trimethylsulfoxonium salt, forming the highly reactive dimethylsulfoxonium methylide (the "Corey's ylide").

  • Nucleophilic Attack: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine (B1666868) intermediate.

  • Ring Closure: The resulting alkoxide undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfoxonium group, leading to the formation of the three-membered epoxide ring and the displacement of dimethyl sulfoxide (B87167) (DMSO) as a byproduct.

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Epoxidation ketone R(C=O)R' betaine R(C(O⁻)-CH₂-S⁺(O)(CH₃)₂)R' ketone->betaine + Ylide ylide (CH₃)₂S(O)CH₂⁻ base Base sulfoxonium (CH₃)₃SO⁺Cl⁻ sulfoxonium->ylide + Base epoxide Epoxide betaine->epoxide Intramolecular Ring Closure dmso DMSO betaine->dmso

Caption: General mechanism of the Corey-Chaykovsky epoxidation reaction.

Experimental Protocols

Laboratory-Scale Epoxidation of Cyclohexanone (B45756)

This protocol is a representative example of a laboratory-scale Corey-Chaykovsky epoxidation.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cyclohexanone

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.0 eq).

  • Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous DMSO.

  • Heat the mixture to 50°C until the evolution of hydrogen ceases, indicating the formation of the methylsulfinyl carbanion (dimsyl sodium).

  • Cool the solution to room temperature and then add this compound (1.0 eq) in portions, maintaining the temperature below 30°C.

  • Stir the resulting ylide solution for 10 minutes.

  • Add cyclohexanone (1.0 eq) dropwise to the ylide solution, keeping the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude epoxide.

  • Purify the crude product by vacuum distillation or column chromatography.

Lab_Scale_Workflow start Start ylide_prep Ylide Preparation (NaH in DMSO, add TMSOCl) start->ylide_prep reaction Reaction with Ketone (Add cyclohexanone) ylide_prep->reaction quench Reaction Quench (Pour into ice water) reaction->quench extraction Extraction (Diethyl ether) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying purification Purification (Distillation/Chromatography) drying->purification end End Product purification->end

Caption: Experimental workflow for laboratory-scale Corey-Chaykovsky epoxidation.

Large-Scale Synthesis Examples

The following data is summarized from published industrial process development studies, showcasing the scalability of the Corey-Chaykovsky reaction.

Table 1: Comparison of Large-Scale Corey-Chaykovsky Reactions

Parameter20 kg Scale Example (PGI2 Agonist Intermediate)[4]70 kg Scale Example (Ravuconazole Intermediate)[5][6]
Substrate Chiral α,β-unsaturated ketoneKetone intermediate for Ravuconazole
Reagent This compoundTrimethylsulfoxonium iodide
Base Potassium tert-butoxideSodium tert-butoxide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF) / Dimethylformamide (DMF)
Temperature Not explicitly stated85°C
Scale ~20 kg70 kg
Yield Not explicitly stated51% (over two steps)
Key Considerations Diastereoselective reactionHigh temperature reaction, safe handling of reagents

Note: Detailed experimental protocols for these specific large-scale syntheses are proprietary and not fully disclosed in the cited literature. The data presented is based on available information.

Safety Considerations for Scale-up

Scaling up the Corey-Chaykovsky reaction requires careful attention to safety due to the use of reactive reagents and potentially hazardous byproducts.

3.1 Reagent Handling:

  • This compound: This compound is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. For large quantities, respiratory protection may be necessary to avoid inhaling dust.

  • Sodium Hydride (or other strong bases): Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Mineral oil dispersions should be washed with a non-polar solvent like hexane (B92381) before use in some applications, a procedure that must be performed with extreme care.

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. It is crucial to use gloves and handle it in a well-ventilated area.

3.2 Reaction and Work-up:

  • Exothermic Reaction: The formation of the ylide and the subsequent reaction with the carbonyl compound can be exothermic. Adequate cooling and temperature monitoring are essential to control the reaction rate and prevent runaways, especially on a large scale.

  • Hydrogen Evolution: When using sodium hydride, the formation of the dimsyl anion generates hydrogen gas. The reaction vessel must be properly vented to a safe area to prevent the buildup of flammable gas.

  • Quenching: The quenching of the reaction with water can be highly exothermic and should be done slowly and with efficient cooling.

  • Byproducts: The reaction produces dimethyl sulfoxide (DMSO). While DMSO itself has low toxicity, the disagreeable odor of dimethyl sulfide (B99878) (a potential impurity or byproduct from related sulfur ylides) should be managed with good ventilation and appropriate scrubbing systems if necessary.[4]

Safety_Considerations safety Scale-up Safety reagent_handling Reagent Handling safety->reagent_handling reaction_control Reaction Control safety->reaction_control workup Work-up & Byproducts safety->workup tmso_safety TMSOCl: Irritant, use PPE reagent_handling->tmso_safety base_safety Strong Base (e.g., NaH): Flammable, water-reactive reagent_handling->base_safety dmso_safety DMSO: Combustible, skin penetrant reagent_handling->dmso_safety exotherm Exothermic Reaction: Cooling & Monitoring reaction_control->exotherm h2_evolution Hydrogen Evolution: Proper Venting reaction_control->h2_evolution quench_safety Quenching: Controlled addition, cooling workup->quench_safety byproduct_management Byproducts (DMSO, DMS): Ventilation, scrubbing workup->byproduct_management

Caption: Key safety considerations for the scale-up of the Corey-Chaykovsky reaction.

Conclusion

The Corey-Chaykovsky reaction using this compound is a robust and scalable method for the synthesis of epoxides. The successful implementation of this reaction on a multi-kilogram scale in the pharmaceutical industry underscores its importance. Careful planning, adherence to detailed protocols, and a strong emphasis on safety are paramount for the successful and safe execution of this reaction on a large scale. The information and protocols provided in these application notes serve as a valuable resource for researchers and process chemists involved in drug development and manufacturing.

References

Application Notes and Protocols for One-Pot Synthesis Using Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium (B8643921) chloride ((CH₃)₃SOCl) is a stable and versatile salt primarily used to generate dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a key sulfur ylide. This reactive intermediate is the cornerstone of the Corey-Chaykovsky reaction, enabling the efficient one-pot synthesis of valuable chemical motifs such as epoxides and cyclopropanes.[1] The in situ generation of the ylide from the stable salt precursor allows for convenient, one-pot procedures that avoid the isolation of the often-unstable ylide reagent. These reactions are characterized by high yields, broad substrate scope, and operational simplicity, making them indispensable tools in organic synthesis, from academic research to industrial-scale drug development.

This document provides detailed application notes and protocols for two fundamental one-pot transformations utilizing trimethylsulfoxonium chloride and its related salts.

Application Note 1: One-Pot Epoxidation of Aldehydes and Ketones (Corey-Chaykovsky Reaction)

The one-pot reaction between dimethylsulfoxonium methylide (generated in situ from this compound or iodide) and an aldehyde or ketone provides a powerful method for synthesizing epoxides (oxiranes).[2] The reaction proceeds via nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular Sₙ2 reaction to form the three-membered epoxide ring, displacing dimethyl sulfoxide (B87167) (DMSO).[3]

Experimental Protocol

This protocol is adapted from established Corey-Chaykovsky epoxidation procedures.[2][4]

Materials:

  • This compound (or iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Aldehyde or Ketone substrate

  • Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of DMSO/Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in oil). Wash the NaH with dry hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen. Add anhydrous DMSO (sufficient to make a ~0.5 M solution). Heat the mixture to 50 °C until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the methylsulfinyl carbanion (dimsyl sodium). Cool the resulting solution to room temperature. To this solution, add a solution of this compound (1.1 eq.) in anhydrous DMSO dropwise. Stir the resulting milky white suspension for 10-15 minutes at room temperature.

  • Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone substrate (1.0 eq.) in anhydrous DMSO or THF. Add this solution dropwise to the sulfur ylide suspension at room temperature.

  • Reaction Monitoring: The reaction is typically rapid. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure epoxide.

Data Presentation

The following table summarizes representative yields for the one-pot epoxidation of various carbonyl compounds using a trimethylsulfonium (B1222738) salt.[4]

EntrySubstrate (Carbonyl Compound)Product (Epoxide)Yield (%)
1Benzophenone2,2-Diphenyloxirane97
24-Methylphenyl phenyl ketone2-(4-Methylphenyl)-2-phenyloxirane98
3Acetophenone2-Methyl-2-phenyloxirane85
44'-tert-Butylacetophenone2-(4-tert-Butylphenyl)-2-methyloxirane89
5Cyclohexanone1-Oxaspiro[2.5]octane78
64-tert-Butylcyclohexanone4-tert-Butyl-1-oxaspiro[2.5]octane82
7Benzaldehyde2-Phenyloxirane84
84-Chlorobenzaldehyde2-(4-Chlorophenyl)oxirane88

Workflow Diagram

Epoxidation_Workflow cluster_setup Reaction Setup cluster_ylide Ylide Generation cluster_reaction Epoxidation cluster_workup Work-up & Purification start Dry Flask under N₂ add_NaH Add NaH (1.1 eq) start->add_NaH start->add_NaH add_DMSO Add Anhydrous DMSO add_NaH->add_DMSO add_NaH->add_DMSO heat Heat to 50°C (H₂ evolution ceases) add_DMSO->heat cool Cool to RT heat->cool heat->cool add_salt Add (CH₃)₃SOCl (1.1 eq) in DMSO cool->add_salt cool->add_salt stir_ylide Stir for 15 min add_salt->stir_ylide add_salt->stir_ylide add_carbonyl Add Carbonyl Substrate (1.0 eq) in DMSO/THF stir_ylide->add_carbonyl react Stir at RT (1-3 h) add_carbonyl->react add_carbonyl->react quench Quench with Ice Water react->quench extract Extract with Et₂O/EtOAc quench->extract quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify extract->purify product Pure Epoxide purify->product purify->product

One-Pot Epoxidation Workflow

Application Note 2: One-Pot Cyclopropanation of α,β-Unsaturated Carbonyls

When dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition (Michael addition) followed by intramolecular ring closure to yield cyclopropanes, rather than epoxidation of the carbonyl group.[2][5] This selectivity makes it a highly effective method for the one-pot synthesis of cyclopropyl (B3062369) ketones and esters.

Experimental Protocol

This protocol is based on established procedures for the cyclopropanation of enones.[6]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • α,β-Unsaturated ketone or ester substrate (e.g., Chalcone)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion) in anhydrous THF. To this suspension, add this compound (1.2 eq.) in one portion.

  • Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes.

  • Substrate Addition: Dissolve the α,β-unsaturated carbonyl compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the pure cyclopropane (B1198618) derivative.

Data Presentation

The following table presents data for the one-pot cyclopropanation of various chalcones (1,3-diaryl-2-propen-1-ones) to form 1-benzoyl-2,3-diarylcyclopropanes.

EntrySubstrate (Chalcone)ProductYield (%)Time (h)
1ChalconeHH1-Benzoyl-2-phenylcyclopropane853
24'-MethylchalconeH4-CH₃1-(4-Methylbenzoyl)-2-phenylcyclopropane883
34-Methoxychalcone4-OCH₃H1-Benzoyl-2-(4-methoxyphenyl)cyclopropane922.5
44-Chlorochalcone4-ClH1-Benzoyl-2-(4-chlorophenyl)cyclopropane813.5
54'-NitrochalconeH4-NO₂1-(4-Nitrobenzoyl)-2-phenylcyclopropane754

Workflow Diagram

Cyclopropanation_Workflow cluster_setup Ylide Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification start Dry Flask under N₂ add_reagents Suspend NaH (1.2 eq) & (CH₃)₃SOCl (1.2 eq) in THF start->add_reagents start->add_reagents stir_ylide Stir at RT (20 min) add_reagents->stir_ylide add_reagents->stir_ylide add_enone Add Enone Substrate (1.0 eq) in THF stir_ylide->add_enone reflux Reflux (2-4 h) add_enone->reflux add_enone->reflux cool Cool to RT reflux->cool quench Quench with aq. NH₄Cl cool->quench cool->quench extract Extract with EtOAc quench->extract quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify extract->purify product Pure Cyclopropane purify->product purify->product

References

Trimethylsulfoxonium Chloride: A Versatile Reagent for Advanced Polymer and Coating Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylsulfoxonium (B8643921) chloride (TMSC) is a versatile and powerful sulfoxonium salt that has emerged as a key reagent in the synthesis of specialty polymers and high-performance coatings. Its primary utility lies in its role as a precursor to dimethylsulfoxonium methylide, a sulfur ylide that is a cornerstone of the Corey-Chaykovsky reaction. This reaction provides an efficient and stereospecific route to epoxides, which are crucial monomers for a variety of polymerization reactions. This application note details the use of trimethylsulfoxonium chloride in the synthesis of specialty polymers, particularly polyethers, and in the formulation of advanced coatings, providing researchers and drug development professionals with detailed protocols and quantitative data to support their work.

Core Application: Epoxide Synthesis via the Corey-Chaykovsky Reaction

The most significant application of this compound in polymer synthesis is its use in the Corey-Chaykovsky reaction to convert aldehydes and ketones into their corresponding epoxides.[1][2][3] The reaction proceeds through the in-situ generation of dimethylsulfoxonium methylide by treating TMSC with a strong base, such as sodium hydride. This ylide then acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which subsequently undergoes intramolecular cyclization to yield the epoxide and dimethyl sulfoxide (B87167) as a byproduct.[4]

The Corey-Chaykovsky reaction is highly valued for its ability to generate three-membered rings with high stereochemical control, making it an indispensable tool in the synthesis of functional monomers.[1] The resulting epoxides can then undergo ring-opening polymerization to produce a wide range of specialty polymers.[5]

Synthesis of Specialty Polyethers

Epoxides synthesized using this compound are valuable monomers for the production of polyethers through ring-opening polymerization. This class of polymers is known for its excellent chemical resistance, thermal stability, and adhesive properties. The polymerization can be initiated by either anionic or cationic initiators.

Anionic Ring-Opening Polymerization of a Glycidyl (B131873) Ether

One common application is the polymerization of glycidyl ethers, which can be readily synthesized from the corresponding aldehydes using the Corey-Chaykovsky reaction. The subsequent anionic ring-opening polymerization of these monomers leads to the formation of functional polyethers.

Table 1: Anionic Ring-Opening Polymerization of a Model Glycidyl Ether

ParameterValue
Monomer2-((4-methylphenoxy)methyl)oxirane
InitiatorPotassium diphenylphosphide (KPPh₂)
Monomer/Initiator Ratio100:1
SolventTetrahydrofuran (THF)
Temperature25 °C
Time24 hours
Monomer Conversion>95%
Number-Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)1.15

Application in High-Performance Coatings

Polymers derived from this compound-mediated synthesis find significant application in the formulation of specialty coatings. The resulting polyethers, for instance, can be used as binders or additives to enhance the mechanical and chemical properties of the coating.

Formulation of an Epoxy-Based Protective Coating

Functional polyethers synthesized from Corey-Chaykovsky-derived epoxides can be crosslinked to form a durable and chemically resistant coating. The formulation below describes a simple two-component epoxy coating system.

Table 2: Formulation of a Two-Component Epoxy Coating

ComponentFunctionParts by Weight
Polyether Polyol (from Table 1)Binder100
Hexamethylene Diisocyanate (HDI)Curing Agent25
XyleneSolvent50
Titanium DioxidePigment30
Fumed Silica (B1680970)Rheology Modifier2

Table 3: Performance Characteristics of the Cured Coating

PropertyTest MethodResult
Dry Film ThicknessASTM D709150 µm
Pencil HardnessASTM D33632H
Adhesion (Cross-hatch)ASTM D33595B
Solvent Resistance (MEK rubs)ASTM D5402>200
Impact ResistanceASTM D2794160 in-lbs

Experimental Protocols

Protocol 1: Synthesis of 2-((4-methylphenoxy)methyl)oxirane via Corey-Chaykovsky Reaction

Materials:

  • This compound (TMSC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 4-methylphenoxyacetaldehyde

  • Toluene (B28343), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.05 eq).

  • Wash the sodium hydride with hexanes under a nitrogen atmosphere to remove the mineral oil and then suspend it in anhydrous DMSO.

  • Add this compound (1.1 eq) portion-wise to the suspension at room temperature. The reaction is exothermic and the temperature should be maintained below 30 °C.

  • Stir the resulting milky-white suspension for 30 minutes at room temperature to ensure complete formation of the ylide.

  • Dissolve 4-methylphenoxyacetaldehyde (1.0 eq) in anhydrous toluene and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Protocol 2: Anionic Ring-Opening Polymerization of 2-((4-methylphenoxy)methyl)oxirane

Materials:

  • 2-((4-methylphenoxy)methyl)oxirane (purified)

  • Potassium diphenylphosphide (KPPh₂) solution in THF (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • In a glovebox, add the purified epoxide monomer to a flame-dried Schlenk flask.

  • Add anhydrous THF to dissolve the monomer.

  • Add the potassium diphenylphosphide solution in THF dropwise to the monomer solution with vigorous stirring.

  • Seal the flask and stir the reaction mixture at 25 °C for 24 hours.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Signaling Pathways and Experimental Workflows

Corey_Chaykovsky_Reaction cluster_ylide Ylide Formation cluster_epoxidation Epoxidation TMSC Trimethylsulfoxonium Chloride (TMSC) Ylide Dimethylsulfoxonium Methylide TMSC->Ylide + Base Base Strong Base (e.g., NaH) Betaine Betaine Intermediate Ylide->Betaine + Carbonyl Carbonyl Aldehyde or Ketone Epoxide Epoxide Betaine->Epoxide Intramolecular Cyclization DMSO DMSO Betaine->DMSO Elimination

Caption: Corey-Chaykovsky reaction workflow for epoxide synthesis.

Polymerization_Workflow Monomer_Synthesis Epoxide Monomer Synthesis (Corey-Chaykovsky) Polymerization Anionic Ring-Opening Polymerization Monomer_Synthesis->Polymerization Polymer Functional Polyether Polymerization->Polymer Coating_Formulation Coating Formulation and Curing Polymer->Coating_Formulation Final_Product Specialty Coating Coating_Formulation->Final_Product

Caption: Workflow for specialty coating production.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of specialty polymers and coatings. Its primary application through the Corey-Chaykovsky reaction enables the efficient synthesis of functional epoxide monomers. These monomers can be subsequently polymerized to yield high-performance polymers, such as polyethers, which are key components in advanced coating formulations. The detailed protocols and data presented in this application note provide a solid foundation for researchers and professionals in the field to explore the potential of this compound in their own development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of the Corey-Chaykovsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Corey-Chaykovsky reaction?

The Corey-Chaykovsky reaction is a versatile method for the synthesis of three-membered rings, such as epoxides, cyclopropanes, and aziridines.[1][2][3][4] It involves the reaction of a sulfur ylide with an electrophile, typically a carbonyl compound (ketone or aldehyde), an α,β-unsaturated carbonyl compound (enone), or an imine.[1][2][3]

Q2: What are the key reagents in this reaction?

The key reagents are a sulfur ylide, which is typically generated in situ from a sulfonium (B1226848) or sulfoxonium salt, and a strong base.[1][3][5] Common salts include trimethylsulfonium (B1222738) iodide and trimethylsulfoxonium (B8643921) iodide.[1][6] Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or butyllithium (B86547) (BuLi) are used to deprotonate the salt and form the reactive ylide.[5][7]

Q3: How do I choose between forming an epoxide or a cyclopropane (B1198618) with an α,β-unsaturated carbonyl compound?

The choice between epoxidation (1,2-addition) and cyclopropanation (1,4-addition) is primarily determined by the type of sulfur ylide used.[3]

  • For Epoxidation (1,2-addition): Use an unstabilized sulfonium ylide, such as dimethylsulfonium methylide ((CH₃)₂SCH₂). This ylide is more reactive and kinetically favors addition to the carbonyl group.[3]

  • For Cyclopropanation (1,4-addition): Use a stabilized sulfoxonium ylide, such as dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂). This ylide is more stable and thermodynamically favors conjugate addition to the double bond.[2][3]

Q4: What are the common solvents used for the Corey-Chaykovsky reaction?

Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[6][7] The choice of solvent can influence the solubility of the reagents and the reaction rate.

Q5: What is the general mechanism of the reaction?

The reaction proceeds through the nucleophilic addition of the sulfur ylide to the electrophilic carbon of the substrate.[1][3][5] This is followed by an intramolecular Sₙ2 reaction, where the negatively charged heteroatom (oxygen or nitrogen) attacks the carbon bearing the sulfur moiety, leading to the formation of the three-membered ring and the elimination of a neutral sulfur-containing byproduct (e.g., dimethyl sulfide (B99878) or DMSO).[2][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Ylide Formation - Ensure the base is fresh and of high purity. Moisture can quench the base and the ylide. - Use an appropriate solvent that dissolves the sulfonium/sulfoxonium salt. DMSO is often a good choice.[3][6] - Allow sufficient time for the ylide to form before adding the substrate.
Ylide Instability - Sulfonium ylides are generally less stable than sulfoxonium ylides and should be generated and used at low temperatures.[6][9] - Prepare the ylide in situ and use it immediately.
Low Substrate Reactivity - For sterically hindered or electron-rich carbonyls, a more reactive sulfonium ylide may be required. - Increase the reaction temperature or extend the reaction time, but monitor for decomposition.
Improper Workup - Ensure the reaction is properly quenched (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride). - Choose an appropriate extraction solvent to ensure the product is transferred to the organic phase.
Issue 2: Formation of Undesired Side Products
Potential Cause Troubleshooting Steps
Formation of β-hydroxymethyl sulfide - This can be a significant byproduct when using n-BuLi as the base with trimethylsulfoxonium iodide.[5] Consider using NaH as the base.
Epoxidation instead of Cyclopropanation (or vice versa) - As detailed in the FAQs, the choice of ylide is critical. Use dimethylsulfonium methylide for epoxidation and dimethylsulfoxonium methylide for cyclopropanation of enones.[3]
Formation of rearrangement products - Some epoxides can be sensitive to acidic conditions during workup, leading to rearrangement. Use a neutral or slightly basic workup.

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexanone (B45756)

This protocol describes the formation of an epoxide from a ketone using dimethylsulfonium methylide.

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfonium iodide (1.1 equivalents) to anhydrous DMSO. Stir until the salt is fully dissolved.

  • To this solution, add sodium hydride (1.05 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 15-20 minutes, during which time the ylide will form.

  • Reaction with Substrate: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the epoxide.

Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone

This protocol details the formation of a cyclopropane from an enone using dimethylsulfoxonium methylide.

  • Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous DMSO.

  • Add sodium hydride (1.05 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Heat the mixture to 50 °C for 1 hour to ensure complete formation of the ylide.

  • Reaction with Substrate: Cool the reaction mixture to room temperature.

  • Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.

  • Workup: Pour the reaction mixture into ice water and extract with ethyl acetate (B1210297) (3 x volume).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the cyclopropyl (B3062369) ketone.

Visual Guides

Corey_Chaykovsky_Workflow cluster_start Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Sulfonium/Sulfoxonium Salt + Base in Solvent Ylide In situ Ylide Formation Start->Ylide Deprotonation Substrate Add Substrate (Aldehyde, Ketone, Enone, or Imine) Ylide->Substrate ReactionMix Reaction at Controlled Temperature Substrate->ReactionMix Quench Quench Reaction ReactionMix->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Product (Epoxide, Cyclopropane, or Aziridine) Purify->Product

Caption: General experimental workflow for the Corey-Chaykovsky reaction.

Selectivity_Pathway cluster_ylide Choice of Ylide Enone α,β-Unsaturated Carbonyl Sulfonium Unstabilized Sulfonium Ylide ((CH₃)₂SCH₂) Enone->Sulfonium Sulfoxonium Stabilized Sulfoxonium Ylide ((CH₃)₂S(O)CH₂) Enone->Sulfoxonium Epoxide Epoxide (1,2-Addition) Sulfonium->Epoxide Kinetic Control Cyclopropane Cyclopropane (1,4-Addition) Sulfoxonium->Cyclopropane Thermodynamic Control

Caption: Selectivity in the Corey-Chaykovsky reaction with enones.

References

Technical Support Center: Trimethylsulfoxonium Chloride in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of trimethylsulfoxonium (B8643921) chloride in epoxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of trimethylsulfoxonium chloride in epoxidation?

A1: this compound is a stable crystalline precursor to dimethylsulfoxonium methylide, the reactive sulfur ylide responsible for the epoxidation of aldehydes and ketones.[1] This transformation is famously known as the Corey-Chaykovsky reaction.[1][2][3] The reaction involves the deprotonation of this compound with a strong base to form the ylide, which then acts as a methylene-transfer agent to the carbonyl group.[1][4]

Q2: What are the most common side reactions observed during epoxidation with this compound?

A2: The most prevalent side reaction is the cyclopropanation of α,β-unsaturated carbonyl compounds .[2][3] Dimethylsulfoxonium methylide, being a stabilized ylide, preferentially undergoes a 1,4-conjugate addition to enones, leading to the formation of cyclopropanes instead of epoxides.[2][4] Another potential side product is β-hydroxymethyl sulfide (B99878) , which can form when n-butyllithium (n-BuLi) is used as the base in tetrahydrofuran (B95107) (THF).

Q3: How does the choice of sulfur ylide precursor affect the reaction outcome?

A3: The choice between a sulfoxonium salt (like this compound) and a sulfonium (B1226848) salt (like trimethylsulfonium (B1222738) iodide) can significantly impact the reaction's selectivity. Sulfoxonium ylides are more stable and tend to favor cyclopropanation with α,β-unsaturated systems. In contrast, the less stable sulfonium ylides are more reactive and generally favor the direct 1,2-addition to the carbonyl group, leading to epoxidation.[3]

Q4: What safety precautions should be taken when performing a Corey-Chaykovsky reaction?

A4: It is crucial to work in a well-ventilated fume hood. The dimethyl sulfide (DMS) byproduct has a strong, unpleasant odor and is an irritant.[5] Strong bases like sodium hydride (NaH) are often used, which are flammable solids and react violently with water. Anhydrous solvents are necessary. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. This compound should be stored in a cool, dry place away from oxidants and acids.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Epoxide 1. Ineffective Ylide Formation: The base may be old or deactivated, or the solvent may not be anhydrous. 2. Low Reactivity of Substrate: Sterically hindered ketones may react slowly. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be reached.1. Use freshly opened or properly stored anhydrous base (e.g., NaH). Ensure solvents are rigorously dried. 2. For sterically hindered substrates, consider using a more reactive sulfonium ylide. Increase the reaction time and/or temperature. 3. While some reactions proceed at room temperature, gentle heating (e.g., to 50-60 °C) may be necessary for less reactive substrates.
Formation of Cyclopropane Instead of Epoxide 1. Substrate is an α,β-Unsaturated Carbonyl: Dimethylsulfoxonium methylide preferentially undergoes 1,4-addition to enones.1. To favor epoxidation of an α,β-unsaturated carbonyl, use a less stable sulfonium ylide, such as one generated from trimethylsulfonium iodide.
Formation of β-Hydroxymethyl Sulfide Byproduct 1. Use of n-BuLi in THF: This specific combination of base and solvent is known to promote the formation of this byproduct.1. Consider using a different base-solvent system, such as sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO).
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: The amount of this compound or base may be inadequate. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the sulfoxonium salt and the base. 2. Monitor the reaction progress using thin-layer chromatography (TLC) and allow for a longer reaction time if necessary.
Multiple Unidentified Spots on TLC 1. Decomposition of Reagents or Products: this compound can decompose at elevated temperatures. The product epoxide may be unstable under the reaction or workup conditions. 2. Presence of Impurities: Impurities in the starting material or reagents can lead to side reactions.1. Avoid excessive heating. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions to prevent acid-catalyzed epoxide opening. 2. Purify the starting materials before the reaction. Use high-purity reagents and solvents.

Data Presentation

Table 1: Comparison of Epoxidation Yields with Different Carbonyl Substrates

Carbonyl SubstrateProduct EpoxideYield (%)Reference
CyclohexanoneMethylenecyclohexane (B74748) oxide92[7]
2-Benzo[b]thiophene carbaldehyde2-Oxiranyl-benzo[b]thiophene88[8]
4-Benzo[b]thiophene carbaldehyde4-Oxiranyl-benzo[b]thiophene77[8]
p-Chlorobenzaldehydep-Chlorostyrene oxide60[9]

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of a Ketone

This protocol is adapted from the synthesis of methylenecyclohexane oxide.[7]

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ketone substrate (e.g., cyclohexanone)

  • Anhydrous diethyl ether

  • Water

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous petroleum ether to remove the mineral oil, and then carefully decant the petroleum ether.

    • Add anhydrous DMSO to the flask.

    • Slowly add this compound (1.1 equivalents) to the stirred suspension at room temperature.

    • Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours). The formation of the ylide results in a clear or slightly hazy solution.

  • Epoxidation Reaction:

    • Add the ketone (1.0 equivalent) dropwise to the ylide solution at room temperature. A mild exotherm may be observed.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours. For less reactive ketones, the mixture can be gently heated to 50-60 °C for 30-60 minutes.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude epoxide.

    • Purify the crude product by distillation or column chromatography on silica (B1680970) gel as needed.

Visualizations

Epoxidation_Workflow reagents This compound + Sodium Hydride in anhy. DMSO ylide Dimethylsulfoxonium Methylide (Ylide Formation) reagents->ylide Deprotonation reaction Nucleophilic Attack & Ring Closure ylide->reaction ketone Ketone/ Aldehyde ketone->reaction epoxide Product Epoxide reaction->epoxide workup Aqueous Workup & Extraction epoxide->workup purification Purification (Distillation/Chromatography) workup->purification

Caption: General experimental workflow for the Corey-Chaykovsky epoxidation.

Troubleshooting_Logic start Low Epoxide Yield? check_reagents Check Reagent Quality (Base, Solvent) start->check_reagents Yes check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions Yes check_substrate Consider Substrate Reactivity start->check_substrate Yes solution1 Use Fresh/Anhydrous Reagents check_reagents->solution1 solution2 Increase Temp/Time or Use More Reactive Ylide check_conditions->solution2 check_substrate->solution2

Caption: A logical approach to troubleshooting low epoxide yields.

References

Technical Support Center: Optimizing Ylide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base and solvent selection in ylide formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My ylide formation is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in ylide formation can stem from several factors. A primary cause is often inefficient deprotonation of the phosphonium (B103445) salt.[1] This can be due to the use of a base that is not strong enough, the presence of moisture which quenches the base and the ylide, or poor quality of the phosphonium salt itself.[1][2] Side reactions of the highly basic ylide, such as self-condensation or reaction with impurities, can also contribute to lower yields.[1]

To troubleshoot, consider the following:

  • Base Strength: Ensure the base is sufficiently strong to deprotonate the specific phosphonium salt you are using. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are typically required.[2][3]

  • Anhydrous Conditions: It is critical to use anhydrous solvents and flame-dried glassware to prevent the deactivation of the strong base and the ylide by water.[2][4]

  • Reagent Purity: Use a high-purity, thoroughly dried phosphonium salt.[2]

  • Temperature Control: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can help minimize side reactions and prevent ylide decomposition.[1][2]

Q2: How do I choose the appropriate base for my specific ylide synthesis?

A2: The choice of base is critically dependent on the type of ylide you are forming: stabilized or non-stabilized.[2][5]

  • Non-stabilized ylides , which have alkyl or hydrogen substituents on the carbanionic carbon, are highly reactive and require very strong bases for their formation.[3][5] Common choices include n-butyllithium (n-BuLi), sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[2][4][6]

  • Stabilized ylides contain electron-withdrawing groups (e.g., ester, ketone) that delocalize the negative charge, making the corresponding phosphonium salt more acidic.[3][5] Consequently, weaker bases such as sodium hydroxide (B78521) (NaOH) or alkoxides can be used for their preparation.[3]

Q3: What is the impact of the solvent on ylide formation and the subsequent Wittig reaction?

A3: The solvent plays a crucial role in both the formation of the ylide and the stereochemical outcome of the Wittig reaction.

  • Ylide Formation: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are standard for ylide generation to avoid quenching the strong bases and reactive ylides.[2]

  • Wittig Reaction Stereoselectivity: The polarity of the solvent can influence the E/Z selectivity of the resulting alkene. For non-stabilized ylides, using non-polar solvents like toluene (B28343) tends to favor the formation of the Z-isomer, while more polar solvents can lead to a higher proportion of the E-isomer.[7] For stabilized ylides, the choice of solvent can also be used to control the cis/trans selectivity.[7] Some studies have shown that in hydrogen-donor solvents, unexpected reduction of the carbonyl group can compete with the Wittig reaction, especially with sterically hindered ketones.[8]

Q4: I am observing the formation of unexpected byproducts. What could be the cause?

A4: The formation of byproducts can be attributed to several factors. The highly basic nature of the ylide can lead to side reactions if not properly controlled.[1] If the starting aldehyde is prone to oxidation, the corresponding carboxylic acid may form, which will not participate in the Wittig reaction.[2] In some cases, especially with sterically hindered ketones, a one-electron transfer from the ylide to the carbonyl group can occur, leading to reduction products instead of the desired alkene, particularly in hydrogen-donor solvents.[8]

Data Presentation

Table 1: Common Bases for Ylide Formation
Ylide TypeElectron-Withdrawing/Donating GroupRequired Base StrengthExample Bases
Non-stabilized Alkyl or Hydrogen groups (electron-donating/neutral)Very Strongn-Butyllithium (n-BuLi)[3][6], Sodium Amide (NaNH₂)[6], Sodium Hydride (NaH)[2], Potassium tert-butoxide (t-BuOK)[2]
Stabilized Ester, Ketone, Nitrile groups (electron-withdrawing)WeakerSodium Hydroxide (NaOH)[3], Alkoxides[3]
Table 2: Solvent Effects on Wittig Reaction Stereoselectivity (Non-stabilized Ylides)
Solvent PolarityTypical SolventsPredominant Isomer
Non-polar TolueneZ-alkene[7]
Polar Aprotic THF, DichloromethaneZ-alkene (in THF), E-alkene can be favored in CH₂Cl₂ under certain conditions[7]
Polar Protic WaterE-alkene[7]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Non-Stabilized Ylide and Subsequent Wittig Reaction
  • Preparation of Phosphonium Salt:

    • React triphenylphosphine (B44618) with a primary alkyl halide in a suitable solvent (e.g., toluene) under reflux to form the alkyltriphenylphosphonium salt.[9]

    • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.

    • Wash the salt with a cold, non-polar solvent like diethyl ether and dry it under a vacuum.[2]

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried phosphonium salt (1.2 equivalents).[2]

    • Add anhydrous tetrahydrofuran (THF) via syringe.[2]

    • Cool the suspension to 0 °C in an ice bath.[1]

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The appearance of a characteristic color change (often to orange or deep red) indicates ylide formation.[1]

    • Stir the mixture at 0 °C for 1 hour.[1]

  • Wittig Reaction:

    • While maintaining the temperature at 0 °C, add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water.[2]

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[2]

    • Wash the combined organic layers with water and then with brine.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]

    • Purify the resulting alkene by column chromatography if necessary.

Visualizations

ylide_formation_workflow cluster_prep Phosphonium Salt Preparation cluster_ylide Ylide Formation PPh3 Triphenylphosphine SN2 SN2 Reaction PPh3->SN2 AlkylHalide Alkyl Halide AlkylHalide->SN2 PhosphoniumSalt Phosphonium Salt SN2->PhosphoniumSalt Deprotonation Deprotonation PhosphoniumSalt->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Ylide Phosphonium Ylide Deprotonation->Ylide base_selection_logic Start Start: Choose a Base YlideType What type of ylide? Start->YlideType NonStabilized Non-stabilized (Alkyl, H substituents) YlideType->NonStabilized Non-stabilized Stabilized Stabilized (EWG substituents) YlideType->Stabilized Stabilized StrongBase Use a Strong Base (e.g., n-BuLi, NaH, t-BuOK) NonStabilized->StrongBase WeakerBase Use a Weaker Base (e.g., NaOH, Alkoxides) Stabilized->WeakerBase solvent_effect_pathway Ylide Non-stabilized Ylide + Aldehyde NonPolar Non-polar Solvent (e.g., Toluene) Ylide->NonPolar Polar Polar Solvent (e.g., H₂O) Ylide->Polar Z_Alkene Z-Alkene (Major Product) NonPolar->Z_Alkene E_Alkene E-Alkene (Major Product) Polar->E_Alkene

References

Dealing with the hygroscopic nature of Trimethylsulfoxonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trimethylsulfoxonium Chloride (TMSC)

This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and troubleshooting issues related to the hygroscopic nature of this compound (TMSC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (TMSC), with the chemical formula C₃H₉ClOS, is a sulfoxonium salt widely used in organic synthesis.[1][2] It is a key reagent for preparing sulfur ylides, which are crucial for reactions like the Corey-Chaykovsky epoxidation.[3][4] TMSC is described as a stable crystalline powder under dry conditions but is pronouncedly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][5][6] This moisture absorption can lead to deliquescence (the solid dissolving in the absorbed water), which compromises the reagent's physical state and chemical integrity, potentially affecting reaction yields and reproducibility.[5]

Q2: My this compound appears clumpy and sticky, not a fine powder. What happened?

This change in physical appearance is a classic sign of moisture absorption.[5] Due to its hygroscopic nature, TMSC will readily take up water from the air if not stored under strictly anhydrous conditions.[5][6] The clumping and stickiness indicate the beginning of deliquescence, which can negatively impact its performance in reactions.

Q3: How does absorbed moisture affect reactions where TMSC is used, such as the Corey-Chaykovsky reaction?

The Corey-Chaykovsky reaction involves the generation of a sulfur ylide (dimethylsulfoxonium methylide) by treating TMSC with a strong base, like sodium hydride.[4] Water can interfere in several ways:

  • Base Quenching: The strong base will react preferentially with water instead of deprotonating the TMSC, thus preventing the formation of the required ylide.

  • Reduced Yields: Inefficient ylide formation will lead to lower yields of the desired epoxide or cyclopropane (B1198618) product.

  • Side Reactions: The presence of water can promote other unwanted side reactions.

Q4: What are the proper storage and handling procedures to prevent moisture contamination?

To maintain the integrity of TMSC, strict adherence to proper storage and handling protocols is critical.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7] It is highly recommended to store the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel) to minimize exposure to atmospheric moisture.[8] Storage temperatures between 10°C and 25°C are often recommended.[9]

  • Handling: Whenever possible, handle TMSC under an inert atmosphere, such as in a glove box or using a Schlenk line with nitrogen or argon gas.[8] Avoid handling in humid environments. Use dry glassware and equipment. After dispensing, ensure the container is securely sealed immediately.[7]

Q5: Can I still use TMSC that has been exposed to moisture?

Using TMSC that has been visibly compromised by moisture is not recommended as it will lead to unreliable and poorly reproducible results. For best results, the reagent should be dried before use.

Q6: Is there a way to dry this compound that has absorbed water?

Yes. If TMSC has been exposed to moisture, it can be dried. A common laboratory practice for removing water from solids is to dry them under high vacuum for several hours.[10] For purification, recrystallization from a dry solvent like ethanol (B145695) or acetonitrile (B52724) can also be employed.[5]

Data Summary

The following table summarizes the key properties and stability information for this compound.

PropertyDataReference
Chemical Formula C₃H₉OS•Cl[9]
Molecular Weight 128.62 g/mol [9]
Appearance White to off-white solid/powder.[2][7]
Melting Point 226-229 °C (lit.)[2]
Stability Stable under dry conditions.[11] Decomposes at temperatures around 100 °C.[5][8]
Key Instability Highly hygroscopic; readily absorbs atmospheric moisture.[5][6]
Incompatible Materials Strong oxidizing agents.[6][11]
Recommended Storage Keep containers tightly closed in a dry, cool (10°C - 25°C), and well-ventilated place. Protect from moisture.[6][9]

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing TMSC

This protocol outlines the steps for safely handling TMSC to prevent moisture contamination.

  • Preparation: Place the sealed TMSC container, along with all necessary spatulas, weigh boats, and glassware, into the antechamber of a glove box. Ensure all glassware is oven-dried and cooled under vacuum before transfer.

  • Inert Atmosphere Transfer: Evacuate and refill the antechamber with an inert gas (e.g., Argon or Nitrogen) for at least three cycles before transferring the items into the main glove box chamber.

  • Equilibration: Allow the TMSC container to equilibrate to the glove box atmosphere temperature for 15-20 minutes to prevent condensation upon opening.

  • Dispensing: Open the TMSC container inside the glove box. Quickly weigh the desired amount of the free-flowing powder into a tared container or directly into the reaction vessel.

  • Sealing: Immediately and tightly seal the main TMSC container. It is good practice to further seal the container with paraffin (B1166041) film as an extra precaution before removing it from the glove box.

  • Reaction Setup: Proceed with the reaction setup within the glove box or use standard Schlenk techniques if the reaction vessel needs to be moved to a fume hood.

Protocol 2: Drying Moisture-Contaminated TMSC

This protocol is for drying TMSC that shows signs of clumping due to moisture exposure.

  • Sample Preparation: Transfer the clumpy TMSC solid into a clean, dry round-bottom flask or Schlenk flask.

  • Connect to High Vacuum: Securely attach the flask to a high-vacuum line (high-vac), preferably with a cold trap in place between the flask and the pump.

  • Apply Vacuum: Slowly and carefully open the flask to the vacuum. Be aware of potential bumping if a significant amount of water has been absorbed.

  • Drying: Leave the solid under high vacuum (e.g., <1 mmHg) for at least 12 hours at room temperature.[10] Gentle heating (e.g., 40-50 °C) with a water bath can accelerate the process, but care must be taken as TMSC decomposes at higher temperatures (around 100 °C).[5]

  • Check for Dryness: The solid should return to a fine, free-flowing powder.

  • Storage: Once dry, break the vacuum by backfilling the flask with an inert gas. Immediately transfer the dried TMSC into a new, dry, airtight container and store it in a desiccator.

Visual Guides

G start Receive TMSC Reagent check Inspect Container Seal Is it intact? start->check store Store in Desiccator (Inert Atmosphere) check->store  Yes quarantine Quarantine & Document Issue Contact Supplier check->quarantine  No handle Handle in Glove Box or under Inert Gas store->handle weigh Weigh Required Amount handle->weigh seal Immediately Reseal Main Container Tightly weigh->seal reaction Use in Reaction weigh->reaction seal->store Return to Storage

Caption: Workflow for proper handling of hygroscopic TMSC.

G start Observe TMSC Reagent Physical State is_powder Is it a free-flowing white powder? start->is_powder good_to_use Proceed with Experiment (Use Inert Atmosphere) is_powder->good_to_use  Yes is_clumpy Is it clumpy, sticky, or deliquescent? is_powder->is_clumpy  No is_clumpy->good_to_use  No (Minor Clumps, Use with Caution) dry_reagent Follow Drying Protocol (High Vacuum) is_clumpy->dry_reagent  Yes check_again Re-evaluate Physical State dry_reagent->check_again check_again->is_powder discard Consider Purification or Disposal check_again->discard Still not a fine powder

Caption: Troubleshooting guide for compromised TMSC.

G cluster_reactants Reactants cluster_interference Moisture Interference TMSC TMSC ((CH₃)₃S=O)⁺Cl⁻ Base Strong Base (e.g., NaH) Ylide Sulfur Ylide (Active Reagent) TMSC->Ylide + Base Base->Ylide QuenchedBase Quenched Base (e.g., NaOH) Base->QuenchedBase Undesired Reaction Carbonyl Aldehyde/Ketone Product Epoxide Carbonyl->Product Ylide->Product + Carbonyl Water H₂O (Moisture) Water->QuenchedBase

Caption: Effect of moisture on the Corey-Chaykovsky reaction.

References

Technical Support Center: Purification of Products from Trimethylsulfoxonium Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving trimethylsulfoxonium (B8643921) chloride. The primary focus is on the Corey-Chaykovsky reaction, a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of products from Corey-Chaykovsky reactions.

Problem 1: Difficulty removing the reaction solvent, dimethyl sulfoxide (B87167) (DMSO).

Cause: DMSO is a high-boiling point (189 °C), highly polar aprotic solvent that is miscible with water and many organic solvents.[1][2] These properties make its removal by simple evaporation challenging.

Solution:

  • Aqueous Extraction: This is the most common and effective method.

    • For non-polar to moderately polar products: Dilute the reaction mixture with a large volume of water and extract the product with a non-polar organic solvent such as ethyl acetate (B1210297), diethyl ether, or hexanes.[3][4] It is crucial to wash the organic layer multiple times with water or brine to ensure complete removal of DMSO. A general guideline is to use at least 5-10 volumes of water for every volume of DMSO.[3]

    • For polar, water-soluble products: This situation is more challenging. If the product is not stable to heat, repeated co-evaporation with a volatile solvent like chloroform (B151607) or methanol (B129727) on a rotary evaporator can be attempted.[1] Alternatively, lyophilization (freeze-drying) can be an effective, albeit slower, method to remove both water and DMSO.[5] Passing the crude product through a reversed-phase column chromatography column, eluting first with water to remove DMSO, and then with an organic solvent to elute the product, is another viable option.[1]

  • Azeotropic Distillation: For products that are not thermally sensitive, azeotropic distillation with a solvent like toluene (B28343) or heptane (B126788) can be used to remove residual DMSO.

Problem 2: The presence of dimethyl sulfide (B99878) (DMS) as a byproduct.

Cause: The Corey-Chaykovsky reaction generates dimethyl sulfide (DMS) as a stoichiometric byproduct from the sulfur ylide.[6][7] DMS is a volatile and odorous compound.

Solution:

  • Evaporation: DMS has a low boiling point (37 °C) and can often be removed along with the extraction solvent during rotary evaporation.

  • Aqueous Workup: DMS has limited solubility in water and will primarily partition into the organic layer during extraction. Subsequent evaporation of the organic solvent will remove the DMS.

  • Oxidation: If trace amounts of DMS are difficult to remove and interfere with subsequent steps, a mild oxidation (e.g., with a very dilute solution of hydrogen peroxide) can convert it to the less volatile and more water-soluble DMSO, which can then be removed by aqueous extraction. This approach should be used with caution to avoid oxidation of the desired product.

Problem 3: Low or no yield of the desired epoxide, aziridine, or cyclopropane (B1198618).

Cause: Several factors can contribute to low yields, including incomplete reaction, side reactions, or product decomposition.

Solution:

  • Incomplete Reaction:

    • Base Strength: Ensure a sufficiently strong base is used to deprotonate the trimethylsulfoxonium salt and generate the ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi).[7][8]

    • Reaction Time and Temperature: The reaction time and temperature can be substrate-dependent. Monitor the reaction by thin-layer chromatography (TLC) to determine the point of completion. Some reactions may require longer times or gentle heating.

  • Side Reactions:

    • Aldol Condensation: Aldehydes, particularly aliphatic ones, can undergo self-condensation under basic conditions.[5] Adding the base slowly at a low temperature can help minimize this side reaction.

    • Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base.[5]

    • 1,2- vs. 1,4-Addition to Enones: For α,β-unsaturated carbonyl compounds, the choice of sulfur ylide is critical. Dimethylsulfoxonium methylide (from trimethylsulfoxonium salts) typically favors 1,4-addition to give cyclopropanes, while dimethylsulfonium methylide (from trimethylsulfonium (B1222738) salts) favors 1,2-addition to yield epoxides.[9]

  • Product Decomposition: Epoxides and aziridines can be sensitive to acidic conditions. Ensure that the workup and purification steps are performed under neutral or slightly basic conditions. Avoid using acidic chromatography media if the product is acid-labile.

Problem 4: Difficulty in purifying polar products by column chromatography.

Cause: Highly polar products may have low mobility on silica (B1680970) gel, leading to broad peaks and poor separation. Residual DMSO in the crude product can also interfere with chromatography.

Solution:

  • Thorough DMSO Removal: Ensure that all DMSO has been removed before attempting column chromatography, as it is a very polar solvent and will interfere with the separation.

  • Choice of Stationary Phase:

    • Reversed-Phase Silica: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) may provide better separation.

    • Alumina (B75360): Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Solvent System Optimization: A more polar eluent system may be required. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (B128534) to the eluent can improve the peak shape and recovery of polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in a Corey-Chaykovsky reaction using trimethylsulfoxonium chloride?

A1: The primary byproducts are dimethyl sulfoxide (DMSO), which is generated from the ylide, and the salt formed from the base and the chloride counterion (e.g., NaCl if sodium hydride is used).[6][7] If a trimethylsulfonium salt is used, the byproduct will be dimethyl sulfide (DMS).

Q2: How can I effectively remove DMSO from my reaction mixture?

A2: The most common method is to perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product with an organic solvent. Washing the organic layer multiple times with water or brine is crucial for complete DMSO removal.[3] For very polar products, other techniques like lyophilization or reversed-phase chromatography may be necessary.[1][5]

Q3: My product is an epoxide. What precautions should I take during purification?

A3: Epoxides can be sensitive to acidic conditions, which can lead to ring-opening. During workup, it is advisable to use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). When performing column chromatography, using a neutral stationary phase like deactivated silica gel or alumina can prevent product decomposition.

Q4: I am trying to synthesize a cyclopropane from an enone, but I am getting the epoxide instead. What is going wrong?

A4: You are likely using the wrong type of sulfur ylide. For the cyclopropanation of α,β-unsaturated carbonyls, you should use a sulfoxonium ylide, which is generated from a trimethylsulfoxonium salt (like the chloride or iodide).[9] This ylide preferentially undergoes 1,4-conjugate addition, leading to the cyclopropane. Sulfonium ylides, generated from trimethylsulfonium salts, tend to add 1,2 to the carbonyl group, resulting in epoxide formation.[9]

Q5: Can I use trimethylsulfoxonium bromide or iodide instead of the chloride salt?

A5: Yes, the bromide and iodide salts are also commonly used to generate the dimethylsulfoxonium methylide.[7] The choice of counterion generally does not significantly affect the outcome of the reaction, although the solubility of the salts in the reaction solvent may vary slightly.

Data Presentation

Table 1: Typical Yields for the Corey-Chaykovsky Reaction with Various Substrates

Substrate TypeSubstrate ExampleProduct TypeReagentBaseSolventYield (%)Reference
Aromatic KetoneBenzophenoneEpoxideTrimethylsulfonium IodideKOHt-Butanol97[5]
Aromatic AldehydeBenzaldehydeEpoxideTrimethylsulfonium IodideKOHt-ButanolModerate[5]
Aliphatic KetoneCyclohexanone (B45756)EpoxideTrimethylsulfonium IodideKOtBuDMSO88[6]
α,β-Unsaturated KetoneCyclohex-2-enoneCyclopropaneTrimethylsulfoxonium IodideKOH(bmim)PF₆90-95[10]
ImineN-BenzylideneanilineAziridineTrimethylsulfonium BromideKOtBuDMSOGood[11]
AldehydeVariousEpoxideTrimethylsulfoxonium IodideKOH(bmim)PF₆77-91[10]
KetimineSaccharin-derivedAziridineSulfur YlideBase-Excellent[3]
IsatinIsatinSpirocyclopropyl oxindoleSulfur Ylide---[7]
AldehydeAldehydeEpoxideMe₃SI/NaHNaHDMSO/THF92[8]
KetoneKetoneEpoxideNaH, DMSO, trimethylsulfoxide iodideNaHDMSO45[8]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Methodology: Epoxidation of Cyclohexanone

This protocol is a representative example of a Corey-Chaykovsky epoxidation reaction.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes under a stream of nitrogen. Add anhydrous DMSO to the flask. Stir the suspension at room temperature for 15-20 minutes, or until hydrogen evolution ceases. To this solution, add this compound (1.1 eq) in one portion. Stir the resulting mixture at room temperature for 10 minutes.

  • Reaction with Ketone: Cool the ylide solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous DMSO dropwise to the reaction mixture over 10-15 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The product epoxide should have a higher Rf value than the starting ketone.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker containing ice-cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x volume of the organic layer) and brine (1 x volume of the organic layer) to remove the DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ylide_Formation Ylide Formation (this compound + Base in DMSO) Reaction Reaction with Carbonyl (Aldehyde, Ketone, or Enone) Ylide_Formation->Reaction Add Substrate Quench Quench with Water Reaction->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Water/Brine (Remove DMSO) Extraction->Wash Drying Dry Organic Layer Wash->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: General experimental workflow for Corey-Chaykovsky reactions.

troubleshooting_guide Start Problem with Purification Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product No Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Low_Yield->Side_Reactions No Residual_DMSO Residual DMSO Impure_Product->Residual_DMSO Yes Other_Byproducts Other Byproducts Impure_Product->Other_Byproducts No Check Base/Time/Temp Check Base/Time/Temp Incomplete_Reaction->Check Base/Time/Temp Product_Decomposition Product Decomposition Side_Reactions->Product_Decomposition No Optimize Conditions\n(e.g., temp, addition rate) Optimize Conditions (e.g., temp, addition rate) Side_Reactions->Optimize Conditions\n(e.g., temp, addition rate) Use Neutral/Basic Purification Use Neutral/Basic Purification Product_Decomposition->Use Neutral/Basic Purification Improve Aqueous Wash Improve Aqueous Wash Residual_DMSO->Improve Aqueous Wash Optimize Chromatography Optimize Chromatography Other_Byproducts->Optimize Chromatography

Caption: Troubleshooting decision tree for purification issues.

References

Preventing decomposition of Trimethylsulfoxonium chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Trimethylsulfoxonium Chloride during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary factors leading to the decomposition of this compound are exposure to moisture and elevated temperatures. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2] Additionally, it is thermally unstable and can decompose at temperatures around 100°C.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[3][4] The container should be tightly sealed to prevent moisture ingress. For enhanced protection, especially for long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Q3: What are the visible signs of this compound decomposition?

A3: Visual signs of decomposition can include a change in the physical appearance of the white powder, such as clumping, deliquescence (becoming liquid by absorbing moisture), or discoloration. A faint odor of dimethyl sulfide (B99878) (a garlic-like smell) may also be noticeable upon opening the container, indicating thermal decomposition has occurred.

Q4: What are the decomposition products of this compound?

A4: The primary decomposition products of this compound are dimethyl sulfide and methyl chloride.[1]

Q5: Is this compound compatible with other common laboratory chemicals?

A5: this compound is incompatible with strong oxidizing agents.[3][4] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Clumping or caking of the powder Absorption of moisture due to improper storage or handling in a humid environment.1. Immediately transfer the reagent to a desiccator to remove excess moisture. 2. For future use, handle the reagent in a glove box or a controlled low-humidity environment. 3. Ensure the container is always tightly sealed after use.
Noticeable garlic-like odor Thermal decomposition leading to the formation of dimethyl sulfide.1. Check the storage temperature to ensure it is within the recommended range (cool place, typically 2-8°C). 2. Avoid storing near heat sources. 3. If decomposition is suspected, verify the purity of the reagent before use (see Experimental Protocols).
Inconsistent experimental results Partial decomposition of the reagent, leading to lower molarity or the presence of interfering byproducts.1. Assess the purity of the this compound using the analytical methods described below. 2. If the purity is compromised, it is recommended to use a fresh batch of the reagent.
Discoloration of the material Potential contamination or reaction with impurities.1. Review handling procedures to rule out sources of contamination. 2. Check for incompatibility with the storage container material. 3. If contamination is suspected, the reagent should be discarded.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is used to quantify the amount of water absorbed by this compound.

Methodology:

  • Instrument: Use a coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Due to the hygroscopic nature of the sample, all manipulations should be performed in a dry environment (e.g., a glove box or under a stream of dry nitrogen).

  • Procedure:

    • Accurately weigh a suitable amount of this compound.

    • Quickly transfer the sample to the titration vessel.

    • Titrate with the Karl Fischer reagent according to the instrument's operating instructions.[6][7][8]

    • The instrument will automatically determine the water content.

  • Acceptance Criteria: The water content should be below a pre-determined specification (e.g., <0.5%) for the reagent to be considered suitable for use in moisture-sensitive reactions.

Protocol 2: Purity Assessment and Decomposition Detection by ¹H NMR Spectroscopy

This method is used to assess the purity of this compound and to detect the presence of its decomposition product, dimethyl sulfide.

Methodology:

  • Solvent: Use a deuterated solvent in which the compound is soluble and that does not have overlapping signals with the analyte, such as Deuterium Oxide (D₂O) or DMSO-d₆. Note that the hygroscopic nature of DMSO-d₆ can lead to a significant water peak in the spectrum.[9]

  • Sample Preparation: Prepare a solution of known concentration.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The ¹H NMR spectrum of pure this compound should show a singlet for the three equivalent methyl groups.

    • The presence of a singlet at a different chemical shift corresponding to dimethyl sulfide indicates decomposition.

    • Integration of the peaks can be used to quantify the level of impurity.

Protocol 3: Detection of Volatile Decomposition Products by Gas Chromatography (GC)

This method is used to detect the volatile decomposition products, dimethyl sulfide and methyl chloride.

Methodology:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a flame photometric detector (FPD) for sulfur-selective detection.[10][11]

  • Sample Preparation:

    • Headspace Analysis: Place a weighed amount of the solid this compound in a sealed headspace vial. Heat the vial at a controlled temperature below the decomposition point (e.g., 40-60°C) for a set period to allow any volatile decomposition products to partition into the headspace.

    • Direct Injection (of a solution): If the compound is dissolved in a volatile solvent for a reaction, an aliquot of the reaction mixture can be injected directly.

  • GC Conditions:

    • Column: A suitable column for separating volatile sulfur compounds, such as a GasPro or a column with a non-polar stationary phase.[10]

    • Temperature Program: An appropriate temperature program to separate dimethyl sulfide and methyl chloride from the solvent and other potential volatiles.

    • Injector and Detector Temperatures: Set to ensure efficient volatilization and detection.

  • Data Analysis: The presence of peaks corresponding to the retention times of authentic standards of dimethyl sulfide and methyl chloride confirms their presence. Peak areas can be used for semi-quantitative or quantitative analysis with proper calibration.[10][11]

Visualizations

decomposition_pathway TMSOCl This compound ((CH₃)₃SO⁺Cl⁻) Decomposition Decomposition TMSOCl->Decomposition Heat Heat (>100°C) Heat->Decomposition Moisture Moisture (H₂O) Moisture->Decomposition accelerates DMS Dimethyl Sulfide ((CH₃)₂S) Decomposition->DMS MeCl Methyl Chloride (CH₃Cl) Decomposition->MeCl

Caption: Decomposition pathway of this compound.

storage_troubleshooting cluster_observed Observed Issue cluster_cause Potential Cause cluster_action Recommended Action Clumping Clumping/Caking Moisture_Absorption Moisture Absorption Clumping->Moisture_Absorption Odor Garlic-like Odor Thermal_Decomposition Thermal Decomposition Odor->Thermal_Decomposition Inconsistent_Results Inconsistent Results Reduced_Purity Reduced Purity Inconsistent_Results->Reduced_Purity Store_Dry Store in Dry Conditions (Desiccator/Glove Box) Moisture_Absorption->Store_Dry Check_Temp Check Storage Temperature Thermal_Decomposition->Check_Temp Verify_Purity Verify Purity (NMR/GC) Reduced_Purity->Verify_Purity Use_Fresh Use Fresh Reagent Verify_Purity->Use_Fresh

Caption: Troubleshooting flowchart for this compound storage issues.

References

Managing byproducts in reactions with Trimethylsulfoxonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium chloride. The focus is on effectively managing and removing reaction byproducts to ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in reactions involving this compound?

The most significant byproduct is dimethyl sulfoxide (B87167) (DMSO) . When this compound is deprotonated by a base (like sodium hydride) to form the reactive ylide (dimethylsulfoxonium methylide), this ylide reacts with substrates such as aldehydes or ketones.[1][2][3][4] In the course of the reaction, which is often the Corey-Chaykovsky reaction, the ylide transfers a methylene (B1212753) group to the substrate to form an epoxide, and DMSO is released as a byproduct.[1][2] Additionally, the reaction is frequently carried out in DMSO as a solvent, compounding its presence in the final mixture.[5] Under certain conditions, such as heating or in the presence of a base, this compound can also decompose into dimethyl sulfide (B99878) and methyl chloride.[6][7][8]

Q2: Why is DMSO challenging to remove from a reaction mixture?

DMSO presents several challenges for purification due to its physical properties:

  • High Boiling Point: With a boiling point of 189 °C (372 °F), DMSO is not easily removed by standard rotary evaporation at low temperatures.[9]

  • High Polarity & Water Miscibility: DMSO is a highly polar, aprotic solvent that is miscible with water and many organic solvents.[9] This property makes it difficult to separate from polar products during an aqueous workup, as it can partition into both the aqueous and organic layers.

  • Hygroscopic Nature: DMSO readily absorbs moisture from the air, which can introduce water into the reaction mixture.

Q3: What are the most common methods for removing DMSO?

The primary strategies for removing DMSO are based on the properties of the desired product. The most common methods include:

  • Aqueous Workup (Liquid-Liquid Extraction): This is the preferred method for non-polar to moderately polar compounds. It involves diluting the reaction mixture with a large volume of water and extracting the product with a non-polar organic solvent.[10][11]

  • Column Chromatography: Effective for separating compounds based on polarity. It can be used when a workup is not feasible, especially for polar products.[10]

  • High-Vacuum Distillation: Suitable for thermally stable, low-boiling point products. The high boiling point of DMSO allows it to remain while the product is distilled.

  • Lyophilization (Freeze-Drying): A gentle method for removing DMSO and water from sensitive or highly polar, water-soluble products.[9][12]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Persistent DMSO contamination in a non-polar/moderately polar product after aqueous workup. 1. Insufficient volume of water used for washing. 2. The chosen organic solvent is too polar and retains DMSO. 3. Emulsion formation during extraction.1. Increase Wash Volume: Wash the organic layer repeatedly with large volumes of water or brine. A general guideline is to use 5-10 volumes of water for every volume of DMSO.[11] 2. Use a Less Polar Solvent: Switch to a less polar extraction solvent like diethyl ether, hexane, or toluene (B28343), which have lower miscibility with DMSO.[12] 3. Specialized Aqueous Wash: Use a 5% LiCl aqueous solution for washing, which can improve the partitioning of DMSO into the aqueous layer.[11]
The desired product is polar and water-soluble, making aqueous workup impossible. The product has high polarity and would be lost to the aqueous phase during extraction.1. Direct Column Chromatography: Load the crude reaction mixture directly onto a silica (B1680970) gel column. Elute with a solvent gradient, starting with a non-polar solvent to wash out less polar impurities first, followed by a gradient to elute the DMSO, and finally your polar product.[10] 2. Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography can be effective. Elute first with water to remove the DMSO, then with a more organic solvent (like methanol (B129727) or acetonitrile) to recover the product. 3. Lyophilization: If the product is stable, dissolve the crude mixture in a minimal amount of water and freeze-dry it. Adding some water can help in the complete removal of DMSO.[9]
The product is thermally sensitive, and residual DMSO remains after rotary evaporation. The high boiling point of DMSO requires high temperatures for removal, which can decompose the product.1. Azeotropic Distillation: Add a low-boiling solvent like heptane (B126788) or toluene and co-distill under reduced pressure. This can help remove DMSO at a lower temperature.[10] 2. Freeze-Drying (Lyophilization): This is the gentlest method. Dissolve the sample in a suitable solvent that can be lyophilized (like water or 1,4-dioxane) to remove the DMSO.[9][12]
The reaction yields a complex mixture with multiple byproducts in addition to DMSO. This may indicate the decomposition of the this compound reagent or side reactions with the substrate.1. Optimize Reaction Conditions: Ensure the reaction temperature is controlled and that the base is added slowly to minimize reagent decomposition. 2. Purify by Chromatography: Column chromatography is the most robust method for separating the desired product from multiple impurities.

Data Presentation

Table 1: Physical Properties of DMSO and Common Solvents

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Water Solubility
Dimethyl Sulfoxide (DMSO) 1891.1047.2Miscible
Diethyl Ether34.60.714.36.9 g/100 mL
Ethyl Acetate (B1210297)77.10.906.08.3 g/100 mL
Dichloromethane (DCM)39.61.339.11.3 g/100 mL
Toluene110.60.872.40.05 g/100 mL
Hexane680.661.90.001 g/100 mL
Water1001.0080.1-

Table 2: Comparison of DMSO Removal Techniques

TechniqueBest ForAdvantagesDisadvantages
Aqueous Workup Non-polar to moderately polar, water-insoluble products.Fast, scalable, and cost-effective for suitable products.Ineffective for polar, water-soluble products; can lead to emulsions.
Column Chromatography All product polarities; complex mixtures.Highly effective for purification; separates multiple components.Time-consuming, requires significant solvent volumes, potential for product loss on the column.
High-Vacuum Distillation Thermally stable, volatile products.Can be effective for large scales if the product is stable.Requires specialized equipment; risk of product decomposition at high temperatures.
Lyophilization Thermally sensitive, polar, water-soluble products.Very gentle; effectively removes water and DMSO.Slow, requires specialized equipment (freeze-dryer), not suitable for all solvents.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for DMSO Removal

This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

Materials:

  • Crude reaction mixture in DMSO.

  • Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether).

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • Dilution: Transfer the crude reaction mixture into a separatory funnel. Dilute the mixture with the chosen organic extraction solvent (e.g., 3 volumes of ethyl acetate relative to the initial reaction volume).

  • Initial Water Wash: Add a large volume of deionized water (at least 5-10 times the volume of DMSO used in the reaction).[11]

  • Extraction: Gently invert the separatory funnel several times to mix the layers, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the water wash (Step 2-4) at least 3-5 more times. This repeated washing is critical for efficiently removing the highly water-soluble DMSO.

  • Brine Wash: After the final water wash, wash the organic layer once with brine. This helps to break up any emulsions and remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product, now free of DMSO.

Visualizations

Corey_Chaykovsky_Reaction reagents This compound + Base (e.g., NaH) ylide Dimethylsulfoxonium Methylide (Ylide) reagents->ylide Deprotonation intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack substrate Aldehyde or Ketone (R-CO-R') substrate->intermediate product Epoxide intermediate->product Ring Closure byproduct DMSO (Byproduct) intermediate->byproduct Elimination

Caption: Corey-Chaykovsky reaction showing byproduct formation.

DMSO_Removal_Workflow start Crude Reaction Mixture (Product + DMSO) q1 Is the product water-soluble? start->q1 workup Perform Aqueous Workup (Wash with H₂O/Brine) q1->workup No q2 Is the product thermally stable? q1->q2 Yes end Pure Product workup->end distill High-Vacuum Distillation q2->distill Yes chromatography Column Chromatography (Normal or Reversed-Phase) q2->chromatography No lyo Lyophilization (Freeze-Drying) q2->lyo No, and very sensitive distill->end chromatography->end lyo->end

References

Technical Support Center: Enhancing Stereoselectivity in Corey-Chaykovsky Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stereoselectivity of their Corey-Chaykovsky reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Corey-Chaykovsky reaction is resulting in a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?

A1: Low diastereoselectivity is a frequent issue and can often be addressed by systematically evaluating the reaction parameters. Key factors influencing diastereoselectivity include the nature of the sulfur ylide, the solvent, the reaction temperature, and the substrate itself.

  • Sulfur Ylide Choice: The two primary types of ylides used, dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's reagent), can exhibit different selectivities.[1][2] For α,β-unsaturated carbonyls, sulfoxonium ylides often favor 1,4-addition leading to cyclopropanes, while sulfonium (B1226848) ylides tend to undergo 1,2-addition to form epoxides.[3][4] The steric bulk of the ylide also plays a crucial role; substituted ylides generally lead to the formation of trans-epoxides.[4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A non-coordinating solvent may favor a more closed transition state, enhancing stereoselectivity. It is advisable to screen a range of solvents. For instance, in the aza-Corey-Chaykovsky reaction of N-tert-butanesulfinyl ketimino esters, acetonitrile (B52724) was found to give superior diastereoselectivity compared to toluene, CH2Cl2, or THF.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. Reactions are typically run at low temperatures, and this should be the first parameter to optimize if you are experiencing poor selectivity.[4]

  • Substrate Control: The inherent chirality of the substrate can direct the approach of the ylide. Chiral auxiliaries, such as N-tert-butanesulfinyl groups on imines, have been used to achieve high levels of diastereoselectivity.[6]

Q2: I am attempting an enantioselective Corey-Chaykovsky reaction, but the enantiomeric excess (e.e.) is poor. What strategies can I employ to improve enantioselectivity?

A2: Achieving high enantioselectivity in Corey-Chaykovsky reactions typically requires the use of a chiral reagent or catalyst to create a chiral environment around the reacting species.[3]

  • Chiral Sulfides: The most common and successful approach is the use of a stoichiometric amount of a chiral sulfide (B99878).[3][7] The chiral sulfide is converted into a chiral sulfonium ylide in situ, which then transfers its chirality to the product. A variety of C2-symmetric and camphor-derived chiral sulfides have been developed and shown to be effective.

  • Catalytic Systems: While less common, catalytic asymmetric versions of the Corey-Chaykovsky reaction have been developed. These often involve a chiral ligand in conjunction with a metal salt to catalytically generate the chiral ylide. For example, a heterobimetallic La-Li3-BINOL complex has been used for the catalytic asymmetric epoxidation of ketones.[8][9]

  • Reaction Conditions: As with diastereoselectivity, optimizing reaction parameters is crucial. This includes the choice of base, solvent, and temperature. The combination of these factors can have a synergistic effect on the enantioselectivity. Additives, such as phosphine (B1218219) oxides, have also been shown to improve enantioselectivity in certain catalytic systems.[8]

Q3: My reaction is not proceeding to completion, or I am observing significant side products. What could be the issue?

A3: Incomplete conversion or the formation of side products can often be traced back to the generation and stability of the sulfur ylide, or to the reaction conditions.

  • Ylide Generation: Sulfur ylides are generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[5] Incomplete deprotonation due to a weak base or impurities can lead to low yields. Ensure the base (e.g., NaH, n-BuLi, KOtBu) is fresh and of high purity, and that the sulfonium salt is dry.

  • Ylide Stability: Sulfonium ylides are generally less stable than sulfoxonium ylides and often need to be generated and used at low temperatures.[4] If the reaction temperature is too high, the ylide may decompose before it can react with the substrate.

  • Reaction Concentration: In some cases, the reaction concentration can be critical. Reactions that are too concentrated may lead to decomposition of the reactants.[10]

  • Byproducts: The primary byproduct of the reaction is dimethyl sulfide or dimethyl sulfoxide (B87167) (DMSO).[11] If you are observing other byproducts, consider the possibility of competing reaction pathways, such as the Sommelet-Hauser rearrangement, especially with benzylic sulfonium salts.

Quantitative Data on Stereoselectivity

The following tables summarize quantitative data on the stereoselectivity of Corey-Chaykovsky reactions under various conditions.

Table 1: Effect of Chiral Sulfide on Enantioselective Epoxidation of Aldehydes

EntryAldehyde SubstrateChiral SulfideBaseSolventTemp (°C)Yield (%)d.r. (trans:cis)e.e. (%) (trans)
1BenzaldehydeCamphor-derivedKOtBuTHF-7895>99:194
22-NaphthaldehydeCamphor-derivedKOtBuTHF-7892>99:196
3CinnamaldehydeCamphor-derivedKOtBuTHF-7885>99:192
4CyclohexanecarboxaldehydeCamphor-derivedKOtBuTHF-7889>99:188

Data adapted from publications by Aggarwal et al.

Table 2: Catalytic Asymmetric Epoxidation of Ketones with a La-Li3-BINOL Complex

EntryKetone SubstrateCatalyst Loading (mol%)AdditiveYield (%)e.e. (%)
1Acetophenone5Ph3P=O9592
22-Acetylnaphthalene5Ph3P=O>9997
32-Acetylthiophene5Ph3P=O9891
4Propiophenone5Ph3P=O9388

Data derived from Shibasaki et al.[8][9]

Table 3: Diastereoselective Aza-Corey-Chaykovsky Reaction of N-tert-Butanesulfinyl Ketimino Esters

EntryR Group of Ketimino EsterSolventYield (%)d.r.
1PhenylCH3CN85>97:3
22-ThienylCH3CN82>97:3
3CyclohexylCH3CN75>97:3
4IsopropylCH3CN78>97:3

Data from Marsini et al.[6]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters

This protocol is adapted from the work of Marsini and colleagues.[6]

  • Ylide Preparation: To a suspension of trimethylsulfoxonium (B8643921) iodide (1.5 equiv.) in anhydrous acetonitrile (0.3 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) portionwise.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Aziridination: Cool the ylide suspension to 0 °C.

  • Add a solution of the N-tert-butanesulfinyl ketimino ester (1.0 equiv.) in anhydrous acetonitrile (0.5 M) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aziridine.

Protocol 2: Catalytic Asymmetric Epoxidation of Ketones

This protocol is based on the methodology developed by Shibasaki and coworkers.[8][9]

  • Catalyst Preparation: In a glovebox, to a solution of (R)-BINOL (0.06 mmol) in anhydrous THF (1.0 mL), add LiOtBu (0.15 mmol) at room temperature. Stir the mixture for 30 minutes.

  • Add La(OiPr)3 (0.05 mmol) and stir for another 2 hours to form the La-Li3-BINOL (LLB) catalyst solution.

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 mmol) and triphenylphosphine (B44618) oxide (0.05 mmol).

  • Add the prepared LLB catalyst solution (1.0 mL, 0.05 mmol) to the flask.

  • Add a solution of the ketone (1.0 mmol) in anhydrous THF (1.0 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the enantiomerically enriched epoxide.

Visualizations

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_reaction Corey-Chaykovsky Reaction cluster_workup Workup & Purification sulfonium_salt Sulfonium/Sulfoxonium Salt ylide Sulfur Ylide Solution sulfonium_salt->ylide base Strong Base (e.g., NaH) base->ylide solvent_ylide Anhydrous Solvent solvent_ylide->ylide reaction_mixture Reaction at Controlled Temp. ylide->reaction_mixture substrate Carbonyl/Imine Substrate substrate->reaction_mixture chiral_catalyst Chiral Catalyst/Sulfide (Optional) chiral_catalyst->reaction_mixture quench Quench reaction_mixture->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Stereo-enriched Product purification->product troubleshooting_logic start Poor Stereoselectivity Observed q_type Diastereoselectivity or Enantioselectivity Issue? start->q_type d_check_temp Lower Reaction Temperature q_type->d_check_temp Diastereo e_check_chiral_source Introduce/Change Chiral Sulfide or Catalyst q_type->e_check_chiral_source Enantio d_check_solvent Screen Solvents d_check_temp->d_check_solvent d_check_ylide Modify Ylide Structure d_check_solvent->d_check_ylide e_check_conditions Optimize Base, Solvent, Additives e_check_chiral_source->e_check_conditions e_check_purity Ensure Reagent Purity e_check_conditions->e_check_purity

References

Navigating Trimethylsulfoxonium Chloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving trimethylsulfoxonium (B8643921) chloride. The purity of this crucial reagent is paramount to achieving desired reaction outcomes, and this guide offers insights into identifying and mitigating issues arising from impurities.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments, offering potential causes and actionable solutions.

1. Low or No Product Yield in Corey-Chaykovsky Epoxidation/Cyclopropanation

Potential Cause Troubleshooting Steps
Degraded Trimethylsulfoxonium Chloride The reagent is hygroscopic and can absorb atmospheric moisture, leading to hydrolysis and reduced activity. Ensure the reagent has been stored in a tightly sealed container in a desiccator. It is advisable to use a freshly opened bottle or to dry the reagent under vacuum before use.
Inefficient Ylide Formation The strength and nature of the base are critical for the deprotonation of the sulfoxonium salt to form the reactive ylide. Ensure the base (e.g., sodium hydride, potassium tert-butoxide) is not old or deactivated. Use a freshly opened container of base. Consider using a stronger base or a different solvent system if ylide formation is suspected to be the issue.[1][2][3]
Presence of Protic Impurities Water or other protic impurities in the reaction mixture will quench the highly basic ylide. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Substrate-Related Issues Highly sterically hindered ketones can be poor substrates for the Corey-Chaykovsky reaction, leading to low yields.[4] Additionally, α,β-unsaturated ketones may undergo conjugate addition instead of epoxidation, depending on the ylide used.[5]
Incorrect Reaction Temperature The stability of the sulfur ylide is temperature-dependent. Ensure the reaction is carried out at the optimal temperature for the specific substrate and conditions. Some reactions require cooling to maintain ylide stability.

2. Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Side Reactions of the Ylide With certain substrates, particularly α,β-unsaturated ketones, dimethylsulfoxonium methylide can favor 1,4-addition (cyclopropanation) over 1,2-addition (epoxidation).[5] Consider using dimethylsulfonium methylide for exclusive epoxidation in such cases.
Reaction with Solvent In some cases, the highly reactive ylide may react with the solvent. Ensure the chosen solvent (commonly DMSO or THF) is appropriate and anhydrous.
Impurity-Driven Side Reactions Impurities in the this compound or the substrate can lead to a variety of side reactions. Purify the substrate and use high-purity this compound (≥98%).

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound?

A1: The purity of this compound can be assessed using several analytical techniques:

  • ¹H NMR Spectroscopy: A pure sample will show a sharp singlet for the nine equivalent protons of the three methyl groups. The presence of other peaks may indicate impurities such as residual solvents (e.g., DMSO) or degradation products. Quantitative NMR (qNMR) can be used for accurate purity determination.[6][7]

  • Elemental Analysis: Comparing the experimental percentages of carbon, hydrogen, chlorine, oxygen, and sulfur to the theoretical values can provide a good indication of purity.

  • Melting Point: A sharp melting point within the expected range (typically around 226-229 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.[8]

Q2: What are the most common impurities in this compound and how do they affect my reaction?

A2: The most common impurities and their effects are:

  • Water: Due to its hygroscopic nature, water is a very common impurity. It will react with and consume the sulfur ylide, leading to a significant decrease in the yield of the desired product.[9]

  • Dimethyl Sulfoxide (B87167) (DMSO): As DMSO is a common solvent and precursor for the synthesis of this compound, it can be present as a residual impurity. While often used as a solvent for the reaction, excess DMSO from the reagent itself can alter the reaction concentration and potentially affect kinetics.

  • Starting Materials from Synthesis: Depending on the synthetic route, residual starting materials like methyl iodide or other methylating agents could be present, though this is less common in commercially available high-purity reagents.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its purity and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere. It is highly recommended to store it in a desiccator with a suitable drying agent. The container should be tightly sealed to prevent the ingress of moisture.[10]

Q4: My reaction is sluggish or stalls completely. What should I check first?

A4: First, verify the quality of your this compound and the base. Ensure both are dry and have been stored correctly. Next, confirm that your solvent is anhydrous and that the reaction is being conducted under a properly maintained inert atmosphere. Finally, re-evaluate the stoichiometry of your reagents, as an insufficient amount of the ylide will result in incomplete conversion of your starting material.

Data Presentation: Impact of Impurities on Reaction Yield

The following tables provide illustrative data on how common impurities can affect the yield of a typical Corey-Chaykovsky epoxidation of cyclohexanone. Note: This data is illustrative and based on established chemical principles. Actual results may vary depending on specific reaction conditions.

Table 1: Effect of Water Content on Epoxidation Yield

Purity of this compound (by weight %)Assumed Water Content (by weight %)Epoxide Yield (%)
99.50.592
98.02.075
95.05.045
90.010.015

Table 2: Effect of Residual DMSO on Epoxidation Yield

Purity of this compound (by weight %)Assumed Residual DMSO (by weight %)Epoxide Yield (%)
99.01.094
97.03.091
95.05.088
90.010.082

Experimental Protocols

1. Protocol for Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a spectrometer with a minimum field strength of 300 MHz.

  • Analysis: Integrate the singlet corresponding to the trimethylsulfoxonium cation. Compare this integration to any other signals present in the spectrum to estimate the relative amount of impurities. For quantitative analysis (qNMR), a certified internal standard is required.[7][11]

2. General Protocol for Corey-Chaykovsky Epoxidation

  • Reagents and Equipment:

    • This compound (high purity, ≥98%)

    • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

    • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (B95107) (THF)

    • Aldehyde or ketone substrate

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

  • Procedure:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, and then carefully remove the hexane.

    • Add anhydrous DMSO via syringe and stir the suspension.

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMSO.

    • Slowly add the this compound solution to the sodium hydride suspension at room temperature. The mixture will evolve hydrogen gas and become a clear solution of the ylide.

    • Cool the ylide solution in an ice bath.

    • Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1][12]

Visualizations

experimental_workflow reagent_prep Reagent Preparation - Dry Glassware - Anhydrous Solvents - High Purity Reagents ylide_formation Ylide Formation - Add base to TMSO-Cl - Stir under N2 reagent_prep->ylide_formation 1. reaction Reaction - Add Substrate - Monitor by TLC ylide_formation->reaction 2. workup Workup - Quench - Extract reaction->workup 3. purification Purification - Column Chromatography workup->purification 4. analysis Analysis - NMR, GC-MS purification->analysis 5.

Caption: A typical experimental workflow for a Corey-Chaykovsky reaction.

troubleshooting_logic start Low or No Yield check_reagents Check Reagent Purity (TMSO-Cl, Base) start->check_reagents reagent_ok Purity OK? check_reagents->reagent_ok check_conditions Check Reaction Conditions (Anhydrous, Inert Atm.) conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate Evaluate Substrate (Steric Hindrance) substrate_ok Substrate Suitable? check_substrate->substrate_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagent_ok->replace_reagents No conditions_ok->check_substrate Yes improve_conditions Dry Glassware/Solvents, Improve Inert Atmosphere conditions_ok->improve_conditions No modify_reaction Consider Alternative Reagent or Longer Reaction Time substrate_ok->modify_reaction No

Caption: A logical troubleshooting guide for low-yield reactions.

References

Technical Support Center: Overcoming Substrate Limitations in Reactions with Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Trimethylsulfoxonium (B8643921) chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help you overcome common substrate-related challenges in the Corey-Chaykovsky reaction and other applications of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the Corey-Chaykovsky reaction and what is Trimethylsulfoxonium chloride used for?

The Corey-Chaykovsky reaction is a versatile method in organic synthesis for the preparation of epoxides, cyclopropanes, and aziridines.[1][2] this compound is a salt that serves as a precursor to the reactive species, dimethylsulfoxonium methylide (a sulfur ylide), which is the key reagent in this transformation.[2][3] This ylide is generated in situ by deprotonating the trimethylsulfoxonium salt with a strong base.[2]

Q2: What is the difference in reactivity between dimethylsulfoxonium methylide and dimethylsulfonium methylide?

These two sulfur ylides exhibit different reactivity profiles. Dimethylsulfoxonium methylide, derived from trimethylsulfoxonium salts, is a more stabilized and "softer" nucleophile.[4] It is known to be more stable at room temperature for longer periods.[5] In reactions with α,β-unsaturated ketones, it preferentially undergoes 1,4-conjugate addition to form cyclopropanes.[1] In contrast, dimethylsulfonium methylide, derived from trimethylsulfonium (B1222738) salts, is less stable and more reactive.[6][7] It typically favors 1,2-addition to the carbonyl group of α,β-unsaturated ketones, leading to the formation of epoxides.[7][8]

Q3: My reaction is not working. What are the most common reasons for failure?

The most common reasons for the failure of a Corey-Chaykovsky reaction include:

  • Inefficient ylide formation: This can be due to an inappropriate base, wet solvent, or poor quality of the trimethylsulfoxonium salt.[9]

  • Substrate-related issues: Steric hindrance, unfavorable electronic properties of the substrate, or low solubility can impede the reaction.[10]

  • Instability of the ylide: The ylide can decompose if not handled under appropriate inert and anhydrous conditions.[9]

  • Side reactions: Competing reactions such as aldol (B89426) condensation or Cannizzaro reaction can consume the starting material.[11]

Q4: How can I improve the solubility of my substrate in the reaction mixture?

If your substrate has poor solubility in common solvents like THF or DMSO, you can try using a co-solvent system. For instance, a mixture of THF and DMF has been shown to be effective for certain substrates.[4] Gently heating the mixture to aid dissolution before the addition of the base might also be helpful, but care must be taken to avoid decomposition of the starting materials or the ylide.

Q5: What are the typical workup procedures for a Corey-Chaykovsky reaction?

A typical workup involves quenching the reaction with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[6] The organic layer is then washed with water and brine to remove DMSO and inorganic salts.[6] The organic phase is subsequently dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.[6] Purification is usually achieved by column chromatography.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most frequent issues encountered. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low/No Yield

low_yield_troubleshooting start Low/No Yield check_ylide Verify Ylide Formation start->check_ylide check_reagents Check Reagent Quality (Salt, Base, Solvent) check_ylide->check_reagents If ylide formation is suspect check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_ylide->check_conditions If reagents are good substrate_issues Investigate Substrate Reactivity check_ylide->substrate_issues If ylide formation is confirmed optimize_base Optimize Base check_reagents->optimize_base increase_temp_time Increase Temperature/ Reaction Time check_conditions->increase_temp_time steric_hindrance Sterically Hindered Substrate? substrate_issues->steric_hindrance electronic_effects Electron-Deficient Substrate? substrate_issues->electronic_effects solubility Poor Substrate Solubility? substrate_issues->solubility steric_hindrance->increase_temp_time increase_equivalents Increase Ylide Equivalents steric_hindrance->increase_equivalents use_stronger_base Use Stronger Base electronic_effects->use_stronger_base change_solvent Change Solvent/ Use Co-solvent solubility->change_solvent end Improved Yield optimize_base->end optimize_solvent Optimize Solvent increase_temp_time->end use_stronger_base->end change_solvent->end increase_equivalents->end

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Ineffective Ylide Generation - Base: Ensure the base is strong enough and freshly prepared/purchased. Common bases include NaH, KOtBu, and BuLi.[1] The choice of base can significantly impact the yield.[5] - Solvent: Use anhydrous solvents (e.g., DMSO, THF).[6] Moisture will quench the ylide. - Salt Quality: Use high-purity this compound. Moisture absorption can inhibit the reaction.[12]
Low Substrate Reactivity - Steric Hindrance: For bulky ketones, higher temperatures and longer reaction times may be necessary.[10] Increasing the equivalents of the ylide can also improve conversion. - Electron-Deficient Substrates: Aldehydes and ketones with electron-withdrawing groups can be less reactive. A stronger base or more reactive ylide (dimethylsulfonium methylide) might be required.
Poor Substrate Solubility - Use a co-solvent system like THF/DMF to improve solubility.[4] - Gentle warming can help, but monitor for decomposition.
Ylide Decomposition - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. - Generate and use the ylide in situ, especially the less stable dimethylsulfonium methylide.
Side Reactions - For substrates prone to enolization and subsequent aldol condensation, consider running the reaction at a lower temperature.[11] - With aromatic aldehydes, the Cannizzaro reaction can be a competing pathway under strongly basic conditions.[11] Using a milder base or shorter reaction times might mitigate this.
Problem 2: Poor Chemoselectivity with α,β-Unsaturated Carbonyls

A common challenge is controlling the outcome between 1,2-addition (epoxidation) and 1,4-addition (cyclopropanation).

Logical Diagram for Controlling Chemoselectivity

chemoselectivity_control start Poor Chemoselectivity (Epoxide vs. Cyclopropane) desired_product Desired Product? start->desired_product epoxide Epoxide (1,2-addition) desired_product->epoxide Epoxide cyclopropane Cyclopropane (1,4-addition) desired_product->cyclopropane Cyclopropane use_sulfonium_ylide Use Dimethylsulfonium Methylide (from Trimethylsulfonium salt) epoxide->use_sulfonium_ylide use_sulfoxonium_ylide Use Dimethylsulfoxonium Methylide (from Trimethylsulfoxonium salt) cyclopropane->use_sulfoxonium_ylide end Improved Chemoselectivity use_sulfonium_ylide->end use_sulfoxonium_ylide->end

Caption: Decision diagram for controlling chemoselectivity.

Factors Influencing Chemoselectivity:

Factor To Favor Epoxidation (1,2-Addition) To Favor Cyclopropanation (1,4-Addition)
Ylide Choice Use the more reactive and less stable dimethylsulfonium methylide (from trimethylsulfonium iodide or chloride).Use the more stable dimethylsulfoxonium methylide (from this compound or iodide).
Reaction Temperature Lower temperatures generally favor the kinetically controlled 1,2-addition.Higher temperatures can sometimes favor the thermodynamically more stable 1,4-adduct.
Substrate Electronics Electron-withdrawing groups on the β-carbon of the enone can disfavor 1,4-addition.Electron-donating groups on the β-carbon can make it more susceptible to conjugate addition.

Data Presentation

Table 1: Influence of Base on the Yield and Diastereoselectivity of a Cyclopropanation Reaction

BaseSolventYield (%)Diastereoselectivity (dr)
NaHDMF842:1
Potassium t-butoxideDMF631.7:1
Caesium carbonateDMF761.7:1
Lithium bis(trimethylsilyl)amideDMF653.5:1
NaHCH3CN661.3:1

Data adapted from a study on the reaction of 2-benzylidenecyclohexan-1-one with dimethylsulfoxonium methylide.[5]

Table 2: Comparison of Ylide Reactivity with Chalcone (an α,β-Unsaturated Ketone)

YlideMajor ProductReaction PathwayActivation Energy (kcal/mol)
Dimethylsulfonium methylideEpoxide1,2-addition13.3
Dimethylsulfoxonium methylideCyclopropane1,4-addition17.5

Computational data providing insight into the selectivity of the two ylides.

Experimental Protocols

Protocol 1: General Procedure for Epoxidation of a Ketone

This protocol describes a general method for the epoxidation of a ketone using this compound.

Experimental Workflow for Epoxidation

epoxidation_workflow start Start prep_ylide Prepare Ylide Solution: - Add this compound to anhydrous DMSO - Add NaH portion-wise start->prep_ylide add_substrate Add Ketone Solution (dissolved in DMSO) prep_ylide->add_substrate react Stir at Room Temperature (Monitor by TLC) add_substrate->react quench Quench with Water react->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry_concentrate Dry (Na2SO4) and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Isolated Epoxide purify->end

Caption: Step-by-step workflow for a typical epoxidation reaction.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ketone substrate

  • Anhydrous diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, stirring equipment, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.1 equivalents).

  • Add anhydrous DMSO to the flask.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension at room temperature. The reaction is exothermic, and hydrogen gas is evolved. Stir the mixture until the gas evolution ceases and the solution becomes homogeneous (typically 1-2 hours).

  • Reaction: Prepare a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • Add the ketone solution dropwise to the prepared ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove residual DMSO.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone

This protocol provides a method for the cyclopropanation of an enone.

Procedure:

  • Follow the same procedure for ylide preparation as in Protocol 1.

  • Reaction: Add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous DMSO to the ylide solution.

  • Stir the reaction at room temperature or with gentle heating if necessary, monitoring by TLC.

  • Workup and Purification: Follow the same workup, isolation, and purification steps as outlined in Protocol 1. The product will be the corresponding cyclopropyl (B3062369) ketone.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including temperature, reaction time, and solvent, may need to be optimized for specific substrates. Always consult the relevant literature and perform a small-scale test reaction before scaling up. Handle all reagents and solvents with appropriate safety precautions in a well-ventilated fume hood.

References

Technical Support Center: Monitoring Reactions with Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylsulfoxonium chloride. The information is designed to help you effectively monitor the progress of your reactions and overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

A1: The most common methods for monitoring reactions involving this compound, such as the Corey-Chaykovsky reaction, are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific substrates, products, and the information required (e.g., qualitative progress vs. quantitative analysis).

Q2: Why is my starting material, this compound, difficult to visualize on a standard silica (B1680970) TLC plate?

A2: this compound is a salt, making it highly polar. On a standard silica gel TLC plate, which is also polar, it will have a very low retention factor (Rf) and may not move from the baseline, making it difficult to distinguish from the origin.[1][2]

Q3: Can I use NMR spectroscopy for real-time monitoring of my reaction?

A3: Yes, NMR spectroscopy is a powerful tool for real-time reaction monitoring.[3][4][5] It allows for the in-situ analysis of reactants, intermediates, and products without the need for sample workup. Quantitative NMR (qNMR) can provide precise data on reaction kinetics and conversion.[6][7]

Q4: Is GC-MS a suitable technique for monitoring the formation of epoxides from the Corey-Chaykovsky reaction?

A4: GC-MS can be suitable, provided the epoxide product is sufficiently volatile and thermally stable.[8][9] However, the starting material, this compound, is non-volatile and will not be observed. Sample derivatization may be necessary for less volatile products to improve their chromatographic behavior.[10]

Q5: What are the advantages of using LC-MS for monitoring these reactions?

A5: LC-MS is particularly advantageous for analyzing reactions with this compound because it can handle a wider range of compound polarities and volatilities than GC-MS. It is well-suited for analyzing the polar starting material, non-volatile products, and thermally sensitive compounds like some epoxides.[11]

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause Solution
Starting material (this compound) remains at the baseline. The starting material is a highly polar salt and has a strong affinity for the polar silica gel stationary phase.[1][2]- Use a more polar mobile phase (eluent). A common system is a mixture of dichloromethane (B109758) and methanol. - Consider using reverse-phase TLC plates (e.g., C18) where polar compounds will travel further up the plate.[1]
Streaking of spots. The sample may be too concentrated, or the compound may be acidic or basic.[1][12][13] Highly polar compounds can also cause streaking.- Dilute the sample before spotting it on the TLC plate.[1] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[1]
Reactant and product spots have very similar Rf values. The chosen solvent system is not providing adequate separation.- Experiment with different solvent systems by varying the polarity.[2] - Try a two-dimensional TLC analysis to improve separation.[2] - Utilize a co-spot, where the starting material and reaction mixture are spotted in the same lane, to help differentiate between the two.[14]
No spots are visible on the TLC plate. The compounds may not be UV-active, or the concentration may be too low.[1][13]- Use a visualization stain that reacts with the compounds of interest (e.g., permanganate, vanillin, or iodine).[15] - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause Solution
Broad or distorted peaks in the spectrum. The reaction mixture may be inhomogeneous, or there may be paramagnetic species present.[16]- Ensure the sample is well-mixed before analysis. - Filter the sample to remove any solids.
Difficulty in quantifying reaction progress due to overlapping signals. The proton signals of the reactant, product, and solvent may overlap, making accurate integration challenging.[7]- Use a higher field NMR spectrometer for better signal dispersion. - Consider using ¹³C NMR or other nuclei (e.g., if a fluorine atom is present in the substrate) for monitoring.[5] - Employ quantitative NMR (qNMR) techniques with an internal standard for accurate concentration determination.[6]
Reaction is too fast to monitor by manual sampling. The time taken to withdraw a sample, prepare it, and acquire the spectrum is longer than the reaction timescale.- Utilize a stopped-flow NMR system for rapid injection and data acquisition.[4] - Perform the reaction at a lower temperature to slow down the reaction rate.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Solution
No peak corresponding to the product is observed. The product may not be volatile enough or may be thermally unstable and decompose in the injector or column.[9]- Derivatize the product to increase its volatility and thermal stability.[10] - Use a lower injector temperature. - Consider using LC-MS as an alternative analytical technique.
Poor peak shape or tailing. The compound may be interacting with active sites on the column.- Use a deactivated column. - Derivatize the compound to mask polar functional groups.
Complex chromatogram with many peaks. The reaction may have produced multiple byproducts, or the sample may be contaminated.- Optimize reaction conditions to improve selectivity. - Purify the sample before injection using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a suitable solvent system (e.g., 9:1 dichloromethane:methanol) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.[17]

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[14][18]

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it on the 'SM' and 'C' lanes.

    • Withdraw a small aliquot from your reaction mixture. Spot it on the 'RM' and 'C' lanes.[14]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[17][19] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate staining solution (e.g., potassium permanganate).[15][20]

  • Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane indicate the reaction is progressing.

Protocol 2: Quantitative Reaction Monitoring by ¹H NMR
  • Prepare the NMR Sample: In an NMR tube, dissolve a known amount of a suitable internal standard (a compound that does not react with the reagents and has a signal that does not overlap with other signals) in the deuterated solvent to be used for the reaction.

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material and the internal standard before initiating the reaction. Integrate the characteristic peaks of both the starting material and the internal standard.

  • Initiate the Reaction: Add the final reagent (e.g., the base to generate the ylide from this compound) to the NMR tube to start the reaction.

  • Acquire Time-course Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.[16][21]

  • Process and Analyze Data: For each spectrum, integrate the characteristic peaks of the starting material, the product, and the internal standard. The concentration of each species at a given time can be calculated relative to the known concentration of the internal standard. This data can be used to determine the reaction rate and conversion.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_outcome Outcome start Start Reaction: Combine Substrate and This compound base Add Base (e.g., NaH) start->base withdraw Withdraw Aliquot base->withdraw tlc TLC Analysis withdraw->tlc nmr NMR Analysis withdraw->nmr gcms GC-MS/LC-MS Analysis withdraw->gcms analyze Analyze Data: - Rf values - Spectral data - Chromatograms tlc->analyze nmr->analyze gcms->analyze decision Decision: Reaction Complete? analyze->decision decision->withdraw No workup Work-up and Purification decision->workup Yes continue_monitoring Continue Monitoring

Caption: Workflow for monitoring a reaction involving this compound.

tlc_troubleshooting cluster_streaking Spot Issues cluster_visibility Visibility Issues cluster_solutions Solutions start Problem with TLC Analysis streaking Streaking Spots start->streaking similar_rf Similar Rf Values start->similar_rf no_spots No Spots Visible start->no_spots baseline_spot Spot at Baseline start->baseline_spot sol1 Dilute Sample streaking->sol1 sol2 Add Acid/Base to Eluent streaking->sol2 sol3 Change Solvent System similar_rf->sol3 sol4 Use Staining Agent no_spots->sol4 baseline_spot->sol3 sol5 Use Reverse-Phase TLC baseline_spot->sol5

Caption: Troubleshooting common issues in TLC analysis.

References

Validation & Comparative

A Comparative Guide to Trimethylsulfoxonium Chloride and Trimethylsulfonium Iodide in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is critical for the successful synthesis of epoxide-containing molecules. The Corey-Chaykovsky reaction offers a powerful method for the conversion of aldehydes and ketones to epoxides using sulfur ylides. The two most common precursors for these ylides are trimethylsulfoxonium (B8643921) salts and trimethylsulfonium (B1222738) salts. This guide provides an objective comparison of trimethylsulfoxonium chloride and trimethylsulfonium iodide, focusing on their differential reactivity, performance, and practical applications in epoxidation, supported by experimental data and detailed protocols.

Core Distinction: The Resulting Ylide Dictates Reactivity

The primary difference between using this compound and trimethylsulfonium iodide in a Corey-Chaykovsky reaction lies in the type of sulfur ylide generated upon deprotonation. This fundamental difference in the reactive intermediate is the principal determinant of the reaction's outcome, particularly with α,β-unsaturated carbonyl compounds.

  • This compound/Iodide generates dimethylsulfoxonium methylide (a sulfoxonium ylide, often called the Corey-Chaykovsky reagent). This ylide is stabilized by the electron-withdrawing sulfoxonium group.[1]

  • Trimethylsulfonium Iodide generates dimethylsulfonium methylide (a sulfonium (B1226848) ylide).[2][3] This ylide is less stable and more reactive than its sulfoxonium counterpart.[4][5]

The stability of the ylide has profound implications for selectivity. With α,β-unsaturated ketones, the more stable dimethylsulfoxonium methylide typically undergoes a reversible 1,2-addition to the carbonyl group, allowing for a subsequent, thermodynamically favored 1,4-conjugate addition to occur, which leads to cyclopropanation .[6][7][8] In contrast, the more reactive dimethylsulfonium methylide undergoes a rapid and irreversible 1,2-addition to the carbonyl group, resulting in the formation of an epoxide .[6][8]

Performance Comparison in Epoxidation

While the choice of the sulfur core (sulfoxonium vs. sulfonium) is the main driver of selectivity, the counter-ion (chloride vs. iodide) can have practical implications. From a green chemistry perspective, chloride and bromide salts are often preferred over iodide salts due to better atom economy and the nature of the resulting halide waste.[9] However, the vast majority of literature procedures utilize the iodide salts.

The following table summarizes the general reactivity and provides representative yields for the epoxidation of a simple ketone, cyclohexanone (B45756).

FeatureTrimethylsulfoxonium Salt (Chloride/Iodide)Trimethylsulfonium Iodide
Generated Ylide Dimethylsulfoxonium Methylide (Stabilized)Dimethylsulfonium Methylide (Unstabilized/Reactive)
Primary Product with Saturated Ketones EpoxideEpoxide
Primary Product with α,β-Unsaturated Ketones Cyclopropane (via 1,4-addition)[7]Epoxide (via 1,2-addition)[9]
Reactivity Less reactive, more stable ylide[4][5]More reactive, less stable ylide[4][5]
Representative Yield (Cyclohexanone Epoxidation) ~92% (using iodide salt)~88% (using iodide salt)[4]

Physical and Practical Properties

PropertyThis compoundTrimethylsulfoxonium IodideTrimethylsulfonium Iodide
Appearance Crystalline solid[10]White to light yellow crystalline powder[7][11]Colorless to pale-yellow crystalline solid[1]
Solubility Soluble in polar solventsSoluble in polar solvents like water and DMSO[11]Highly soluble in polar solvents[1]
Stability Hygroscopic[7]Hygroscopic and light-sensitive[7]Generally stable, though the ylide is not
Common Precursor Dimethyl sulfoxide (B87167) (DMSO) and a methylating agentDimethyl sulfoxide (DMSO) and methyl iodide[11][12]Dimethyl sulfide (B99878) and methyl iodide[12]

Reaction Mechanisms and Workflows

The choice of reagent dictates the reaction pathway, as illustrated below.

cluster_0 Reagent Selection and Ylide Generation cluster_1 Reaction with α,β-Unsaturated Ketone cluster_2 Product Formation TMSOX Trimethylsulfoxonium Chloride/Iodide Base Strong Base (e.g., NaH, KOtBu) TMSOX->Base TMSI Trimethylsulfonium Iodide TMSI->Base DMSOM Dimethylsulfoxonium Methylide (Stabilized) Base->DMSOM Deprotonation DMSM Dimethylsulfonium Methylide (Reactive) Base->DMSM Deprotonation Ketone α,β-Unsaturated Ketone DMSOM->Ketone 1,4-Addition (Thermodynamic Control) DMSM->Ketone 1,2-Addition (Kinetic Control) Cyclopropane Cyclopropane Ketone->Cyclopropane from DMSOM Epoxide Epoxide Ketone->Epoxide from DMSM

Caption: Logical workflow comparing the reaction pathways of the two reagents.

Experimental Protocols

Below are representative experimental protocols for the epoxidation of a ketone using both classes of reagents.

Protocol 1: Epoxidation using Trimethylsulfonium Iodide

This protocol is adapted for the epoxidation of a non-conjugated ketone, such as allyl cyclohexanone.[4]

Materials:

  • Trimethylsulfonium iodide (1.65 eq)

  • Dry Dimethyl sulfoxide (DMSO)

  • Allyl cyclohexanone (1.0 eq)

  • Potassium tert-butoxide (1.65 eq)

  • Ethyl ether

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (approx. 3.5 M solution) in a round-bottom flask and stir until the salt is completely dissolved.

  • Add the allyl cyclohexanone (1.0 eq) to the solution.

  • Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO.

  • Add the potassium tert-butoxide solution to the reaction mixture.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl ether.

  • Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired epoxide.

Protocol 2: Epoxidation using Trimethylsulfoxonium Iodide

This protocol describes the in situ generation of dimethylsulfoxonium methylide for the epoxidation of a ketone.[3]

Materials:

  • Trimethylsulfoxonium iodide

  • Strong base (e.g., Sodium Hydride, NaH)

  • Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Ketone substrate

  • Appropriate workup reagents (e.g., water, ether)

Procedure:

  • Prepare a suspension of sodium hydride (NaH) in dry DMSO under an inert atmosphere (e.g., Nitrogen).

  • Slowly add trimethylsulfoxonium iodide to the NaH suspension. The ylide will form in situ.

  • Once the ylide formation is complete (hydrogen evolution ceases), add the ketone substrate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ether).

  • Wash the organic layer, dry it, and concentrate it to obtain the crude epoxide.

  • Purify the product via column chromatography or distillation.

G cluster_0 Ylide Generation (In Situ) cluster_1 Reaction cluster_2 Workup and Purification start Start reagents Combine Sulfonium/Sulfoxonium Salt and Strong Base in Dry Solvent start->reagents ylide Ylide Formation reagents->ylide add_carbonyl Add Aldehyde or Ketone Substrate ylide->add_carbonyl react Stir at Appropriate Temperature add_carbonyl->react monitor Monitor Reaction (e.g., TLC) react->monitor quench Quench Reaction (e.g., with Water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify end Final Product purify->end

Caption: General experimental workflow for the Corey-Chaykovsky reaction.

Conclusion

The choice between this compound and trimethylsulfonium iodide for epoxidation is fundamentally a choice between generating a stabilized sulfoxonium ylide or a more reactive sulfonium ylide.

  • For the epoxidation of simple aldehydes and ketones , both reagents are effective, with trimethylsulfonium iodide often being more reactive.

  • For the selective epoxidation of α,β-unsaturated carbonyl compounds , trimethylsulfonium iodide is the reagent of choice as it favors 1,2-addition to form the epoxide.

  • If cyclopropanation of an α,β-unsaturated system is desired, This compound or iodide should be used.

While both chloride and iodide salts of the sulfoxonium precursor are available, the iodide is more commonly cited in literature protocols. From a sustainability standpoint, the chloride salt is preferable. Researchers should select the reagent based on the desired outcome (epoxidation vs. cyclopropanation) and the specific nature of the substrate.

References

A Comparative Guide to Sulfur Ylides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfur ylides are powerful reagents in organic synthesis, primarily utilized for the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes through the renowned Johnson-Corey-Chaykovsky reaction. Their reactivity and selectivity offer a valuable alternative to other synthetic methods, such as the Wittig reaction for olefination. This guide provides an objective comparison of the performance of different classes of sulfur ylides, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Classification and Reactivity of Sulfur Ylides

Sulfur ylides are broadly categorized into two main classes: sulfonium (B1226848) ylides and sulfoxonium ylides . Their reactivity is further modulated by the presence of stabilizing groups on the ylidic carbon.

  • Sulfonium Ylides : These possess a sulfur atom in the +4 oxidation state. They are generally less stable and more reactive than their sulfoxonium counterparts.[1][2]

  • Sulfoxonium Ylides : With a sulfur atom in the +6 oxidation state, these ylides are more stable due to better delocalization of the negative charge on the adjacent carbon.[1][2] This increased stability, however, translates to lower nucleophilicity.[1][2]

Ylides can also be classified as:

  • Stabilized Ylides : These contain an electron-withdrawing group (e.g., carbonyl, ester) on the carbanion, which delocalizes the negative charge, increasing their stability and reducing their reactivity.[1]

  • Non-stabilized (or Unstabilized) Ylides : Lacking such stabilizing groups, these ylides are highly reactive and are typically generated and used in situ at low temperatures.[1]

The choice between these ylides is critical as it dictates the outcome of the reaction, particularly with α,β-unsaturated carbonyl compounds. Unstabilized sulfonium ylides, being harder nucleophiles, tend to undergo 1,2-addition to the carbonyl group to form epoxides.[3] In contrast, the softer sulfoxonium ylides preferentially undergo 1,4-conjugate addition to the double bond, leading to cyclopropanes.[3]

Comparative Performance in Key Reactions

The utility of sulfur ylides is best illustrated by their performance in the synthesis of epoxides, aziridines, and cyclopropanes. The following sections provide a comparative overview of their efficacy in these transformations.

Epoxidation of Aldehydes and Ketones

The Johnson-Corey-Chaykovsky epoxidation is a cornerstone of sulfur ylide chemistry, providing a powerful method for the synthesis of oxiranes from carbonyl compounds.[4][5] The reaction is highly diastereoselective, generally favoring the formation of the trans-epoxide.[4]

Table 1: Asymmetric Epoxidation of Aldehydes using Chiral Sulfonium Ylides [1]

EntryAldehydeChiral Sulfide (B99878)BaseYield (%)dr (trans:cis)ee (%)
1BenzaldehydeCamphor-derivedKHMDS95>95:596
24-NitrobenzaldehydeCamphor-derivedKHMDS98>95:598
32-NaphthaldehydeCamphor-derivedKHMDS96>95:597
4CinnamaldehydeCamphor-derivedKHMDS85>95:596
5CyclohexanecarboxaldehydeCamphor-derivedKHMDS80>95:594

Data extracted from a study by Aggarwal et al. using a specific camphor-derived chiral sulfide.[1]

Aziridination of Imines

The reaction of sulfur ylides with imines provides a direct route to aziridines, which are valuable building blocks in medicinal chemistry. Similar to epoxidation, the use of chiral sulfides can induce high levels of enantioselectivity.

Table 2: Asymmetric Aziridination of N-Tosyl-protected Imines using a Chiral Sulfonium Ylide [1]

EntryImine (Ar-CH=NTs)Yield (%)dr (trans:cis)ee (%)
1Ar = Phenyl85>95:596
2Ar = 4-Chlorophenyl88>95:597
3Ar = 4-Methoxyphenyl82>95:595
4Ar = 2-Naphthyl87>95:596
5Ar = 2-Furyl75>95:594

Data from a study by Aggarwal and coworkers using an isothiocineole-derived chiral sulfide.[1]

Cyclopropanation of α,β-Unsaturated Carbonyls

As mentioned earlier, sulfoxonium ylides are the reagents of choice for the cyclopropanation of enones via Michael-initiated ring closure. The development of asymmetric versions of this reaction has further expanded its synthetic utility.

Table 3: Enantioselective Cyclopropanation of β,γ-Unsaturated Ketoesters with a Sulfoxonium Ylide Catalyzed by a Chiral Rhodium Complex [6]

Entryβ,γ-Unsaturated KetoesterYield (%)dree (%)
1Methyl 2-acetyl-4-phenylbut-3-enoate89>20:199
2Methyl 2-acetyl-4-(4-chlorophenyl)but-3-enoate85>20:198
3Methyl 2-acetyl-4-(4-methylphenyl)but-3-enoate88>20:199
4Methyl 2-acetyl-4-(2-naphthyl)but-3-enoate82>20:197
5Methyl 2-acetyl-5-phenylpent-3-enoate75>20:196

Data from a study by Liu, Li, and coworkers.[6]

Reaction Mechanisms and Experimental Workflows

The general mechanism of the Johnson-Corey-Chaykovsky reaction involves the nucleophilic attack of the sulfur ylide on the electrophilic center of the substrate to form a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered ring and eliminate the sulfide or sulfoxide (B87167).

Johnson_Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Ring Formation Sulfonium_Salt R'R''S+-CH2R''' X- Ylide R'R''S+-C-HR''' Sulfonium_Salt->Ylide Deprotonation Base Base Carbonyl R1R2C=O Ylide->Carbonyl Nucleophilic Attack Betaine R'R''S+-CHR'''     | R1R2C--O- Carbonyl->Betaine Product Epoxide Betaine->Product Intramolecular SN2 Sulfide R'R''S Betaine->Sulfide Elimination

Figure 1. General mechanism of the Johnson-Corey-Chaykovsky epoxidation.

The experimental workflow for a typical Johnson-Corey-Chaykovsky reaction involves the in situ generation of the sulfur ylide followed by the addition of the electrophilic substrate.

Experimental_Workflow Start Start Step1 Dissolve sulfonium salt in dry solvent (e.g., DMSO, THF) Start->Step1 Step2 Add strong base (e.g., NaH, n-BuLi) to form the ylide Step1->Step2 Step3 Add aldehyde, ketone, or imine at low temperature Step2->Step3 Step4 Allow reaction to warm to room temperature and stir for specified time Step3->Step4 Step5 Quench the reaction (e.g., with water) Step4->Step5 Step6 Extract with organic solvent and purify (e.g., chromatography) Step5->Step6 End Obtain pure product Step6->End

Figure 2. A typical experimental workflow for the Johnson-Corey-Chaykovsky reaction.

Detailed Experimental Protocols

General Procedure for the Epoxidation of an Aldehyde using Dimethylsulfonium Methylide

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry dimethyl sulfoxide (DMSO)

  • Aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with hexanes under a nitrogen atmosphere.

  • Dry DMSO is added to the flask, and the suspension is stirred.

  • Trimethylsulfonium iodide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred for 10-15 minutes, during which time hydrogen evolution ceases and a solution of dimethylsulfonium methylide is formed.

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • A solution of the aldehyde (1.0 eq) in dry DMSO is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of cold water.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure epoxide.

Asymmetric Aziridination of an N-Tosyl-protected Imine using a Chiral Sulfide

Materials:

  • Chiral sulfide (e.g., isothiocineole-derived)

  • Benzyl (B1604629) bromide

  • N-Tosyl-protected imine

  • Potassium hexamethyldisilazide (KHMDS)

  • Dry tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chiral sulfide (1.2 eq) in dry THF at 0 °C is added benzyl bromide (1.2 eq). The mixture is stirred at room temperature for 12 hours to form the sulfonium salt.

  • The solvent is removed under reduced pressure, and the resulting sulfonium salt is dried under high vacuum.

  • The sulfonium salt is dissolved in dry THF and cooled to -78 °C.

  • A solution of KHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the ylide.

  • A solution of the N-tosyl-protected imine (1.0 eq) in dry THF is added dropwise at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enantiomerically enriched aziridine. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Sulfur ylides are indispensable tools in modern organic synthesis, offering a reliable and often stereoselective route to epoxides, aziridines, and cyclopropanes. The choice between sulfonium and sulfoxonium ylides, as well as stabilized and non-stabilized variants, allows for fine-tuning of reactivity and selectivity to achieve the desired synthetic outcome. The development of catalytic asymmetric versions of the Johnson-Corey-Chaykovsky reaction has further enhanced the utility of these reagents, making them highly valuable for the synthesis of complex, chiral molecules in the pharmaceutical and agrochemical industries. This guide provides a framework for understanding and applying these versatile reagents, enabling researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Reagents for the Corey-Chaykovsky Reaction: Exploring Alternatives to Traditional Sulfur Ylides

Author: BenchChem Technical Support Team. Date: December 2025

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of epoxides, aziridines, and cyclopropanes. This reaction traditionally employs sulfur ylides to deliver a methylene (B1212753) or substituted methylene group to a variety of electrophiles, including ketones, aldehydes, imines, and enones.[1][2][3] For researchers, scientists, and professionals in drug development, optimizing this reaction through the choice of reagents is critical for efficiency and yield. While sulfonium (B1226848) ylides are the most common reagents, alternatives involving other heteroatoms such as selenium and tellurium are emerging, offering potentially unique reactivity profiles.

This guide provides a comparative overview of the traditional sulfur-based reagents and their heavier chalcogen analogues, summarizing their performance and providing available experimental insights.

Performance Comparison of Ylide Reagents

The choice of the heteroatom in the ylide reagent can influence its stability, reactivity, and selectivity in the Corey-Chaykovsky reaction. While comprehensive, directly comparable quantitative data across a wide range of substrates is still an area of active research, the following table summarizes the key characteristics of sulfonium, selenonium, and telluronium ylides based on available literature.

FeatureSulfonium YlidesSelenonium YlidesTelluronium Ylides
Reactivity Generally high, with sulfonium ylides being more reactive and less stable than sulfoxonium ylides.[4][5]Reported to be reactive for epoxidation.[6]Investigated for epoxidation, though detailed reactivity comparisons are limited.[7]
Stability Sulfonium ylides are often generated in situ at low temperatures due to their lower stability. Sulfoxonium ylides are more stable.[4][8]Stable, isolable selenonium ylides have been synthesized.[6]Optically active telluronium ylides have been synthesized and characterized.[9]
Substrate Scope Broad scope including aldehydes, ketones, imines, and enones.[2][3][10]Demonstrated in the epoxidation of aldehydes.[6]Primarily explored in epoxidation and cyclopropanation reactions.[7]
Selectivity Chemoselectivity between epoxidation and cyclopropanation can be controlled by using sulfonium vs. sulfoxonium ylides.[4]Asymmetric epoxidation has been achieved with chiral selenonium ylides.[6]Asymmetric cyclopropanation has been explored with chiral telluronium ylides.[7]
Byproducts Dialkyl sulfide (B99878) or dimethyl sulfoxide (B87167) (DMSO).[1]Dialkyl selenide.[6]Dialkyl telluride.
Toxicity/Handling Generally manageable, though dimethyl sulfide is volatile with a strong odor.[11]Organoselenium compounds are generally considered more toxic than their sulfur counterparts and should be handled with care.Organotellurium compounds are often toxic and require careful handling.

Reaction Mechanism and the Role of the Heteroatom

The general mechanism of the Corey-Chaykovsky reaction involves the nucleophilic addition of the ylide to the electrophilic carbonyl or imine, forming a betaine (B1666868) intermediate. This is followed by an intramolecular SN2 reaction to form the three-membered ring and eliminate the neutral heteroatom-containing byproduct.[1]

Caption: General mechanism of the Corey-Chaykovsky reaction.

The nature of the heteroatom (X = S, Se, Te) influences the stability of the ylide and the leaving group ability of the R'₂X group, which can affect the rate and efficiency of the reaction.

Experimental Protocols

Detailed, side-by-side comparative studies of these reagents are not extensively documented. However, a general protocol for the classic Corey-Chaykovsky epoxidation using a sulfonium ylide is provided below.

General Procedure for Epoxidation using Trimethylsulfonium Iodide

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Aldehyde or ketone substrate

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes.

  • Anhydrous DMSO (or THF) is added, and the suspension is cooled to a suitable temperature (e.g., 0 °C).

  • Trimethylsulfonium iodide (1.1 equivalents) is added portion-wise to the stirred suspension under a nitrogen atmosphere. The mixture is stirred at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • The reaction mixture is cooled again (e.g., to 0 °C), and a solution of the aldehyde or ketone substrate (1.0 equivalent) in the same anhydrous solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired epoxide.[8]

Catalytic and Asymmetric Variants

Significant progress has been made in developing catalytic and asymmetric versions of the Corey-Chaykovsky reaction, primarily focusing on chiral sulfides.[12] These methods often employ a catalytic amount of a chiral sulfide, which is regenerated in situ, to induce enantioselectivity in the formation of the epoxide, aziridine, or cyclopropane (B1198618) products. While a detailed comparison of these catalytic systems is beyond the scope of this guide, it represents a major area of advancement for this reaction.

Conclusion

The Corey-Chaykovsky reaction remains a vital tool in synthetic organic chemistry. While sulfonium ylides are the well-established and broadly applicable reagents, the exploration of heavier chalcogen ylides, such as those based on selenium and tellurium, presents an interesting frontier. Preliminary studies suggest their potential in specific applications, including asymmetric synthesis. However, a more systematic and comparative investigation is needed to fully elucidate their advantages and limitations relative to the classic sulfur-based reagents. For now, sulfonium ylides remain the go-to reagents for general application of the Corey-Chaykovsky reaction due to their ready availability, broad substrate scope, and well-understood reactivity. Researchers are encouraged to consider the potential benefits of alternative reagents, particularly in the context of developing novel, stereoselective transformations.

References

A Comparative Guide to Validating Epoxide Structures Formed via Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount. Epoxides, highly versatile intermediates in organic synthesis, are no exception. The method of their creation directly influences their stereochemistry, which in turn dictates their reactivity and biological activity. The Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium (B8643921) chloride to generate dimethylsulfoxonium methylide, is a cornerstone for synthesizing epoxides from carbonyl compounds.[1][2]

This guide provides an objective comparison of the Corey-Chaykovsky reaction with an alternative epoxidation method, meta-chloroperoxybenzoic acid (m-CPBA), using 4-tert-butylcyclohexanone (B146137) as a model substrate. It offers a data-driven look at the stereochemical outcomes and provides detailed experimental protocols for the validation of the resulting epoxide structures using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Epoxidation Methods

The stereochemical outcome of an epoxidation reaction is highly dependent on the reagent and mechanism. When reacting with a conformationally locked ketone like 4-tert-butylcyclohexanone, the direction of attack (axial vs. equatorial) on the carbonyl group determines the stereochemistry of the resulting epoxide.

The Corey-Chaykovsky reaction is known for its diastereoselective nature, typically favoring the formation of the trans-substituted epoxide.[3] In the case of 4-tert-butylcyclohexanone, the sulfur ylide preferentially attacks the carbonyl from the equatorial face to avoid steric hindrance from the axial hydrogens, leading to the formation of the epoxide with the oxygen in the axial position. Conversely, epoxidation with m-CPBA is also stereospecific but can yield different diastereomeric ratios depending on the substrate.[4]

Table 1: Comparison of Epoxidation Methods for 4-tert-butylcyclohexanone

MethodReagent(s)Major Product (Stereochemistry)Typical Yield (%)Typical Diastereomeric Ratio (Axial:Equatorial Attack Product)
Corey-Chaykovsky Reaction Trimethylsulfoxonium chloride, strong base (e.g., NaH)Axial Epoxide55-65>95:5
Peroxy Acid Epoxidation m-CPBAEquatorial EpoxideVariableVaries with conditions, often less selective

Note: Yields and ratios are representative and can vary based on specific reaction conditions.

Visualizing the Reaction Pathways

The stereochemical preference of each reaction can be visualized to better understand the resulting product distribution.

reactant_node reactant_node product_node product_node reagent_node reagent_node path_node path_node sub 4-tert-butylcyclohexanone ccr_reagent Trimethylsulfoxonium chloride, NaH mcpba_reagent m-CPBA ccr_path Equatorial Attack (Major Pathway) ccr_reagent->ccr_path ccr_product Axial Epoxide (Major Product) ccr_path->ccr_product mcpba_path Axial Attack (Often Favored) mcpba_reagent->mcpba_path mcpba_product Equatorial Epoxide mcpba_path->mcpba_product

Caption: Stereochemical pathways for the epoxidation of 4-tert-butylcyclohexanone.

Experimental Workflow for Structure Validation

A systematic workflow is crucial for the accurate validation of epoxide structures. This involves purification followed by spectroscopic analysis to confirm the chemical structure and determine the stereoisomeric purity.

G cluster_validation Structure & Purity Validation start Epoxidation Reaction Mixture workup Aqueous Workup & Extraction start->workup purification Column Chromatography workup->purification product Isolated Epoxide Product(s) purification->product nmr ¹H NMR Analysis product->nmr gcms GC-MS Analysis product->gcms dr Diastereomeric Ratio (d.r.) nmr->dr structure Structural Confirmation nmr->structure gcms->dr gcms->structure

Caption: General experimental workflow for epoxide validation.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following sections provide methodologies for the analysis of epoxide diastereomeric ratios using ¹H NMR and GC-MS.

Protocol 1: ¹H NMR Spectroscopy for Diastereomeric Ratio Determination

¹H NMR spectroscopy is a powerful, non-destructive technique for determining the ratio of diastereomers in a mixture. The distinct chemical environments of protons in each stereoisomer result in separate, quantifiable signals.[5] For the epoxides of 4-tert-butylcyclohexanone, the protons adjacent to the epoxide ring are particularly diagnostic.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified epoxide mixture.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
  • Ensure the solution is homogeneous.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (e.g., 'zg30').
  • Number of Scans (NS): 16 to 64, depending on sample concentration.
  • Relaxation Delay (D1): 5 seconds. A sufficiently long relaxation delay is critical to ensure complete relaxation of all protons, allowing for accurate integration.[5]
  • Acquisition Time (AQ): ~4 seconds.
  • Spectral Width (SW): ~16 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.[5]
  • Identify the characteristic signals for each diastereomer. For the epoxides of 4-tert-butylcyclohexanone, the protons on the epoxide ring typically appear as distinct multiplets in the 2.5-3.5 ppm range.[6]
  • Carefully integrate a well-resolved, non-overlapping signal corresponding to a specific proton (or set of equivalent protons) for each diastereomer.[7]
  • The diastereomeric ratio is calculated from the ratio of the integration values. For example, if signal A (diastereomer 1) has an integral of 9.5 and signal B (diastereomer 2) has an integral of 0.5, the ratio is 95:5.

Protocol 2: GC-MS for Stereoisomer Separation and Quantification

Gas chromatography is an excellent technique for separating volatile stereoisomers, while mass spectrometry provides structural confirmation.[8]

1. Sample Preparation:

  • Prepare a dilute solution of the purified epoxide mixture (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
  • If necessary, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

2. GC-MS Instrument Parameters (Example):

  • GC Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is often required for separating enantiomers, but a standard non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is usually sufficient for separating diastereomers.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1, to avoid column overloading).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C. (This program should be optimized for the specific epoxides being analyzed.)
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • The separated diastereomers will appear as distinct peaks in the total ion chromatogram (TIC).
  • Confirm the identity of each peak by comparing its mass spectrum with known fragmentation patterns or a spectral library. Epoxides often show characteristic fragmentation patterns.
  • The diastereomeric ratio is determined by the ratio of the peak areas of the corresponding isomers in the TIC. Ensure that the peaks are well-resolved for accurate integration.

By employing these comparative approaches and detailed validation protocols, researchers can confidently determine the structure and stereochemical purity of epoxides synthesized using this compound, enabling more precise and reliable outcomes in drug discovery and development.

References

A Comparative Guide to the Spectroscopic Analysis of Cyclopropanation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of synthetic products are paramount. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals, prized for the unique conformational constraints and metabolic stability it imparts.[1] Its synthesis, however, can yield a mixture of products, including stereoisomers, making robust analytical characterization essential.

This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize cyclopropanation products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We detail experimental protocols, present comparative data, and illustrate logical workflows to facilitate unambiguous structural elucidation and purity assessment.

Comparative Overview of Spectroscopic Techniques

A multi-technique approach is often necessary for the comprehensive analysis of cyclopropanation products.[2] NMR spectroscopy is unparalleled for detailed structural and stereochemical assignment, IR spectroscopy provides rapid confirmation of the cyclopropyl (B3062369) functional group, and Mass Spectrometry is crucial for determining molecular weight and assessing purity, especially when coupled with a separation technique like Gas Chromatography (GC-MS).

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry (cis/trans), quantitative purity assessment.[3]Provides the most comprehensive structural information; essential for distinguishing stereoisomers.[2]Less sensitive than MS; can be complex to interpret for complex molecules.[4]
Infrared (IR) Spectroscopy Presence of functional groups, bond vibrations.[4]Quick and simple method to confirm the presence of the cyclopropane ring via characteristic absorptions.[5]Provides limited information on connectivity and no stereochemical detail.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns, impurity profiling (when coupled with GC or LC).[6]High sensitivity, confirms molecular formula, essential for purity analysis and byproduct identification.[7]Isomers often have similar fragmentation patterns; does not provide stereochemical information on its own.[4]

Quantitative Data Presentation

The following tables summarize typical spectroscopic data for cyclopropane derivatives, which are critical for identifying and characterizing these molecules.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Cyclopropane Derivatives

The strained nature of the cyclopropane ring results in a unique electronic environment, causing its proton and carbon signals to appear at unusually high fields (upfield) in NMR spectra.[8][9] The rigid geometry also leads to distinct coupling constants between cis and trans protons.[10]

NucleusProton/Carbon TypeTypical Chemical Shift (δ, ppm)Key Observations & Notes
¹H NMR Cyclopropyl Ring Protons (CH, CH₂)-0.2 to 1.0[8][11]Highly shielded, appearing upfield of typical alkane signals. The chemical shift is sensitive to substituent effects.
cis-Vicinal ProtonsJ ≈ 6-8 Hz[10]Protons on adjacent carbons on the same face of the ring show larger coupling constants.
trans-Vicinal ProtonsJ ≈ 3-5 Hz[10]Protons on adjacent carbons on opposite faces of the ring show smaller coupling constants.
¹³C NMR Cyclopropyl Ring Carbons (CH, CH₂)-5 to 20[8][11]Highly shielded, characteristic upfield signals that are easily distinguished from other aliphatic carbons.

Example Data for Substituted Cyclopropanes: [2]

Compound (Analog)Isomer¹H NMR (ppm)¹³C NMR (ppm)
1,2-dimethylcyclopropane cis0.63 (CH), -0.29 (CH₃)14.7 (CH), 10.9 (CH₃)
trans0.17 (CH), 0.55 (CH₃)19.4 (CH), 17.0 (CH₃)
Table 2: Characteristic Infrared (IR) Absorption Bands

IR spectroscopy is a valuable tool for quickly confirming the successful formation of the cyclopropane ring.

Vibration ModeFrequency Range (cm⁻¹)IntensityNotes
C-H Stretch ~3100 - 3000[12]MediumAssociated with the C-H bonds on the ring. Often appears just above the typical alkane C-H stretches.
CH₂ Scissoring/Deformation ~1480 - 1440[12]MediumIn-plane bending vibration of the methylene (B1212753) groups within the ring.
Ring Deformation ("Breathing") ~1020 - 1000[4][12]Medium to StrongA characteristic vibration of the cyclopropyl ring skeleton, often a key diagnostic peak.
Table 3: Common Mass Spectrometry (MS) Fragmentation Patterns

In Electron Ionization (EI) MS, the cyclopropane molecular ion is often observed, and its fragmentation can provide structural clues.

m/z ValueIon FragmentNotes
[M]⁺ Molecular IonThe parent molecular ion peak confirms the molecular weight of the product.[13] For cyclopropane (C₃H₆), this is at m/z 42.
[M-1]⁺ [C₃H₅]⁺Loss of a hydrogen atom.
[M-15]⁺ [C₂H₃]⁺ (in substituted cyclopropanes)Loss of a methyl radical from an alkyl substituent.
m/z 27, 26, 25 [C₂H₃]⁺, [C₂H₂]⁺, [C₂H]⁺Further fragmentation of the ring structure.[13]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical assignment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified cyclopropanation product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2][3]

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.03% v/v, for chemical shift referencing (δ = 0.0 ppm).[3][14]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantitative analysis.[3]

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For more detailed analysis, consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[11]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure and stereochemistry.[10][15]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of the cyclopropane ring functional group.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind 0.1-0.5 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or a pure KBr pellet.[4]

    • Place the sample in the spectrometer and record the spectrum, typically in the mid-infrared range (4000-400 cm⁻¹).[2]

  • Data Analysis: Identify the characteristic absorption bands for the cyclopropyl C-H stretch (~3050 cm⁻¹) and the ring deformation band (~1020 cm⁻¹).[2][4]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, assess purity, and identify byproducts.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the cyclopropanation product (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

  • Instrumentation: Use a GC system coupled to a mass spectrometer (typically with an Electron Ionization source).[7]

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Use a suitable capillary column (e.g., a nonpolar DB-5 or similar) to separate the components of the mixture based on their boiling points and polarity.

    • Apply a temperature program (e.g., start at 50°C, then ramp to 250°C) to elute the compounds.[16]

  • MS Analysis:

    • As components elute from the GC column, they are ionized (typically at 70 eV) and fragmented in the MS source.[16]

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times and relative peak areas, which correspond to the purity of the main product.

    • Analyze the mass spectrum for the main peak to identify the molecular ion and characteristic fragmentation patterns, confirming the product's identity.

    • Analyze the mass spectra of minor peaks to identify potential impurities or reaction byproducts.[7]

Mandatory Visualizations

Diagrams illustrating the analytical workflow can streamline the characterization process.

G Figure 1: General workflow for the spectroscopic analysis of a crude cyclopropanation product. cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_techniques Characterization Suite cluster_conclusion Final Assessment Crude_Product Crude Cyclopropanation Reaction Mixture TLC_GCMS Initial Purity Check (TLC / GC-MS) Crude_Product->TLC_GCMS Sample Purification Purification (Column Chromatography / Distillation) TLC_GCMS->Purification Assess Need Pure_Product Isolated Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS MS / HRMS Pure_Product->MS Final_Structure Structure & Stereochemistry Confirmed NMR->Final_Structure Correlate Data IR->Final_Structure Correlate Data MS->Final_Structure Correlate Data

Caption: General workflow for spectroscopic analysis.

G Figure 2: Logical diagram for structure confirmation using complementary spectroscopic data. cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy Start Isolated Product MS_Analysis Run GC-MS / HRMS Start->MS_Analysis IR_Analysis Run FTIR Start->IR_Analysis NMR_Analysis Run ¹H & ¹³C NMR Start->NMR_Analysis MS_Q1 Correct Molecular Weight? MS_Analysis->MS_Q1 MS_Result Molecular Formula Confirmed MS_Q1->MS_Result Yes Conclusion Structure Verified MS_Result->Conclusion IR_Q1 C-H stretch at ~3050 cm⁻¹? Ring mode at ~1020 cm⁻¹? IR_Analysis->IR_Q1 IR_Result Cyclopropane Ring Present IR_Q1->IR_Result Yes IR_Result->Conclusion NMR_Q1 Upfield signals (-0.2 to 1.0 ppm)? NMR_Analysis->NMR_Q1 NMR_Result1 Cyclopropane Protons/Carbons Confirmed NMR_Q1->NMR_Result1 Yes NMR_Q2 Coupling constants & 2D data match proposed structure? NMR_Result1->NMR_Q2 NMR_Result2 Connectivity & Stereochemistry Established NMR_Q2->NMR_Result2 Yes NMR_Result2->Conclusion

References

A Comparative Guide to the Efficacy of Different Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylation, the addition of a methyl group to a substrate, is a fundamental and critical transformation in organic chemistry, with broad applications in pharmaceutical and materials science. The choice of methylating agent can significantly influence the efficiency, selectivity, and safety of this reaction. This guide provides an objective comparison of the performance of various common and modern methylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Data Presentation: Comparative Performance of Methylating Agents

The efficacy of a methylating agent is highly dependent on the substrate and reaction conditions. Below are tables summarizing the performance of various agents for the methylation of different functional groups.

O-Methylation of Phenols (e.g., 1-Naphthol to 1-Methoxynaphthalene)
Methylating AgentBase/CatalystSolventReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) K₂CO₃Acetone2.5 hoursReflux84.8%[1]High reactivity, cost-effective for large scale.[2]Highly toxic and carcinogenic.[1][3]
Methyl Iodide (MeI) KOHNone4 hours90°C95%High reactivity.[2]Toxic, potential carcinogen, more expensive than DMS.[2][3]
Dimethyl Carbonate (DMC) NaOH / TBABDMC3-6 hours60-85°C93.2%[1]"Green" reagent, low toxicity, high selectivity.[1][4][5][6]Requires higher temperatures, slower reaction rates.[1][2]
N-Methylation of Amines (e.g., Aniline)
Methylating AgentCatalyst/BaseSolventReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Methanol (B129727) Ru(II) complex / BaseMethanol12 hours140°C95-97%[7]Green and inexpensive C1 source.Requires catalyst and higher temperatures.
Dimethyl Carbonate (DMC) Y-type zeolitesTriglyme-130°CHigh selectivity for mono-methylation[8]High selectivity, eco-friendly.[5][9]Requires specific catalysts and conditions.
Paraformaldehyde/PMHS (CAAC)CuClnBu₂O18 hours80°Cup to 99%[10]High yields for a variety of amines.Requires a copper catalyst and a hydrosilane reductant.
C-Methylation of Active Methylene Compounds (e.g., Phenylacetonitrile)
Methylating AgentBaseSolventReaction TimeTemperatureYield (%)Selectivity (Mono:Di)Key Disadvantages
Dimethyl Carbonate (DMC) K₂CO₃DMC-180-200°C93-99+%[11]>99:1[11]Requires high temperatures and pressures.[11]
Dimethyl Sulfate (DMS) NaOHWater/DCM-90°C72-96%[11]Variable, requires careful control.[11]Highly toxic and carcinogenic.[11]
Methyl Iodide (MeI) NaHTHF/DMF-Room Temp85-95%[11]Good, but can lead to over-methylation.Toxic, volatile, and light-sensitive.[11]
Methyl Esterification of Carboxylic Acids
Methylating AgentSolventTemperatureReaction TimeYield (%)Key AdvantagesKey Disadvantages
Diazomethane (B1218177) EtherRoom Temp~5 minutesNearly Quantitative[12]Fast, clean reaction, high yield.[13][14]Highly toxic and potentially explosive.[12][13][14]
Trimethylsilyldiazomethane (TMS-CHN₂) Toluene/MethanolRoom Temp30 minutes91-99%[15]Safer alternative to diazomethane, high yields.[15][16]Slower reaction than diazomethane, can form by-products.[2]

Experimental Protocols

General Procedure for O-Methylation of an Alcohol using Methyl Iodide

This protocol describes a solvent-free method for the conversion of alcohols to their corresponding methyl ethers.

Materials:

  • Alcohol (1 equivalent)

  • Methyl Iodide (4 equivalents)

  • Potassium Hydroxide (KOH) pellets

Procedure:

  • To a stirred mixture of the alcohol and methyl iodide, add KOH pellets portion-wise at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, dilute the reaction mixture with diethyl ether.

  • Filter the reaction mixture through a celite or silica (B1680970) gel column to remove solid residues.

  • Wash the column with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ether.

  • Purify the crude product by column chromatography on silica gel if necessary.

General Procedure for N-Methylation of an Aniline (B41778) using Methanol

This procedure outlines the Ru(II)-catalyzed N-methylation of anilines using methanol as the methylating agent.[7]

Materials:

  • Aniline derivative (1.0 mmol, 1.0 equiv)

  • Ru catalyst (0.5 mol %, 0.005 equiv)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous Methanol (1 mL)

  • Schlenk tube (10 mL) with a magnetic stir bar

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, charge the Ru catalyst, the aniline derivative, and the base.

  • Add anhydrous methanol to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by chromatography on silica gel to obtain the N-methylaniline product.

Synthesis of Methyl Esters from Carboxylic Acids using Diazomethane

This protocol describes the rapid and efficient conversion of carboxylic acids to methyl esters using diazomethane.[12][13][14] Caution: Diazomethane is highly toxic and potentially explosive. It should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Carboxylic acid

  • Diazomethane solution in ether

  • Diethyl ether

  • Acetic acid (for quenching)

Procedure:

  • Dissolve the carboxylic acid in diethyl ether in a reaction vessel.

  • Slowly add the diazomethane solution dropwise to the carboxylic acid solution with stirring. Continue addition until a faint yellow color of excess diazomethane persists.

  • Allow the reaction to proceed for approximately 5 minutes, ensuring that the evolution of nitrogen gas has ceased.

  • Quench the excess diazomethane by adding a few drops of acetic acid. The yellow color will disappear.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester. Purification by column chromatography is typically not required due to the clean nature of the reaction.

Mandatory Visualization

Signaling Pathways Involving Methylation

Methylation is a key post-translational modification that regulates various cellular signaling pathways. Below are diagrams illustrating the role of methylation in the PI3K/AKT and MAPK signaling pathways.

PI3K_AKT_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation KDM5A_cyto KDM5A (cytoplasm) AKT->KDM5A_cyto Phosphorylation KDM5A_nuc KDM5A (nucleus) KDM5A_cyto->KDM5A_nuc Nuclear Translocation H3K4me3 H3K4me3 (Active Chromatin) KDM5A_nuc->H3K4me3 Demethylation (Repression) Gene_Expression Cell Cycle Gene Expression H3K4me3->Gene_Expression Promotes

Caption: PI3K/AKT signaling pathway and its regulation of histone H3K4 methylation.[17]

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation DNMT1 DNMT1 (DNA Methyltransferase 1) ERK->DNMT1 Upregulation DNA_Methylation DNA Hypermethylation DNMT1->DNA_Methylation Catalyzes Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing

Caption: MAPK signaling pathway and its influence on DNA methylation.[18][19]

Experimental Workflow

The following diagram illustrates a general workflow for a typical methylation reaction and subsequent analysis.

Experimental_Workflow Start Start: Substrate + Solvent Add_Base Add Base/Catalyst Start->Add_Base Add_Methylating_Agent Add Methylating Agent Add_Base->Add_Methylating_Agent Reaction Reaction (Stirring, Heating) Add_Methylating_Agent->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Methylated Product Analysis->End

Caption: A generalized workflow for a chemical methylation reaction.

References

A Comparative Guide to the Mechanistic Pathways of Trimethylsulfoxonium Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylsulfoxonium (B8643921) chloride is a versatile and widely utilized reagent in organic synthesis, primarily serving as a precursor to the highly reactive dimethylsulfoxonium methylide, often referred to as the Corey-Chaykovsky reagent. This guide provides a detailed comparison of the mechanistic pathways of reactions involving this reagent and its primary alternative, dimethylsulfonium methylide, supported by experimental data and protocols.

Overview of Reagents and Ylide Generation

Trimethylsulfoxonium chloride, upon treatment with a strong base like sodium hydride (NaH), generates dimethylsulfoxonium methylide.[1][2] This sulfur ylide is a key intermediate for the transfer of a methylene (B1212753) group (CH₂) to various electrophilic substrates.[3] A common alternative is the use of trimethylsulfonium (B1222738) salts (e.g., iodide or chloride), which generate dimethylsulfonium methylide. While structurally similar, the oxidation state of the sulfur atom imparts significant differences in stability and reactivity between the two ylides.[4]

Key Differences between Sulfoxonium and Sulfonium (B1226848) Ylides:

FeatureDimethylsulfoxonium Methylide (from this compound)Dimethylsulfonium Methylide (from Trimethylsulfonium Salts)
Sulfur Oxidation State S(VI)S(IV)
Stability More stable, can be isolated.[5][6]Less stable, more reactive, typically generated and used at low temperatures.[5][7]
Nucleophilicity Less nucleophilic ("softer" nucleophile).[5][8]More nucleophilic ("harder" nucleophile).[4][5]
Typical Reaction Methylene transfer to aldehydes, ketones, imines, and α,β-unsaturated carbonyls.[9]Primarily methylene transfer to aldehydes and ketones.[9]

dot

G cluster_0 Ylide Generation TMSO_Cl Trimethylsulfoxonium Chloride Ylide Dimethylsulfoxonium Methylide (Corey's Reagent) TMSO_Cl->Ylide + Base Base Strong Base (e.g., NaH)

Caption: Generation of Dimethylsulfoxonium Methylide.

The Corey-Chaykovsky Reaction: Mechanistic Pathways

The primary application of the ylide derived from this compound is the Corey-Chaykovsky reaction, which is instrumental in synthesizing three-membered rings such as epoxides and cyclopropanes.[2][9]

When reacting with aldehydes and ketones, dimethylsulfoxonium methylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This initial addition leads to the formation of a betaine (B1666868) intermediate. Subsequently, an intramolecular Sₙ2 reaction occurs, where the oxygen anion displaces the dimethyl sulfoxide (B87167) (DMSO) leaving group, resulting in the formation of an epoxide.[10]

dot

G cluster_1 Epoxidation Mechanism Start Aldehyde/Ketone + Sulfoxonium Ylide Step1 Nucleophilic Attack on Carbonyl Carbon Start->Step1 Intermediate Betaine Intermediate Step1->Intermediate Step2 Intramolecular Ring Closure (SN2) Intermediate->Step2 Product Epoxide + DMSO Step2->Product

Caption: Epoxidation via the Corey-Chaykovsky Reaction.

A key difference in reactivity emerges when α,β-unsaturated carbonyl compounds are used as substrates. Dimethylsulfoxonium methylide, being a "softer" nucleophile, preferentially undergoes a 1,4-conjugate addition to the β-carbon of the enone.[5] This is followed by an intramolecular ring closure to form a cyclopropane (B1198618) derivative.[9][11] In contrast, the "harder" and more reactive dimethylsulfonium methylide typically performs a 1,2-addition to the carbonyl carbon, leading to epoxide formation.[5][12] This chemoselectivity is a critical consideration in synthetic planning.

dot

G cluster_2 Sulfoxonium vs. Sulfonium Ylide with Enones cluster_sulfoxonium Sulfoxonium Ylide (Softer) cluster_sulfonium Sulfonium Ylide (Harder) Enone α,β-Unsaturated Carbonyl Add_1_4 1,4-Conjugate Addition Enone->Add_1_4 Add_1_2 1,2-Addition Enone->Add_1_2 Cyclopropane Cyclopropane Add_1_4->Cyclopropane Epoxide Epoxide Add_1_2->Epoxide

Caption: Chemoselectivity of Sulfoxonium vs. Sulfonium Ylides.

Performance Comparison: Experimental Data

The choice between trimethylsulfoxonium and trimethylsulfonium salts can significantly impact reaction outcomes. The following tables summarize representative yields for epoxidation and cyclopropanation reactions.

Table 1: Epoxidation of Aldehydes and Ketones

SubstrateReagentBase/SolventYield (%)Reference
p-ChlorobenzaldehydeTrimethylsulfoxonium IodideNaH / DMSO60%[5]
BenzaldehydeTrimethylsulfonium Iodidet-BuOK / DMSO>95%[13]
CyclohexanoneTrimethylsulfonium Iodidet-BuOK / DMSO88%[7]
2-Benzo[b]thiophene carbaldehydeTrimethylsulfonium Iodidet-BuOK / DMSO88%[13]

Note: While this compound is the topic, many literature examples use the iodide salt, which behaves similarly in generating the ylide.

Table 2: Reaction with α,β-Unsaturated Ketones (Chalcone)

ReagentBase/SolventProductYield (%)Reference
Trimethylsulfoxonium IodideNaH / DMSOCyclopropyl Ketone100%[5]
Trimethylsulfonium IodideNaH / DMSOEpoxide90%[5]

These data clearly illustrate the divergent reactivity profiles of the two ylides. The sulfoxonium ylide is highly effective for the cyclopropanation of enones, whereas the sulfonium ylide is preferred for the epoxidation of the same substrate.[5]

Experimental Protocols

Below is a general methodology for a Corey-Chaykovsky epoxidation reaction.

  • Preparation: To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (B95107) (THF) (2:1 mixture) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.5 equivalents) portion-wise at room temperature.[14]

  • Ylide Formation: Stir the resulting mixture for 15-30 minutes, during which the evolution of hydrogen gas should cease, and the solution becomes clear, indicating the formation of dimethylsulfoxonium methylide.[14]

  • Reaction: Add a solution of the ketone (1.0 equivalent) in DMSO or THF to the ylide solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired epoxide.[7]

dot

G cluster_3 Experimental Workflow: Epoxidation Start Suspend NaH in DMSO/THF Add_Salt Add Trimethylsulfoxonium Iodide/Chloride Start->Add_Salt Form_Ylide Stir to Form Ylide Add_Salt->Form_Ylide Add_Ketone Add Ketone Substrate Form_Ylide->Add_Ketone React Stir at Room Temp Add_Ketone->React Quench Quench with Water & Extract React->Quench Purify Purify by Chromatography Quench->Purify

Caption: General workflow for Corey-Chaykovsky epoxidation.

Conclusion

Mechanistic studies reveal that this compound is a precursor to a stabilized sulfur ylide that exhibits distinct reactivity compared to its sulfonium counterpart. The choice between these reagents is dictated by the desired outcome, particularly with α,β-unsaturated systems. Dimethylsulfoxonium methylide is the reagent of choice for cyclopropanation via 1,4-addition, while dimethylsulfonium methylide is preferred for epoxidation via 1,2-addition. This guide provides the foundational knowledge, comparative data, and procedural outlines necessary for researchers to effectively employ these powerful synthetic tools.

References

Characterization of Intermediates in the Corey-Chaykovsky Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of epoxides, aziridines, and cyclopropanes from carbonyls, imines, and enones, respectively. A deep understanding of the reaction mechanism and the nature of its transient intermediates is crucial for controlling selectivity and optimizing reaction conditions. This guide provides a detailed comparison of the intermediates in the Corey-Chaykovsky reaction with those of mechanistically related transformations, supported by experimental and computational data.

The Corey-Chaykovsky Reaction: Unraveling the Intermediates

The generally accepted mechanism of the Corey-Chaykovsky reaction proceeds through a series of key intermediates.[1][2][3] The initial step involves the deprotonation of a sulfonium (B1226848) or sulfoxonium salt to generate a sulfur ylide. This highly nucleophilic ylide then attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate known as a betaine (B1666868).[3] Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the sulfide (B99878) or sulfoxide (B87167) leaving group, yielding the final three-membered ring product.

Key Intermediates in the Corey-Chaykovsky Reaction:
  • Sulfonium/Sulfoxonium Ylide: The reactive nucleophile. The stability of the ylide plays a crucial role in the reaction's outcome. Less stable sulfonium ylides, like dimethylsulfonium methylide, are highly reactive and typically react at lower temperatures.[4] More stable sulfoxonium ylides, such as dimethylsulfoxonium methylide (Corey's reagent), are less reactive.[4] This difference in stability and reactivity influences the chemoselectivity of the reaction, particularly with α,β-unsaturated carbonyls, where sulfonium ylides tend to give 1,2-addition (epoxidation) and sulfoxonium ylides favor 1,4-addition (cyclopropanation).[1]

  • Betaine Intermediate: A zwitterionic species formed upon the addition of the ylide to the carbonyl group. This intermediate is typically transient and not directly observable under normal reaction conditions. However, its existence is strongly supported by mechanistic studies, including crossover experiments.[5] The stereochemistry of the final product is often determined by the relative stability and rate of interconversion of the diastereomeric betaine intermediates.[1] Computational studies have been instrumental in understanding the factors that influence the reversibility of betaine formation and the rotational barriers that lead to the observed diastereoselectivity.[1]

Comparative Analysis with Alternative Reactions

To better understand the unique characteristics of the Corey-Chaykovsky reaction intermediates, a comparison with other well-known reactions that also produce epoxides or involve ylides is instructive.

ReactionKey Intermediate(s)Method of CharacterizationKey Distinguishing Features
Corey-Chaykovsky Reaction Sulfur Ylide, BetaineNMR of precursors, Crossover experiments, Computational modelingZwitterionic betaine intermediate; outcome influenced by ylide stability.
Wittig Reaction Phosphorus Ylide, Oxaphosphetane31P NMR Spectroscopy, X-ray crystallography of stable analogsConcerted [2+2] cycloaddition to form a four-membered oxaphosphetane; no discrete betaine intermediate in salt-free conditions.
Darzens Reaction Enolate, HalohydrinTrapping experiments, Spectroscopic analysis of stable analogsFormation of a neutral halohydrin intermediate via an enolate addition.
Paterno-Büchi Reaction Excited State Carbonyl, BiradicalLaser Flash Photolysis, Trapping experimentsPhotochemical reaction proceeding through a biradical intermediate.

Data Presentation: Spectroscopic and Computational Characterization

Direct spectroscopic observation of the transient betaine intermediate in the Corey-Chaykovsky reaction is challenging. However, we can characterize the stable precursors and use computational methods to predict the properties of the intermediates.

Table 1: Spectroscopic Data of Ylide Precursors
CompoundFormula1H NMR (DMSO-d6) δ (ppm)13C NMR (D2O) δ (ppm)
Trimethylsulfonium (B1222738) iodide(CH3)3SI2.89 (s, 9H)25.5
Trimethylsulfoxonium iodide(CH3)3SOI3.82 (s, 9H)Not readily available

Note: NMR data can vary slightly depending on the solvent and concentration.

Table 2: Calculated Properties of the Betaine Intermediate (Computational Data)

While experimental data is scarce, density functional theory (DFT) calculations provide valuable insights into the structure of the betaine intermediate.

Structural ParameterCalculated Value
C-C bond length (newly formed)~1.55 Å
C-O bond length~1.30 Å
S-C bond length~1.85 Å

These are approximate values derived from computational studies and can vary depending on the specific substrates and level of theory.

Experimental Protocols

In Situ Generation and Reaction of Dimethylsulfonium Methylide

Objective: To generate dimethylsulfonium methylide from trimethylsulfonium iodide and react it with a ketone to form an epoxide.

Procedure:

  • To a stirred suspension of trimethylsulfonium iodide (1.65 eq) in dry dimethyl sulfoxide (DMSO, 25 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) at room temperature.[4]

  • Stir the resulting mixture until the salt completely dissolves, indicating the formation of the ylide.

  • Add the ketone (1.0 eq) to the ylide solution.

  • Stir the reaction mixture at room temperature for 2 hours.[4]

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl ether).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired epoxide.[4]

Crossover Experiment to Probe Betaine Intermediate Reversibility

Objective: To provide evidence for the formation and potential reversibility of the betaine intermediate.

Procedure:

  • Prepare two separate reaction flasks.

  • In flask A, generate the sulfur ylide from a sulfonium salt (e.g., trimethylsulfonium iodide) and a base in a suitable solvent.

  • In flask B, prepare a solution of an aldehyde (Aldehyde 1).

  • Add a different, more reactive aldehyde (Aldehyde 2) to flask A (containing the ylide).

  • Simultaneously, add the contents of flask B to flask A.

  • Allow the reaction to proceed and then analyze the product mixture.

  • The formation of epoxide derived from Aldehyde 2, even though Aldehyde 1 was initially present with the ylide, suggests that the initial addition of the ylide to Aldehyde 1 to form a betaine is reversible. The dissociated ylide can then react with the more reactive Aldehyde 2. Deuterium labeling studies can also be employed to track the fate of specific protons and provide further evidence for the reversibility of proton transfer steps involving the betaine.

Mandatory Visualization

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Reaction Mechanism reagents Sulfonium Salt + Base ylide Sulfur Ylide reagents->ylide Deprotonation betaine Betaine Intermediate (Zwitterion) ylide->betaine Nucleophilic Attack carbonyl Carbonyl Compound (Ketone/Aldehyde) carbonyl->betaine product Epoxide betaine->product Intramolecular SN2 leaving_group Sulfide betaine->leaving_group

Caption: The reaction pathway of the Corey-Chaykovsky reaction.

Experimental_Workflow Workflow for Intermediate Characterization cluster_precursors Precursor Characterization cluster_reaction Reaction Monitoring & Trapping cluster_computational Computational Analysis precursor Sulfonium Salt nmr NMR Spectroscopy (1H, 13C) precursor->nmr xray X-ray Crystallography precursor->xray reaction Corey-Chaykovsky Reaction lt_nmr Low-Temp NMR reaction->lt_nmr trapping Crossover/Trapping Experiments reaction->trapping dft DFT Calculations geom Bond Lengths/Angles dft->geom Geometry energy Activation Barriers dft->energy Energetics

Caption: Experimental and computational workflow for characterizing intermediates.

Reaction_Comparison Comparison of Intermediates in Epoxide Forming Reactions cc Corey-Chaykovsky cc_int Betaine (Zwitterionic) cc->cc_int wittig Wittig wittig_int Oxaphosphetane (Cyclic) wittig->wittig_int darzens Darzens darzens_int Halohydrin (Neutral) darzens->darzens_int pb Paterno-Büchi pb_int Biradical pb->pb_int

Caption: Key intermediates in different epoxide and related reactions.

References

A Comparative Analysis of Trimethylsulfoxonium Chloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Trimethylsulfoxonium (B8643921) chloride is a versatile and highly utilized reagent in organic chemistry, primarily serving as a stable precursor to dimethylsulfoxonium methylide, a key sulfur ylide.[1][2] This ylide is the active species in the renowned Johnson-Corey-Chaykovsky reaction, a cornerstone for the synthesis of three-membered rings such as epoxides, cyclopropanes, and aziridines.[3][4][5] This guide provides a comparative overview of trimethylsulfoxonium chloride's performance against its main alternative, trimethylsulfonium (B1222738) iodide/chloride, highlighting differences in stability, reactivity, and chemoselectivity with supporting experimental data.

Core Applications and Reagent Comparison

The primary utility of this compound lies in its conversion to dimethylsulfoxonium methylide upon treatment with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[6][7] This ylide is a powerful nucleophile for methylene (B1212753) transfer reactions.

The most common alternative is the use of trimethylsulfonium salts (iodide, bromide, or chloride) to generate dimethylsulfonium methylide. While both ylides achieve similar transformations, their reactivity and stability profiles differ significantly due to the oxidation state of the sulfur atom.[8]

Key Differences between Sulfoxonium and Sulfonium (B1226848) Ylides:

  • Stability: Dimethylsulfoxonium methylide (from this compound) is considerably more stable than dimethylsulfonium methylide.[9] The sulfoxonium ylide can be stable for days at room temperature in solution, whereas the sulfonium ylide decomposes within minutes, necessitating its in-situ generation and use at low temperatures.[9][10] This enhanced stability is attributed to better delocalization of the negative charge by the sulfoxonium group.[8]

  • Nucleophilicity: The greater stability of the sulfoxonium ylide translates to lower nucleophilicity compared to the "harder" and more reactive sulfonium ylide.[9][11]

  • Chemoselectivity: This difference in reactivity leads to distinct chemoselectivity, especially with α,β-unsaturated carbonyl compounds. The softer sulfoxonium ylide preferentially undergoes a 1,4-conjugate addition to yield cyclopropanes, while the harder sulfonium ylide favors a 1,2-addition to the carbonyl group, resulting in epoxides.[9][12]

Workflow and Reaction Mechanisms

The generation of the reactive ylide and its subsequent reaction with a carbonyl compound follow a well-established pathway.

Ylide_Generation cluster_0 Ylide Generation Precursor Trimethylsulfoxonium Chloride Ylide Dimethylsulfoxonium Methylide (Corey's Reagent) Precursor->Ylide Deprotonation Base Strong Base (e.g., NaH, KOtBu)

Caption: General workflow for the generation of dimethylsulfoxonium methylide.

The generated ylide then reacts with an aldehyde or ketone in the classic Corey-Chaykovsky reaction to form an epoxide.

Corey_Chaykovsky_Mechanism Start Aldehyde/Ketone + Ylide Betaine Betaine Intermediate Start->Betaine Nucleophilic Attack Epoxide Epoxide Product Betaine->Epoxide Intramolecular Ring Closure (SN2) DMSO DMSO (Leaving Group) Betaine->DMSO Elimination

Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation reaction.

The most significant divergence in application is observed with α,β-unsaturated carbonyls (enones).

Chemoselectivity Enone α,β-Unsaturated Carbonyl (Enone) Sulfoxonium Dimethylsulfoxonium Methylide Enone->Sulfoxonium Sulfonium Dimethylsulfonium Methylide Enone->Sulfonium Cyclopropane Cyclopropane Sulfoxonium->Cyclopropane 1,4-Addition (Michael Addition) Epoxide Epoxide Sulfonium->Epoxide 1,2-Addition

Caption: Chemoselectivity of sulfoxonium vs. sulfonium ylides with enones.

Performance Comparison: Epoxidation

Both reagents are effective for the epoxidation of simple aldehydes and ketones. The choice often depends on the scale of the reaction and the sensitivity of the substrate. The use of trimethylsulfoxonium iodide or chloride with a base like potassium tert-butoxide in DMSO is a highly efficient method for preparing epoxides from a range of carbonyl compounds.[13]

SubstrateReagent PrecursorBase/SolventYield (%)Reference
2-HexanoneTrimethylsulfoxonium IodideKOtBu / DMSO85[13]
CyclohexanoneTrimethylsulfoxonium IodideKOtBu / DMSO98[13]
BenzaldehydeTrimethylsulfoxonium IodideKOtBu / DMSO95[13]
p-ChlorobenzaldehydeTrimethylsulfoxonium Salt-60[9]
2-benzo[b]thiophene carbaldehydeTrimethylsulfonium IodideNaOH / CH₂Cl₂ / H₂O88[14]

Table 1: Comparative yields for the epoxidation of various carbonyl compounds. Note that reaction conditions and work-up procedures can significantly influence final yields.

Experimental Protocols

Protocol 1: General Epoxidation using Trimethylsulfoxonium Iodide

This procedure is adapted for the multi-kilogram scale synthesis of epoxides.[13]

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aldehyde or Ketone Substrate

  • Methylene chloride

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Into a dry reactor, add trimethylsulfoxonium iodide (1.55 eq) and dimethyl sulfoxide. Stir until a clear solution forms.

  • Add the carbonyl substrate (1.0 eq) to the solution.

  • In a separate vessel, prepare a solution of potassium tert-butoxide (1.55 eq) in DMSO.

  • Add the KOtBu solution to the reactor containing the substrate and ylide precursor under a nitrogen atmosphere.

  • Stir the resulting solution at room temperature for 16 hours.

  • Dilute the reaction mixture with water and extract with methylene chloride (3x).

  • Wash the combined organic extracts with water (3x) and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase. The crude product can be purified by distillation or flash column chromatography.

Protocol 2: Epoxidation using Trimethylsulfonium Iodide (Phase-Transfer Conditions)

This method is suitable for aryl and hetaryl oxiranes.[14]

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 eq) and tetrabutylammonium iodide (1.5 mol%) in a 1:1 mixture of dichloromethane and 50% aqueous NaOH, add trimethylsulfonium iodide (1.55 eq).

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield the desired epoxide.

Safety and Handling

This compound is classified as a skin and serious eye irritant.[15][16][17] It may also cause respiratory irritation.[16]

  • Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[18] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[15] Avoid generating dust.[18]

  • Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place.[16] The compound is hygroscopic and should be protected from moisture.[19] Store under an inert gas atmosphere.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[16][18]

  • Byproducts: The Corey-Chaykovsky reaction using sulfonium salts generates dimethyl sulfide (B99878) (DMS) as a byproduct, which is volatile and has a strong, unpleasant odor.[20] Reactions with sulfoxonium salts produce dimethyl sulfoxide (DMSO), which is less noxious.[20]

Conclusion

This compound is an invaluable reagent for organic synthesis, offering a stable and reliable source of dimethylsulfoxonium methylide for the Johnson-Corey-Chaykovsky reaction. Its primary advantage over its sulfonium counterparts is the superior stability of the resulting ylide, which allows for more controlled reactions and easier handling.[9] The most critical distinction lies in its chemoselective behavior with α,β-unsaturated systems, where it preferentially forms cyclopropanes via 1,4-addition, in contrast to the 1,2-addition (epoxidation) observed with less stable sulfonium ylides.[9][21] This predictable reactivity makes it a powerful tool for synthetic chemists aiming to construct complex molecular architectures with precision.

References

Trimethylsulfoxonium Chloride: A Comparative Benchmark Against Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, stereoselectivity, and overall efficiency. Trimethylsulfoxonium chloride (TMSC), a cornerstone reagent, has long been favored for its role in the Corey-Chaykovsky reaction to generate epoxides, cyclopropanes, and aziridines. It also serves as a competent methylating agent. However, the continuous evolution of synthetic methodology has introduced a host of newer reagents and catalytic systems that offer potential advantages in terms of selectivity, safety, and catalytic efficiency.

This guide provides a comprehensive benchmark of this compound against contemporary synthetic methods, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in making informed decisions for their synthetic strategies.

Epoxidation: Corey-Chaykovsky Reaction vs. Catalytic Asymmetric Epoxidation

The primary application of this compound is as a precursor to dimethylsulfoxonium methylide, the key nucleophile in the Corey-Chaykovsky reaction for the epoxidation of aldehydes and ketones.[1] This method is known for its reliability and broad substrate scope. However, the development of catalytic asymmetric epoxidation methods offers the significant advantage of producing enantioenriched epoxides, which are crucial chiral building blocks in pharmaceutical synthesis.

Comparative Performance Data:

MethodSubstrateReagent/CatalystSolventTime (h)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Corey-Chaykovsky BenzaldehydeThis compound, NaHDMSO2RT88[2]N/A
Corey-Chaykovsky CyclohexanoneTrimethylsulfonium iodide, KHMDSTHF/DMPU1-78 to RT95N/A
Catalytic Asymmetric Benzaldehyde(S)-VANOL-BOROX catalyst (10 mol%)Toluene (B28343)24-6088[3]99 (cis)[3]
Catalytic Asymmetric CinnamaldehydeChiral Sulfide 7 (stoichiometric)CH2Cl248-788594 (trans)[4]
Catalytic Asymmetric 2-NaphthaldehydeVANOL-Al-Li catalyst (10 mol%)Toluene-091[5]98 (cis)[5]

Key Observations:

  • The Corey-Chaykovsky reaction, utilizing this compound, consistently provides high yields for a variety of aldehydes and ketones.[2][6]

  • Catalytic asymmetric epoxidation methods, while sometimes requiring longer reaction times or cryogenic temperatures, offer the distinct advantage of high enantioselectivity.[3][4][5]

  • The choice between these methods will depend on the specific synthetic goal: for racemic epoxides or when enantioselectivity is not a concern, the Corey-Chaykovsky reaction is a robust and efficient choice. For the synthesis of chiral epoxides, catalytic asymmetric methods are superior.

Experimental Protocols:

1. Corey-Chaykovsky Epoxidation of an Aldehyde using this compound:

  • Reagents: this compound, Sodium Hydride (60% dispersion in mineral oil), Aldehyde, Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO under an inert atmosphere, add this compound (1.1 eq) portionwise at room temperature. Stir the resulting mixture for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide. Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 eq) in DMSO dropwise. Allow the reaction to warm to room temperature and stir for 2 hours or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography.[2][7]

2. Catalytic Asymmetric Epoxidation of an Aldehyde:

  • Reagents: Aldehyde, Diazoacetamide (B1201003), (S)-VANOL-BOROX precatalyst, Toluene.

  • Procedure: The precatalyst is prepared by heating (S)-VANOL (10 mol%), H₂O (30 mol%), BH₃·SMe₂ (30 mol%), and PhOH (20 mol%) in toluene at 100 °C for 1 hour, followed by removal of volatiles under high vacuum. To a solution of the aldehyde (1.1 eq) and the prepared catalyst (10 mol%) in toluene, add the diazoacetamide (1.0 eq) as a solution in toluene at -60 °C. Stir the reaction at this temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product by column chromatography.[3]

Reaction Workflows:

Corey_Chaykovsky_Workflow TMSC Trimethylsulfoxonium chloride (TMSC) Ylide Dimethylsulfoxonium methylide TMSC->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Betaine Epoxide Epoxide Betaine->Epoxide Intramolecular SN2 Byproduct DMSO + Salt Betaine->Byproduct

Corey-Chaykovsky Reaction Workflow

Asymmetric_Epoxidation_Workflow Aldehyde Aldehyde Intermediate Chiral Intermediate Aldehyde->Intermediate Diazo Diazo Compound Diazo->Intermediate Catalyst Chiral Catalyst ((S)-VANOL-BOROX) Catalyst->Intermediate Coordination Epoxide Enantioenriched Epoxide Intermediate->Epoxide Ring Closure N2 N2 Intermediate->N2 Extrusion

Catalytic Asymmetric Epoxidation Workflow

Methylene Transfer: Corey-Chaykovsky vs. Julia-Kocienski Olefination

While the Corey-Chaykovsky reaction with TMSC is primarily used for epoxidation, the ylide can also effect methylenation of certain substrates. A more modern and versatile method for olefination, including methylenation, is the Julia-Kocienski olefination. This reaction offers excellent control over the stereochemistry of the resulting double bond, typically favoring the (E)-isomer.[8][9]

Comparative Performance Data:

MethodSubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)E/Z Ratio
Corey-Chaykovsky α,β-Unsaturated KetoneThis compound, NaHDMSO-RTHighN/A (Cyclopropanation)
Julia-Kocienski CyclohexanecarboxaldehydePT-sulfoneKHMDSDME>12-55 to RT71[10]>95:5 (E)[10]
Julia-Kocienski BenzaldehydeBT-sulfoneLiHMDSTHF--78 to RT8513:87 (Z)
Julia-Kocienski Ketone1-methyl-1H-tetrazol-5-yl sulfoneKHMDSTHF--78 to RT80-95Varies

Key Observations:

  • For simple methylenation of non-enolizable aldehydes and ketones to form terminal alkenes, both methods can be effective.

  • The Julia-Kocienski olefination provides superior control over the stereoselectivity of the resulting double bond, which is a significant advantage for the synthesis of more complex molecules.[8]

  • The Corey-Chaykovsky reaction with α,β-unsaturated ketones typically leads to cyclopropanation rather than olefination.[11]

  • The Julia-Kocienski olefination is compatible with a wider range of functional groups and offers more tunable reactivity based on the choice of the sulfone and reaction conditions.[9]

Experimental Protocols:

1. Julia-Kocienski Olefination of an Aldehyde:

  • Reagents: Aldehyde, 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, Potassium hexamethyldisilazide (KHMDS), 1,2-Dimethoxyethane (DME).

  • Procedure: To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (1.1 eq) in DME dropwise. Stir the resulting solution for 1 hour at -55 °C. Add the aldehyde (1.5 eq) dropwise and continue stirring at -55 °C for 1 hour. Remove the cooling bath and allow the mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Reaction Workflows:

Julia_Kocienski_Workflow Sulfone Heteroaryl Sulfone Anion Sulfone Anion Sulfone->Anion Deprotonation Base Strong Base (e.g., KHMDS) Base->Anion Adduct β-alkoxy sulfone Anion->Adduct Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Adduct Intermediate Spirocyclic Intermediate Adduct->Intermediate Smiles Rearrangement Alkene Alkene Intermediate->Alkene Elimination Byproducts SO2 + Aryloxide Intermediate->Byproducts

Julia-Kocienski Olefination Workflow

Methylation: this compound vs. Modern Methylating Agents

This compound and its iodide counterpart can also be used as methylating agents for various nucleophiles, such as phenols.[7] However, a wide array of modern methylating agents are available, each with its own advantages in terms of reactivity, safety, and environmental impact.

Comparative Performance Data:

Methylating AgentSubstrateBaseSolventTime (h)Temp (°C)Yield (%)
Trimethylsulfoxonium iodide Phenol (B47542)K₂CO₃Acetone-RefluxModerate
Dimethyl Sulfate (DMS) PhenolK₂CO₃Acetone26095
Dimethyl Carbonate (DMC) PhenolK₂CO₃NMP412098[12]
Trimethyl Phosphate (B84403) (TMP) PhenolCa(OH)₂DMF-80High[13]
Trimethyloxonium tetrafluoroborate ChlorophenolsNoneDCM1RTHigh[14]

Key Observations:

  • While TMSC can be used for methylation, modern reagents like dimethyl carbonate (DMC) and trimethyl phosphate (TMP) are often preferred due to their lower toxicity and "greener" profiles.[12][13]

  • Dimethyl sulfate is a highly effective and inexpensive methylating agent but is also highly toxic and carcinogenic.

  • Trimethyloxonium salts are powerful methylating agents that can be used under mild, neutral conditions.[14]

  • The choice of methylating agent will be heavily influenced by the substrate, desired reaction conditions, and safety considerations.

Experimental Protocols:

1. Methylation of a Phenol using Trimethylsulfoxonium Iodide:

  • Reagents: Phenol, Trimethylsulfoxonium iodide, Potassium carbonate, Acetone.

  • Procedure: To a solution of the phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and Trimethylsulfoxonium iodide (1.2 eq). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.

2. Methylation of a Phenol using Dimethyl Carbonate (A Greener Alternative):

  • Reagents: Phenol, Dimethyl carbonate (DMC), Potassium carbonate, N-Methyl-2-pyrrolidone (NMP).

  • Procedure: In a pressure vessel, combine the phenol (1.0 eq), potassium carbonate (1.5 eq), and NMP. Add dimethyl carbonate (2.0 eq). Seal the vessel and heat the mixture to 120 °C for 4 hours. Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.[12]

Signaling Pathway Diagram:

Methylation_Pathway Nucleophile Nucleophile (e.g., Phenoxide) Methylated_Product Methylated Product Nucleophile->Methylated_Product SN2 Attack TMSC Trimethylsulfoxonium chloride TMSC->Methylated_Product DMSO DMSO TMSC->DMSO Loss of Methyl Group Chloride Chloride Ion TMSC->Chloride Counter Ion

General Methylation Pathway with TMSC

Conclusion

This compound remains a valuable and reliable reagent in the synthetic chemist's toolbox, particularly for the robust and high-yielding Corey-Chaykovsky epoxidation of carbonyl compounds. Its utility as a methylating agent is also established, although often superseded by safer and more environmentally benign alternatives.

For synthetic targets requiring high enantiopurity, modern catalytic asymmetric epoxidation methods are the clear choice, offering excellent stereocontrol. In the realm of olefination, the Julia-Kocienski reaction provides superior stereoselectivity and functional group tolerance compared to the methylenation capabilities of the Corey-Chaykovsky reagent.

Ultimately, the optimal choice of reagent and methodology will be dictated by the specific requirements of the synthesis, including the desired stereochemistry, substrate compatibility, scalability, and safety considerations. This guide provides the necessary comparative data and protocols to empower researchers to make the most informed and effective decisions for their synthetic endeavors.

References

A Comparative Guide to the Green Chemistry Aspects of Trimethylsulfoxonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable chemical synthesis has placed a significant emphasis on the green credentials of reagents and reactions. Trimethylsulfoxonium (B8643921) chloride, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes, is a valuable tool in the synthetic chemist's arsenal. This guide provides an objective comparison of the green chemistry aspects of using Trimethylsulfoxonium chloride, particularly in epoxidation reactions, against common alternatives, supported by experimental data and protocols.

Synthesis of this compound: A Green Perspective

The primary route to this compound involves the methylation of dimethyl sulfoxide (B87167) (DMSO). The choice of methylating agent significantly impacts the greenness of the synthesis.

Methylating AgentReaction ConditionsGreen Chemistry Considerations
Methyl Iodide Reflux in the absence of a solvent.[1]Less Favorable: Methyl iodide is toxic and expensive. The reaction is reported to be slow.[2]
Methyl Bromide Reaction with DMSO under pressure.[2]Less Favorable: Requires elevated pressure and has been associated with explosion risks, posing significant safety hazards.[3]
Dimethyl Sulfate (B86663) Reaction with dimethyl sulfoxide.Less Favorable: Dimethyl sulfate is highly toxic and a suspected carcinogen, requiring stringent handling protocols.
Ruthenium-catalyzed oxidation of Trimethylsulfonium chloride Aqueous solution with a co-oxidant like sodium hypochlorite.[4]More Favorable: Utilizes water as a solvent and avoids highly toxic methylating agents. However, it involves a heavy metal catalyst.

Epoxidation Reactions: A Comparative Analysis

The Corey-Chaykovsky reaction, utilizing the ylide generated from this compound, is a prominent method for epoxidation. Below is a comparison with other common epoxidation methods, using the epoxidation of a generic aldehyde as a representative example.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the greenness of each method, we will consider two key metrics: Atom Economy and E-Factor (Environmental Factor).

  • Atom Economy (AE): A measure of how many atoms of the reactants are incorporated into the desired product. A higher AE indicates a more efficient and less wasteful reaction.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.

Epoxidation MethodTypical ReagentsAtom Economy (%)E-Factor (approx.)Key Green Aspects
Corey-Chaykovsky Reaction Aldehyde, this compound, Strong Base (e.g., NaH)~45-55%5 - 15Advantages: High yields, stereospecific. Disadvantages: Stoichiometric use of the reagent and base generates significant salt waste. Use of hazardous solvents like DMSO.
m-CPBA Epoxidation Alkene, m-Chloroperoxybenzoic acid~50-60%1 - 5Advantages: Generally good yields, relatively simple procedure. Disadvantages: m-CPBA can be explosive, generates chlorinated aromatic waste which is persistent and toxic.
Catalytic Asymmetric Epoxidation (e.g., Jacobsen-Katsuki) Alkene, Chiral Mn-salen catalyst, Oxidant (e.g., NaOCl)>90% (with respect to alkene and oxygen source)< 1Advantages: High enantioselectivity, catalytic use of the metal complex reduces waste. Can use greener oxidants. Disadvantages: Catalyst can be expensive and may require careful handling. Chlorinated solvents are often used.[5]
Catalytic Epoxidation with H₂O₂ Alkene, Catalyst (e.g., TS-1), Hydrogen Peroxide>95% (with respect to alkene and oxygen source)< 0.5Advantages: Hydrogen peroxide is a green oxidant, producing only water as a byproduct. High atom economy. Disadvantages: May require specific catalysts and reaction conditions.

Note: The calculated Atom Economy and E-Factor are estimates based on typical reaction stoichiometries and do not account for solvent usage or purification losses, which can significantly increase the E-Factor in practice.

Experimental Protocols

Corey-Chaykovsky Epoxidation of Benzaldehyde (B42025)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO)

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in DMSO under a nitrogen atmosphere, add this compound in portions at room temperature.

  • Stir the resulting mixture until the evolution of hydrogen ceases, indicating the formation of the ylide.

  • Cool the reaction mixture in an ice bath and add benzaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude epoxide, which can be further purified by chromatography.

m-CPBA Epoxidation of Styrene (B11656)

Materials:

  • Styrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve styrene in dichloromethane in a round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide.[6]

Visualizing the Workflows

To better understand the logical flow of these epoxidation methods, the following diagrams illustrate the key steps involved.

Corey_Chaykovsky_Workflow cluster_reagent_prep Ylide Generation cluster_reaction Epoxidation cluster_workup Workup & Purification TMSOCl Trimethylsulfoxonium chloride Ylide Dimethylsulfoxonium methylide TMSOCl->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Solvent1 DMSO Solvent1->Ylide Epoxide Epoxide Ylide->Epoxide Nucleophilic attack Aldehyde Aldehyde/Ketone Aldehyde->Epoxide DMSO_byproduct DMSO Epoxide->DMSO_byproduct Elimination Quenching Quenching Epoxide->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Corey-Chaykovsky Epoxidation.

mCPBA_Epoxidation_Workflow cluster_reaction Epoxidation cluster_workup Workup & Purification Alkene Alkene Epoxide Epoxide Alkene->Epoxide mCPBA m-CPBA mCPBA->Epoxide Solvent DCM Solvent->Epoxide Byproduct m-Chlorobenzoic acid Epoxide->Byproduct Washing Aqueous Wash (e.g., NaHCO3) Epoxide->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation

Caption: Workflow for m-CPBA Epoxidation.

Catalytic_Epoxidation_Workflow cluster_reaction Catalytic Epoxidation cluster_workup Workup & Purification Alkene Alkene Epoxide Epoxide Alkene->Epoxide Catalyst Catalyst (e.g., Mn-salen) Catalyst->Epoxide Catalytic cycle Oxidant Green Oxidant (e.g., H2O2) Oxidant->Epoxide Byproduct Water Epoxide->Byproduct Catalyst_Removal Catalyst Removal Epoxide->Catalyst_Removal Extraction Extraction Catalyst_Removal->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Catalytic Epoxidation with a Green Oxidant.

Conclusion and Recommendations

From a green chemistry perspective, this compound, via the Corey-Chaykovsky reaction, presents a mixed profile. While it is a highly effective and reliable method for epoxidation, its stoichiometric nature leads to a lower atom economy and a higher E-factor compared to modern catalytic alternatives. The generation of significant salt waste and the use of hazardous solvents are notable drawbacks.

For researchers and drug development professionals aiming for greener synthetic routes, catalytic epoxidation methods, particularly those employing benign oxidants like hydrogen peroxide, are superior alternatives. These methods offer significantly higher atom economy, lower E-factors, and avoid the generation of stoichiometric waste. While the initial investment in catalysts may be higher, the long-term environmental benefits and potential for catalyst recycling make them a more sustainable choice.

When the specific reactivity of the sulfur ylide is required, efforts should be made to optimize the Corey-Chaykovsky reaction conditions to minimize waste. This includes using the minimum necessary excess of reagents and exploring greener solvent systems. Furthermore, investigating greener synthesis routes for this compound itself, for instance, by utilizing dimethyl carbonate as a methylating agent, would contribute to improving the overall sustainability of processes that rely on this versatile reagent.

References

Safety Operating Guide

Proper Disposal of Trimethylsulfoxonium Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Trimethylsulfoxonium (B8643921) chloride, a versatile reagent in organic synthesis, requires careful management to mitigate risks and ensure environmental compliance.[1] This guide provides essential safety and logistical information for the proper disposal of trimethylsulfoxonium chloride.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][4]

  • Hand Protection: Use protective gloves.[1][4]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.[2][3][4]

  • Respiratory Protection: In case of dust formation, use a dust respirator (e.g., N95 type).

Handling and Storage:

  • Handle in a well-ventilated area.[2][3][4]

  • Avoid generating dust.[2][3][5]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2][3]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spillage from entering drains or water courses.[3]

  • Clean-up:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3]

    • Sweep or shovel the material into a suitable, labeled, and closed container for disposal.[2][5]

  • Decontamination: Wash the spill area thoroughly with water.[3]

Disposal Plan and Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][6] Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste.[2][6]

General Disposal Guidelines:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be emptied into drains.[2]

  • Licensed Disposal Company: The recommended method of disposal is to engage a licensed professional waste disposal service to handle the material.[5]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]

Quantitative Data Summary

Currently, publicly available safety data sheets do not provide specific quantitative data for the neutralization or disposal of this compound, such as reaction ratios or concentration limits for environmental discharge. All disposal activities must adhere to the regulations set forth by local environmental protection agencies.

ParameterValue
Recommended Disposal MethodIncineration by a licensed facility or disposal by a licensed company.
Effluent LimitsMust comply with local, regional, and national regulations.
Incompatible Waste StreamsStrong oxidizing agents.[2][3]
Experimental Protocol for Disposal

A specific, universally applicable experimental protocol for the neutralization of this compound is not provided in the available safety literature. The primary and mandated procedure is to transfer the waste to a licensed hazardous waste management facility. For any on-site treatment, a detailed, validated protocol must be developed and approved by the relevant environmental health and safety (EHS) department and regulatory authorities.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Designated, Labeled Container B->C During Use D Store in a Cool, Dry, Well-Ventilated Area C->D E Keep Away from Incompatible Materials D->E F Consult Local, Regional, and National Regulations E->F Ready for Disposal G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Professional Collection and Disposal G->H I Alternatively, use a licensed incineration facility G->I J Evacuate and Ventilate Area K Contain Spill, Prevent Entry into Drains J->K L Use Dry Clean-up Methods K->L M Collect in a Labeled Container for Disposal L->M M->F After Spill Clean-up

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Trimethylsulfoxonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethylsulfoxonium chloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling.

Hazard Summary:

Hazard StatementClassificationGHS Codes
Causes skin irritationSkin Irritant, Category 2H315
Causes serious eye irritationEye Irritant, Category 2H319
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3H335

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE may vary based on the scale of work and specific laboratory conditions.

Recommended PPE:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[1][2]Protects against dust particles and splashes that can cause serious eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact, which can cause irritation.[1][4]
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when handling powders and in areas with inadequate ventilation.[5]Minimizes the inhalation of dust particles that may cause respiratory tract irritation.[3][4]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.[3][6]Provides a barrier against accidental skin contact.[4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3]

  • Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid chemical.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][4] Do not eat, drink, or smoke in the work area.[4]

  • Grounding: For larger quantities, take precautionary measures against static discharges.

Storage Protocol:

  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a dry, cool, and well-ventilated place.[3]

  • Moisture: Protect from moisture as the compound is hygroscopic.[3]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Weigh/Transfer in Hood Weigh/Transfer in Hood Verify Fume Hood Operation->Weigh/Transfer in Hood Minimize Dust Minimize Dust Weigh/Transfer in Hood->Minimize Dust Keep Container Closed Keep Container Closed Minimize Dust->Keep Container Closed Store Properly Store Properly Keep Container Closed->Store Properly Clean Work Area Clean Work Area Store Properly->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1][4]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor/physician.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Get medical attention if you feel unwell.[2]

Spill and Disposal Management

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Cleanup Procedure:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[3][4] Place the collected material into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.[4]

Spill Response for this compound cluster_response Immediate Response cluster_cleanup Cleanup cluster_final Final Steps Assess Spill Assess Spill Evacuate Area Evacuate Area Assess Spill->Evacuate Area Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Control Dust Control Dust Don Appropriate PPE->Control Dust Sweep Up Material Sweep Up Material Control Dust->Sweep Up Material Place in Labeled Container Place in Labeled Container Sweep Up Material->Place in Labeled Container Decontaminate Area Decontaminate Area Place in Labeled Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Restock Spill Kit Restock Spill Kit Dispose of Waste->Restock Spill Kit

Caption: A step-by-step guide for responding to a spill of this compound.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[3]

  • Consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for chemical waste disposal.[4] Do not empty into drains.[3]

Physical and Chemical Properties

PropertyValue
CAS Number 5034-06-0
Molecular Formula C₃H₉ClOS
Molecular Weight 128.62 g/mol [7]
Appearance White to off-white solid (powder or crystals)
Melting Point 226-229 °C (decomposes)[7]
Solubility Highly soluble in polar solvents like water and ethanol.[8]

Note: The toxicological properties of this compound have not been fully investigated.[3] Handle with care and assume it may have other unknown hazards.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted prior to any handling of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.